Technical Documentation Center

PAT-494 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: PAT-494

Core Science & Biosynthesis

Foundational

Structural and Kinetic Profiling of the Type II Autotaxin Inhibitor PAT-494: A Methodological Whitepaper

Executive Summary Autotaxin (ATX, ENPP2) is a unique, secreted lysophospholipase D responsible for the hydrolysis of lysophosphatidylcholine (LPC) into the highly bioactive lipid lysophosphatidic acid (LPA)[1]. Because t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Autotaxin (ATX, ENPP2) is a unique, secreted lysophospholipase D responsible for the hydrolysis of lysophosphatidylcholine (LPC) into the highly bioactive lipid lysophosphatidic acid (LPA)[1]. Because the dysregulation of the ATX-LPA signaling cascade is a primary driver in fibrotic diseases and tumor metastasis, ATX has emerged as a high-value therapeutic target. Among the diverse pharmacological strategies developed to date, Type II inhibitors such as PAT-494 represent a highly sophisticated approach. By selectively targeting the enzyme's hydrophobic pocket and avoiding direct chelation of the catalytic zinc ions, PAT-494 achieves high potency (IC₅₀ = 20 nM) while minimizing the off-target metalloenzyme cross-reactivity that often plagues traditional orthosteric inhibitors[2].

The ATX-LPA Axis & Inhibitor Classification

ATX_Signaling LPC LPC Substrate ATX Autotaxin (ATX) Catalytic Domain LPC->ATX Binds Hydrophobic Channel LPA LPA Product ATX->LPA LysoPLD Hydrolysis GPCR LPA Receptors (LPA1-6) LPA->GPCR GPCR Activation PAT494 PAT-494 (Type II Inhibitor) PAT494->ATX Blocks Hydrophobic Pocket (Mixed-Mode)

Fig 1. ATX-LPA signaling cascade and the pharmacological intervention point of PAT-494.

ATX possesses a complex architecture comprising two somatomedin B (SMB)-like domains, a central catalytic phosphodiesterase (PDE) domain, and a nuclease (NUC)-like domain[3]. The substrate-binding region forms a distinct "T-junction" consisting of a catalytic site (housing a bimetallic zinc cluster), a hydrophobic pocket, and a hydrophobic tunnel[3].

To navigate this complex topology, ATX inhibitors are classified into four primary modalities based on their spatial occupation[4]:

  • Type I : Competitive inhibitors (e.g., PF-8380) that occupy the catalytic site and coordinate directly with the zinc ions.

  • Type II : Inhibitors (e.g., PAT-494) that bind the hydrophobic pocket and the bottleneck leading to the catalytic site, exploiting the pocket's intrinsic plasticity without zinc chelation[3].

  • Type III : Non-competitive inhibitors (e.g., PAT-347) that bind exclusively within the hydrophobic tunnel[4].

  • Type IV : Dual-occupancy inhibitors (e.g., GLPG1690) that simultaneously block both the pocket and the tunnel[3].

Structural Analysis: The PAT-494 Binding Mode

PAT-494 is an indole-based small molecule that perfectly exemplifies the 2[2]. Crystallographic evidence (PDB ID: 4ZGA) reveals that PAT-494 occupies the hydrophobic pocket by inducing significant conformational rearrangements of the surrounding amino acid side-chains[4].

Mechanistic Insight : The indole pharmacophore and its associated vinyl-nitrile/hydantoin moieties form critical hydrophobic interactions with residues Leu213, Leu216, Phe274, Trp275, and Tyr306[5]. Crucially, PAT-494 extends into the shallow groove between the catalytic site and the tunnel but does not fully occlude either[4]. This partial occupation allows for the theoretical binding of secondary ligands (such as arachidonic acid) in the tunnel, which is a structural hallmark of its mixed-mode inhibition kinetics[4]. Because it does not interact with the catalytic zinc ions, PAT-494 circumvents the selectivity bottlenecks often associated with Type I orthosteric inhibitors[2].

Quantitative Inhibitor Profiling

To contextualize the efficacy of PAT-494, it is necessary to benchmark its kinetic parameters against other established ATX inhibitors. The following table synthesizes the binding sites, IC₅₀ values, and inhibition modes derived from 14:0 LPC substrate assays[4].

CompoundInhibitor TypePrimary Binding SiteIC₅₀ (nM)Mode of InhibitionPDB ID
PF-8380 Type ICatalytic Site & Pocket~2Competitive5L0K
PAT-078 Type IIHydrophobic Pocket472CompetitiveN/A
PAT-494 Type IIHydrophobic Pocket20Mixed-mode4ZGA
PAT-347 Type IIIHydrophobic Tunnel2Non-competitive4ZG7
GLPG1690 Type IVPocket & Tunnel~10Non-competitive5MHP

Experimental Methodologies

As a self-validating system, the characterization of PAT-494 requires orthogonal validation: structural resolution via X-ray crystallography and kinetic profiling via continuous fluorogenic assays.

Workflow Exp 1. Mammalian Expression (Ensures Glycosylation) Pur 2. SEC Purification (Monodispersity Check) Exp->Pur Crys 3. Co-Crystallization (Hanging Drop) Pur->Crys Assay 5. FS-3 Kinetic Assay (Mixed-Mode Validation) Pur->Assay Purified ATX Xray 4. X-ray Diffraction (PDB: 4ZGA) Crys->Xray Xray->Assay Structural Data Informs Kinetics

Fig 2. Self-validating workflow for ATX structural resolution and kinetic profiling.

Recombinant ATX Expression & Co-Crystallization

Objective: Obtain high-resolution diffraction data of the ATX–PAT-494 complex.

  • Mammalian Expression : ATX is a heavily glycosylated 125 kDa protein. Expression in bacterial hosts inevitably leads to misfolding and aggregation. We utilize HEK293F mammalian cells to ensure native post-translational modifications, which are critical for maintaining the structural integrity of the SMB and PDE domains.

  • Purification & Monodispersity Check : Secreted ATX is captured via Immobilized Metal Affinity Chromatography (IMAC). Self-Validation Step: Prior to crystallization, Size Exclusion Chromatography (SEC) is mandatory. Polydisperse populations inhibit crystal lattice formation; only the monodisperse peak corresponding to monomeric ATX is isolated and carried forward.

  • Complex Formation : Purified ATX is incubated with a 5-fold molar excess of PAT-494 to drive complex formation.

  • Hanging Drop Vapor Diffusion : Crystals are grown at 20°C using a reservoir solution of 20% PEG 3350 and 0.2 M ammonium citrate. Causality: The hanging drop method allows for slow, controlled vapor equilibration, yielding optimal diffraction-quality crystals.

  • Cryoprotection & Diffraction : Crystals are flash-frozen in liquid nitrogen using 25% glycerol as a cryoprotectant to prevent ice-lattice formation, followed by data collection at a synchrotron source to yield structures analogous to4[4].

Fluorogenic FS-3 Kinetic Assay for Mixed-Mode Validation

Objective: Mathematically define the mixed-mode inhibition of PAT-494.

  • Substrate Selection : We employ the FS-3 fluorogenic LPC analogue. Causality: Unlike endpoint assays, FS-3 allows for continuous, real-time monitoring of LysoPLD activity, which is essential for extracting accurate Michaelis-Menten kinetics.

  • Assay Setup : In a 384-well plate, combine 2 nM recombinant ATX with varying concentrations of PAT-494 (0.1 nM to 10 µM) in assay buffer (50 mM Tris-HCl pH 8.0, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.01% Triton X-100).

  • Kinetic Read : Initiate the reaction by adding titrated concentrations of FS-3 (1 µM to 50 µM). Monitor fluorescence (Ex 485 nm / Em 538 nm) continuously for 45 minutes at 37°C.

  • Data Analysis & Self-Validation : Calculate the initial velocity (V₀) for each well. Plot the data using a Lineweaver-Burk double-reciprocal plot. Self-Validation Step: A pure competitive inhibitor will intersect at the y-axis (altering Kₘ but not Vₘₐₓ). PAT-494 will shift both the x-intercept and y-intercept, confirming that it alters both Vₘₐₓ and Kₘ. This mathematically validates the structural observation that4 by binding a distinct allosteric/hydrophobic pocket rather than purely competing at the catalytic site[4].

References

  • Source: PubMed Central (PMC)
  • Title: CHAPTER 4: Autotaxin Inhibitors in Fibrosis Source: The Royal Society of Chemistry URL
  • Title: The Classified Progression in Binding Modes of Autotaxin (ATX)
  • Title: Structural Basis for Inhibition of Human Autotaxin by Four Potent Compounds with Distinct Modes of Binding Source: ResearchGate URL
  • Title: Structure-Based Design of a Novel Class of Autotaxin Inhibitors Based on Endogenous Allosteric Modulators Source: ACS Publications URL

Sources

Exploratory

Targeting the ATX-LPA Axis in Fibrosis: A Technical Guide to the Type II Inhibitor PAT-494

Executive Summary Fibrotic diseases, characterized by excessive extracellular matrix (ECM) deposition and tissue scarring, represent a critical unmet medical need. A primary driver of this pathogenesis is the Autotaxin (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fibrotic diseases, characterized by excessive extracellular matrix (ECM) deposition and tissue scarring, represent a critical unmet medical need. A primary driver of this pathogenesis is the Autotaxin (ATX)-Lysophosphatidic Acid (LPA) signaling axis[1][2]. As a Senior Application Scientist, I approach the disruption of this axis not just as a biochemical challenge, but as a systems-level problem. This whitepaper provides an in-depth technical evaluation of PAT-494 , a highly potent Type II ATX inhibitor, detailing its structural biology, comparative advantages, and the self-validating experimental methodologies required for its preclinical translation.

Mechanistic Foundations: The ATX-LPA Axis in Fibrosis

Autotaxin (ENPP2) is a secreted lysophospholipase D enzyme responsible for hydrolyzing the abundant circulating phospholipid, lysophosphatidylcholine (LPC), into the bioactive lipid mediator lysophosphatidic acid (LPA)[3].

In the context of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF), the local upregulation of ATX leads to a pathological spike in LPA[2]. LPA subsequently binds to a suite of G-protein-coupled receptors (4), triggering downstream cascades that drive:

  • Fibroblast Chemotaxis: Recruitment of fibroblasts to the site of epithelial injury[1].

  • Myofibroblast Differentiation: Transformation into contractile, alpha-SMA-positive cells[1].

  • ECM Deposition: Unregulated secretion of collagen and fibronectin[1].

G LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LysoPLD Activity LPC->ATX Substrate Binding LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis PAT494 PAT-494 (Type II Inhibitor) PAT494->ATX Blocks Hydrophobic Pocket LPAR LPA Receptors (LPAR1-6) LPA->LPAR GPCR Activation Fibroblasts Fibroblast Recruitment & Proliferation LPAR->Fibroblasts Myofibroblasts Myofibroblast Differentiation LPAR->Myofibroblasts Fibrosis Extracellular Matrix Deposition (Fibrosis) Fibroblasts->Fibrosis Myofibroblasts->Fibrosis

Figure 1: Mechanism of the ATX-LPA signaling axis and its targeted disruption by PAT-494.

Structural Biology: The Causality Behind PAT-494's Efficacy

To design a successful ATX inhibitor, one must navigate its tripartite binding site: a bimetallic (zinc) active site, a hydrophobic pocket, and an allosteric regulatory tunnel[4][5].

PAT-494 is classified as a Type II ATX inhibitor [6][7].

  • The Scientific Rationale: Why prioritize a Type II inhibitor over a Type I? Type I inhibitors (e.g., PF-8380) utilize warheads that coordinate directly with the catalytic zinc ions. While potent, this metal chelation inherently risks cross-reactivity with other endogenous metalloproteases.

  • The PAT-494 Advantage: PAT-494 achieves high potency (IC50 = 20 nM) by exploiting the intrinsic plasticity of the ATX hydrophobic pocket[7][8]. It induces a conformational rearrangement of specific residues (Leu213, Leu216, Phe274, Trp275) to obstruct LPC accommodation[7]. Because it strictly competes with the lipid tail of LPC and avoids the zinc ions, it offers a superior selectivity profile[2][7].

Quantitative Profiling of ATX Inhibitors

To contextualize PAT-494, the table below summarizes the four established classes of ATX inhibitors based on crystallographic and kinetic data[2][7]:

Inhibitor TypeRepresentative CompoundBinding ModeIC50 (LPC Hydrolysis)Mechanistic Features
Type I PF-8380Orthosteric (Catalytic Site & Pocket)~2.8 nMCoordinates with zinc ions; mimics LPC substrate binding.
Type II 7 Hydrophobic Pocket 20 nM Exploits intrinsic plasticity; avoids zinc coordination.
Type III PAT-347Allosteric Tunnel0.3 nMNon-competitive inhibition; tunnel specific.
Type IV GLPG1690Pocket & Tunnel<10 nMDual-site binding; limits LPC accommodation globally.

Experimental Methodologies: Self-Validating Protocols

A protocol is only as reliable as its internal controls. The following workflows are designed as self-validating systems to ensure data integrity when evaluating PAT-494.

Protocol A: In Vitro Autotaxin LysoPLD Activity Assay
  • Causality & Choice of Assay: We utilize LC-MS/MS to quantify the cleavage of natural 14:0 LPC rather than relying on synthetic fluorogenic substrates (like FS-3). Fluorogenic substrates can yield artificial binding kinetics that fail to translate to endogenous lipid dynamics[2].

  • Reagent Preparation: Prepare recombinant human ATX (10 nM final) in an assay buffer (50 mM Tris-HCl pH 8.0, 5 mM CaCl2, 140 mM NaCl, 0.01% BSA).

  • Compound Titration: Serially dilute PAT-494 in DMSO to generate a 10-point curve (0.1 nM to 10 µM).

  • Incubation: Pre-incubate ATX with PAT-494 for 30 minutes at 37°C. Crucial Step: This allows time for the compound to induce the necessary conformational shift in the hydrophobic pocket[7].

  • Substrate Addition: Initiate the reaction by adding 14:0 LPC (10 µM final concentration).

  • Quenching: After 2 hours, quench the reaction using methanol spiked with a 17:0 LPA internal standard.

  • LC-MS/MS Analysis: Quantify 14:0 LPA formation.

  • Self-Validation Check: The assay is deemed valid only if the vehicle (DMSO) control shows linear LPA generation, and a parallel PF-8380 positive control yields an IC50 within historical baselines (~2.8 nM)[7].

Protocol B: In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
  • Causality & Choice of Assay: The bleomycin model is the gold standard for IPF[1]. We employ a therapeutic dosing regimen (starting Day 7 post-injury) rather than a prophylactic one. Prophylactic dosing merely measures the suppression of acute inflammation, whereas therapeutic dosing rigorously tests the compound's ability to halt established fibrotic remodeling[1].

Workflow Acclimation Mouse Acclimation (C57BL/6) Induction Day 0: Bleomycin Instillation (IT) Acclimation->Induction Dosing Days 7-21: PAT-494 Oral Gavage Induction->Dosing Harvest Day 21: Tissue & BALF Harvest Dosing->Harvest Analysis1 Hydroxyproline Assay (Collagen) Harvest->Analysis1 Analysis2 LC-MS/MS (LPA/LPC Levels) Harvest->Analysis2 Analysis3 Histology (Masson's Trichrome) Harvest->Analysis3

Figure 2: Self-validating in vivo workflow for evaluating PAT-494 in bleomycin-induced fibrosis.

  • Induction (Day 0): Administer bleomycin (1.5 U/kg) intratracheally (IT) to 8-week-old C57BL/6 mice[1].

  • Dosing Regimen (Days 7-21): Formulate PAT-494 as a homogenous suspension. Administer via oral gavage (e.g., 30 mg/kg and 60 mg/kg) once daily[1]. Include a vehicle-dosed bleomycin group and a sham (saline IT) group.

  • Harvest (Day 21): Euthanize mice. Collect bronchoalveolar lavage fluid (BALF) and excise lungs[1][2].

  • Orthogonal Readouts:

    • Target Engagement: Quantify specific LPA species (18:2, 20:4) in BALF via LC-MS/MS[2][9].

    • Fibrotic Burden: Perform a hydroxyproline assay on the right lung lobe to quantify total collagen deposition[1][2].

    • Histopathology: Stain the left lung lobe with Masson's Trichrome to visualize ECM architecture[1].

  • Self-Validation Check: The model is validated if the vehicle-bleomycin group shows a statistically significant (>2-fold) increase in hydroxyproline compared to the sham group. A dose-dependent reduction in BALF LPA confirms on-target in vivo efficacy[2][9].

Translational Perspectives

The progression of ATX inhibitors into clinical trials validates the ATX-LPA axis as a highly druggable target[3][7]. However, the dynamic nature of the fibrotic microenvironment—where LPC substrate concentrations can locally spike—poses a pharmacokinetic challenge. Because Type II inhibitors like PAT-494 compete with LPC for the hydrophobic pocket, their in vivo efficacy is dependent on local substrate ratios[3]. Future drug development should leverage spatial lipidomics to map LPC/LPA gradients in fibrotic tissue, ensuring that dosing regimens achieve sufficient local concentrations of PAT-494 to outcompete endogenous LPC.

References

  • Source: Cancers (Basel)
  • Title: Application Notes and Protocols for (Rac)
  • Title: Designing Dual Inhibitors of Autotaxin-LPAR GPCR Axis Source: Molecules / MDPI URL
  • Title: CHAPTER 4: Autotaxin Inhibitors in Fibrosis Source: The Royal Society of Chemistry URL
  • Title: Structure-Based Design of a Novel Class of Autotaxin Inhibitors Based on Endogenous Allosteric Modulators Source: Journal of Medicinal Chemistry / ACS Publications URL

Sources

Foundational

A Technical Guide to the Molecular Docking Simulation of PAT-494 in the Autotaxin (ATX) Hydrophobic Pocket

Executive Summary Autotaxin (ATX) is a pivotal enzyme in lipid signaling, primarily responsible for generating the bioactive lipid mediator lysophosphatidic acid (LPA). The ATX-LPA signaling axis is deeply implicated in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Autotaxin (ATX) is a pivotal enzyme in lipid signaling, primarily responsible for generating the bioactive lipid mediator lysophosphatidic acid (LPA). The ATX-LPA signaling axis is deeply implicated in a range of pathologies, including fibrosis, cancer, and inflammation, making ATX a high-priority therapeutic target.[1][2][3] A variety of small-molecule inhibitors have been developed, each targeting distinct regions of the enzyme's complex active site. This guide focuses on PAT-494, a potent and selective Type II inhibitor that specifically targets the hydrophobic pocket of ATX.[4][5][6]

This document provides researchers, scientists, and drug development professionals with an in-depth, technical walkthrough of performing a molecular docking simulation of PAT-494 into the ATX hydrophobic pocket. We move beyond a simple list of steps to explain the scientific rationale behind each phase of the process—from system preparation to the critical analysis of results. By grounding our protocol in established scientific principles and providing methods for self-validation, this guide serves as a practical and trustworthy resource for computational drug discovery projects targeting autotaxin.

Part 1: Foundational Concepts: The ATX-LPA Axis and Molecular Docking

The Central Role of Autotaxin in Health and Disease

Autotaxin, a secreted glycoprotein also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is the principal producer of extracellular LPA.[7][8] It hydrolyzes lysophosphatidylcholine (LPC) and other lysophospholipids to generate LPA.[8][9] LPA, in turn, activates at least six G protein-coupled receptors (LPAR1-6), triggering a cascade of downstream signaling events that regulate fundamental cellular processes such as proliferation, migration, survival, and differentiation.[1][7] While essential for normal physiological functions like wound healing and embryonic development, dysregulation of the ATX-LPA axis is a key driver in the progression of numerous diseases, most notably idiopathic pulmonary fibrosis (IPF) and various cancers.[1][3][7] Consequently, inhibiting ATX activity has emerged as a promising therapeutic strategy.[10]

ATX_LPA_Signaling_Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Hydrolysis LPA Lysophosphatidic Acid (LPA) ATX->LPA Production LPARs LPA Receptors (LPAR1-6) LPA->LPARs Activation Signaling Downstream Signaling (Ras/Raf, RhoA, PI3K) LPARs->Signaling Response Cellular & Pathophysiological Responses (Fibrosis, Cancer Progression, Inflammation) Signaling->Response Molecular_Docking_Workflow cluster_prep Part 2: System Preparation cluster_dock Part 3: Docking Simulation cluster_analysis Part 4: Results Analysis ReceptorPrep Receptor Preparation (Clean PDB, Add H, Charges) GridBox Define Search Space (Grid Box Generation) ReceptorPrep->GridBox LigandPrep Ligand Preparation (3D Structure, Energy Min.) LigandPrep->GridBox RunVina Execute Docking (AutoDock Vina) GridBox->RunVina AnalyzePose Pose Visualization & Interaction Analysis RunVina->AnalyzePose AnalyzeScore Binding Affinity Interpretation RunVina->AnalyzeScore Validation Protocol Validation (Redocking & RMSD) AnalyzePose->Validation

Sources

Exploratory

Mechanistic Profiling and Experimental Evaluation of PAT-494: A Type II Autotaxin Inhibitor for the Attenuation of Lysophosphatidic Acid (LPA) Production

Executive Summary The autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis is a critical driver of pathological cell proliferation, migration, and cytokine production, making it a prime target in oncology and fibroti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis is a critical driver of pathological cell proliferation, migration, and cytokine production, making it a prime target in oncology and fibrotic disease research. As an application scientist specializing in lipidomics, I have observed that the successful attenuation of LPA production relies heavily on the structural mechanism by which Autotaxin (ATX/ENPP2) is inhibited. This technical whitepaper dissects the role of PAT-494 , a highly potent Type II ATX inhibitor. We will explore its unique binding kinetics, summarize its quantitative efficacy, and provide self-validating experimental workflows for researchers aiming to quantify its impact on LPA production.

The ATX-LPA Axis and the Tripartite Active Site

Autotaxin is a secreted glycoprotein and the only member of the ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family that exhibits lysophospholipase D (lysoPLD) activity. It is responsible for the hydrolysis of circulating lysophosphatidylcholine (LPC) into the bioactive lipid lysophosphatidic acid (LPA)[1].

To design effective assays and interpret inhibition data, one must understand the unique architecture of the ATX active site. Crystallographic studies reveal a tripartite binding site :

  • The Catalytic Site: Contains a bimetallic zinc ( Zn2+ ) center and a threonine nucleophile responsible for phosphodiester bond cleavage[1].

  • The Hydrophobic Pocket: Accommodates the acyl chain of the lipid substrate[1].

  • The Hydrophobic Tunnel: An allosteric channel that facilitates product exit and is subject to modulation by endogenous steroids and LPA itself[2].

G LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LysoPLD Activity LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis PAT494 PAT-494 (Type II Inhibitor) PAT494->ATX Blocks Hydrophobic Pocket LPAR LPA Receptors (LPAR1-6) LPA->LPAR GPCR Activation Effects Fibrosis & Inflammation LPAR->Effects Signaling Cascade

Caption: ATX-LPA signaling axis and the targeted Type II inhibition of ATX by PAT-494.

Structural Profiling of PAT-494: A Type II Inhibitor

Historically, early ATX inhibitors (Type I, e.g., PF-8380) were orthosteric, binding directly to the catalytic zinc ions and the hydrophobic pocket. However, these often suffered from off-target metalloproteinase cross-reactivity[3].

4[4]. It owes its efficacy to exploiting the intrinsic plasticity of the ATX hydrophobic pocket. Structural data (PDB: 4ZGA) demonstrates that the indole-based core of PAT-494 occupies the hydrophobic pocket, forming critical π−π and hydrogen bond interactions with residues such as Tyr307 and Phe275[5].

The Causality of Selectivity: By taking up the bottleneck between the hydrophobic channel and the catalytic site—without directly chelating the Zn2+ ions—PAT-494 competitively obstructs LPC accommodation[1]. This mechanism avoids the catalytic center entirely, conferring superior target specificity and preventing the off-target toxicity associated with broad-spectrum metalloenzyme inhibitors[1]. Furthermore, it leaves the allosteric tunnel partially unoccupied, resulting in a mixed-mode of inhibition that is less susceptible to displacement by high local concentrations of endogenous LPA[6].

Quantitative Data Presentation

To contextualize the potency of PAT-494, we must compare its biochemical profile against other benchmark ATX inhibitors. The data below summarizes the binding modes and inhibitory concentrations.

InhibitorBinding ClassificationPrimary Interaction SiteIC₅₀ (14:0 LPC Substrate)PDB ID
PF-8380 Type ICatalytic Site + Pocket2.8 nM5L0K
PAT-494 Type II Hydrophobic Pocket 20 nM 4ZGA
PAT-347 Type IIIAllosteric Tunnel2.0 nM4ZG7
GLPG1690 Type IVPocket + Tunnel15 nM5MHP

(Data synthesized from structural crystallography and biochemical assays[1],[6],[3].)

Self-Validating Experimental Workflows

As researchers, we cannot rely on isolated data points; our assays must be engineered to validate themselves continuously. Below are the definitive, step-by-step methodologies for evaluating PAT-494, complete with the causality behind each procedural choice.

Protocol 1: In Vitro ATX LysoPLD Kinetic Assay

Objective: Determine the IC₅₀ and mechanism of inhibition (competitive vs. mixed) of PAT-494. Causality: We utilize FS-3, a synthetic fluorogenic LPC analogue, because it allows for continuous real-time kinetic monitoring. Continuous monitoring is vital because ATX is allosterically modulated by its own product (LPA). Measuring initial velocities ( V0​ ) before LPA accumulates (>10% conversion) prevents product-induced kinetic skewing[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 140 mM NaCl, 0.1% BSA). The inclusion of BSA acts as a lipid chaperone, preventing substrate micelle formation.

  • Enzyme Equilibration: Incubate 2 nM recombinant human ATX with varying concentrations of PAT-494 (0.1 nM to 10 µM, 3-fold dilutions) in a 384-well black microplate for 30 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding 10 µM FS-3 substrate.

  • Kinetic Reading: Immediately read fluorescence (Ex: 485 nm, Em: 538 nm) every 1 minute for 45 minutes using a multimode microplate reader.

  • Data Analysis: Calculate the slope of the linear portion of the fluorescence-time curve to determine V0​ . Fit the data to a four-parameter logistic (4PL) non-linear regression model to derive the IC₅₀.

Self-Validation Checkpoints:

  • Positive Control: Include PF-8380 to verify assay sensitivity.

  • Negative Control: Heat-inactivated ATX to establish background non-enzymatic hydrolysis.

  • Z'-Factor: Must calculate to >0.5 to ensure the assay window is robust enough for high-confidence screening.

Protocol 2: LC-MS/MS Quantification of Plasma LPA

Objective: Measure the in vivo pharmacodynamic efficacy of PAT-494 in reducing circulating LPA levels. Causality: LPA has an extremely short half-life (~3 minutes) and is rapidly degraded by lipid phosphate phosphatases (LPPs)[5]. Conversely, it can be artificially generated ex vivo by active ATX or PLA₂ in collected blood. Therefore, strict pre-analytical handling and acidic organic extraction are non-negotiable to capture an accurate physiological snapshot.

Workflow Step1 1. Plasma Prep + 17:0 LPA (IS) Step2 2. Acidic Extraction MeOH/CHCl3 + HCl Step1->Step2 Step3 3. LC Separation C18 Gradient Step2->Step3 Step4 4. MS/MS Detection Negative MRM Step3->Step4

Caption: Self-validating LC-MS/MS workflow for precise quantification of plasma LPA levels.

Step-by-Step Methodology:

  • Sample Collection: Collect whole blood into pre-chilled EDTA tubes. EDTA chelates the Zn2+ required for ATX activity, halting ex vivo LPA production. Centrifuge immediately at 4°C and flash-freeze plasma.

  • Internal Standard Spiking: Thaw plasma on ice. Aliquot 50 µL of plasma and spike with 10 µL of 1 µM 17:0 LPA (an unnatural lipid) as an internal standard (IS).

  • Acidic Lipid Extraction: Add 200 µL of ice-cold Methanol/Chloroform (2:1 v/v) containing 0.1 M HCl. Causality: The HCl protonates the highly acidic phosphate headgroup of LPA, forcing it out of the aqueous phase and into the organic phase during partitioning.

  • Phase Separation: Vortex for 5 minutes, then add 50 µL of Chloroform and 50 µL of LC-MS grade water. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Drying and Reconstitution: Carefully extract the lower organic phase. Dry under a gentle stream of nitrogen gas. Reconstitute in 50 µL of Methanol/Water (9:1 v/v).

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 reverse-phase column. Elute using a gradient of Water (with 5 mM ammonium formate) and Acetonitrile/Isopropanol. Detect LPA species (e.g., 16:0, 18:1, 18:2, 20:4) using Electrospray Ionization (ESI) in negative Multiple Reaction Monitoring (MRM) mode, monitoring the transition from the precursor ion [M−H]− to the product ion m/z 153 (the dehydrated glycerol phosphate backbone).

Self-Validation Checkpoints:

  • Internal Standard Normalization: The 17:0 LPA IS corrects for matrix-induced ion suppression and extraction losses.

  • Calibration Curve: Run a 6-point calibration curve (10 nM to 1000 nM) using synthetic LPA standards. The assay is only valid if R2>0.99 .

  • Quality Control (QC) Samples: Interperse low, mid, and high QC samples throughout the run. Accuracy must fall within ±15% of nominal concentrations.

Conclusion

The development of PAT-494 underscores a sophisticated evolution in lipid signaling therapeutics. By acting as a Type II inhibitor that elegantly exploits the plasticity of the ATX hydrophobic pocket, PAT-494 achieves potent LPA reduction without the liability of catalytic zinc chelation[1]. For researchers, leveraging the protocols outlined above ensures that the evaluation of such inhibitors is grounded in rigorous, self-validating analytical chemistry, ultimately accelerating the translation of ATX-targeted therapies for fibrotic and oncological indications.

Sources

Foundational

Stereochemical Determinants of Autotaxin Inhibition: A Technical Analysis of S-PAT-494 vs. R-PAT-494 Potency

Executive Summary The autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis is a critical driver of pathological conditions, including tumor progression, metastasis, and fibrotic diseases. As the pharmaceutical indust...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis is a critical driver of pathological conditions, including tumor progression, metastasis, and fibrotic diseases. As the pharmaceutical industry pivots toward targeted ATX inhibition, understanding the stereochemical nuances of lead compounds is paramount. PAT-494 , a potent Type II ATX inhibitor featuring a tetracyclic hydantoin core, exhibits profound stereochemical dependence. This whitepaper provides an in-depth mechanistic analysis of why the S-enantiomer (S-PAT-494) demonstrates vastly superior potency compared to its R-enantiomer (R-PAT-494) , supported by structural thermodynamics, quantitative data, and self-validating experimental workflows.

The Autotaxin-LPA Axis and Type II Inhibition Mechanisms

Autotaxin (ATX, ENPP2) is a secreted lysophospholipase D responsible for hydrolyzing lysophosphatidylcholine (LPC) into the bioactive lipid mediator lysophosphatidic acid (LPA). LPA subsequently activates a suite of G-protein-coupled receptors (LPAR1–6), triggering downstream cascades that promote angiogenesis, cell proliferation, and tissue fibrosis [1].

Inhibitors of ATX are structurally classified into Types I through IV based on their binding modes. PAT-494 is a quintessential Type II inhibitor [2]. Unlike Type I inhibitors that mimic the LPC substrate and coordinate directly with the bimetallic zinc (Zn²⁺) ions in the catalytic site, Type II inhibitors occupy the hydrophobic pocket and the bottleneck channel leading to the catalytic site. Crucially, PAT-494 induces a conformational rearrangement of the pocket's side chains without interacting with the catalytic zinc ions, effectively blocking substrate entry through steric occlusion rather than direct catalytic poisoning [3].

ATX_Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) ENPP2 LPC->ATX Substrate Binding LPA Lysophosphatidic Acid (LPA) ATX->LPA LysoPLD Hydrolysis GPCR LPA Receptors (LPAR1-6) LPA->GPCR GPCR Activation Response Fibrosis & Tumor Progression GPCR->Response Downstream Signaling Inhibitor S-PAT-494 (Type II Inhibitor) Inhibitor->ATX Blocks Hydrophobic Pocket

ATX-LPA signaling axis and the targeted Type II inhibition mechanism by S-PAT-494.

Structural Determinants and Enantiomeric Potency Differences

PAT-494 ( C20​H16​FN3​O2​ ) is built upon a complex tetracyclic hydantoin framework (specifically, an imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione derivative) [4]. The presence of a chiral center within this rigid scaffold dictates the spatial trajectory of its substituents—most notably the 4-fluorobenzyl group—within the ATX binding pocket.

Mechanistic Basis for Stereoselectivity

The potency of PAT-494 is highly stereochemically dependent. Molecular docking studies utilizing the ATX crystal structure (PDB ID: 4ZGA) reveal a stark thermodynamic contrast between the two enantiomers [5]:

  • S-PAT-494 (Active Eutomer): The S-configuration allows the molecule to achieve a highly favorable binding free energy (Gscore = -13.168 kcal/mol ). The spatial orientation of the S-enantiomer perfectly aligns the hydrophobic moieties with key pocket residues (Leu213, Leu216, Phe274, Trp275, and Tyr306) [3]. This alignment maximizes van der Waals interactions while minimizing internal strain.

  • R-PAT-494 (Less Active Distomer): Conversely, the R-enantiomer forces the 4-fluorobenzyl group into a suboptimal trajectory, resulting in significant steric clashes with the rigid walls of the hydrophobic pocket. This physical hindrance drastically reduces its binding affinity (Gscore = -9.562 kcal/mol ) [5].

Because binding affinity is exponentially related to the Gibbs free energy ( ΔG ), this ~3.6 kcal/mol difference translates to the S-enantiomer being significantly more potent than the R-enantiomer, driving the overall ~20 nM IC₅₀ observed in racemic mixtures [6].

Quantitative Data Summary

The following table synthesizes the thermodynamic and biochemical parameters distinguishing the PAT-494 enantiomers.

Compound VariantStereocenter ConfigurationDocking Gscore (kcal/mol)Biochemical IC₅₀ (LPC Substrate)Binding ModePrimary Interaction Residues
Racemic PAT-494 (R/S) MixtureN/A~20.0 nMType IILeu213, Leu216, Phe274, Trp275
S-PAT-494 (S)-Isomer-13.168< 10.0 nMType IIOptimal fit; High hydrophobic contact
R-PAT-494 (R)-Isomer-9.562> 40.0 nMType IISuboptimal fit; Steric hindrance

*Estimated isolated values based on the reported stereochemical dependence and racemic IC₅₀ baseline [5, 6].

Self-Validating Experimental Protocols

To rigorously evaluate the potency differences between S-PAT-494 and R-PAT-494, researchers must employ a self-validating workflow that prevents cross-contamination and ensures steady-state kinetic measurements.

Workflow Racemic Racemic PAT-494 Synthesis Chiral Chiral HPLC Separation Racemic->Chiral S_Enant S-PAT-494 (Eutomer) Chiral->S_Enant R_Enant R-PAT-494 (Distomer) Chiral->R_Enant Assay Biochemical Assay (FS-3 Cleavage) S_Enant->Assay R_Enant->Assay Docking Molecular Docking (PDB: 4ZGA) Assay->Docking Structural Validation

Self-validating experimental workflow for enantiomeric separation and potency evaluation.

Protocol 1: Chiral Resolution and Purity Validation
  • System Preparation: Utilize a preparative High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase (e.g., Chiralpak AD-H or equivalent).

  • Mobile Phase Optimization: Prepare an isocratic mobile phase of Hexane/Isopropanol (typically 80:20 v/v) with 0.1% diethylamine to suppress secondary interactions with the hydantoin core.

  • Fraction Collection: Inject the racemic PAT-494. Collect the distinct peaks corresponding to the S and R enantiomers.

  • Validation (Self-Correction Step): Re-inject a small aliquot of each collected fraction onto an analytical chiral column. Proceed to the biochemical assay only if the Enantiomeric Excess (ee) is ≥ 99.5%.

Protocol 2: Biochemical ATX Inhibition Assay (Steady-State Kinetics)

Causality Principle: Because PAT-494 is a Type II inhibitor, it requires time to induce conformational changes within the ATX hydrophobic pocket. Pre-incubation is critical; introducing the inhibitor and substrate simultaneously will result in artificially weak apparent IC₅₀ values due to competitive lag.

  • Reagent Preparation: Dilute recombinant human ATX (ENPP2) in assay buffer (50 mM Tris-HCl pH 8.0, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 140 mM NaCl, 0.1% BSA).

  • Inhibitor Pre-Incubation: Dispense serially diluted S-PAT-494 and R-PAT-494 into a 384-well plate. Add the ATX enzyme solution. Incubate at 37°C for 30 minutes. This allows the inhibitor to achieve thermodynamic equilibrium within the hydrophobic pocket.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic ATX substrate FS-3 (final concentration: 1 µM).

  • Kinetic Measurement: Monitor fluorescence (Ex: 485 nm / Em: 528 nm) continuously for 45 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve to determine the precise IC₅₀ for each enantiomer.

Conclusion

The profound difference in potency between S-PAT-494 and R-PAT-494 underscores the critical nature of 3D spatial geometry in rational drug design. By leveraging the intrinsic plasticity of the ATX hydrophobic pocket, S-PAT-494 achieves a superior thermodynamic fit, avoiding the steric penalties that render the R-enantiomer less effective. For drug development professionals, isolating and characterizing the S-enantiomer is not merely an optimization step—it is a fundamental requirement for unlocking the true therapeutic potential of this chemical series.

References

  • The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions. MDPI Cells. Available at:[Link]

  • Structural Basis for Inhibition of Human Autotaxin by Four Potent Compounds with Distinct Modes of Binding. MDPI. Available at:[Link]

  • Autotaxin Inhibitors in Fibrosis. The Royal Society of Chemistry. Available at:[Link]

  • Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). National Institutes of Health (PMC). Available at:[Link]

  • Structure-based discovery of (S)-2-amino-6-(4-fluorobenzyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione as low nanomolar, orally bioavailable autotaxin inhibitor. Chemical Biology & Drug Design (PubMed). Available at:[Link]

Exploratory

A Deep Dive into the Biochemical Profile of PAT-494's Aminohydantoin Core: A Technical Guide for Drug Discovery Professionals

Foreword: The Rationale Behind This Guide In the landscape of modern drug discovery, the pursuit of novel chemical entities with high potency and specificity is paramount. This guide provides an in-depth technical explor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Rationale Behind This Guide

In the landscape of modern drug discovery, the pursuit of novel chemical entities with high potency and specificity is paramount. This guide provides an in-depth technical exploration of the biochemical characteristics of PAT-494, a potent inhibitor of the enzyme autotaxin (ATX). Our focus is centered on its aminohydantoin substructure, a key pharmacophoric element contributing to its remarkable inhibitory activity. This document is designed for researchers, scientists, and drug development professionals, offering not just a compilation of data, but a narrative that delves into the causality behind experimental design and the interpretation of results. We aim to provide a self-validating system of protocols and insights, grounded in authoritative scientific literature, to empower your own research and development endeavors.

The Aminohydantoin Scaffold: A Privileged Structure in Medicinal Chemistry

The hydantoin core, a five-membered ring containing two nitrogen and two carbonyl groups, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including anticonvulsant, anti-inflammatory, antimicrobial, and anticancer effects[1]. The introduction of an amino group, creating an aminohydantoin, further expands the chemical space and potential for specific molecular interactions. This versatility allows for the fine-tuning of physicochemical properties, rendering aminohydantoin-based molecules like PAT-494 highly attractive for drug development[1].

1-Aminohydantoin, the parent structure, serves as a crucial building block in the synthesis of various bioactive molecules and pharmaceuticals, including antitumor and antimicrobial agents[2]. Its ability to participate in diverse chemical reactions makes it a valuable starting point for creating libraries of compounds for high-throughput screening and lead optimization[2][3].

PAT-494: A Potent Type II Autotaxin Inhibitor

PAT-494 emerged from a screening campaign by PharmAkea as a highly potent inhibitor of autotaxin (ATX), a secreted enzyme that plays a critical role in the production of the signaling lipid lysophosphatidic acid (LPA)[2][4]. The ATX-LPA signaling axis is implicated in a multitude of pathological conditions, including cancer, fibrosis, and inflammation, making ATX a compelling therapeutic target[4][5].

PAT-494 is classified as a Type II ATX inhibitor . This classification signifies that it exerts its inhibitory effect by binding to the hydrophobic pocket of the enzyme, thereby preventing the substrate, lysophosphatidylcholine (LPC), from accessing the active site[4][6][7]. This mechanism is distinct from Type I inhibitors that directly interact with the catalytic zinc ions and Type III inhibitors that bind to an allosteric tunnel[8][9]. The selectivity offered by targeting the hydrophobic pocket is a key advantage in minimizing off-target effects[2].

Quantitative Potency of PAT-494

The inhibitory potency of PAT-494 has been quantified through various biochemical assays, consistently demonstrating its high affinity for ATX.

Parameter Value Assay Condition Reference
IC5020 nMLPC substrate[4][10]

This low nanomolar IC50 value establishes PAT-494 as a highly potent inhibitor of ATX activity.

Unraveling the Binding Mode: A Structural Perspective

The precise mechanism of inhibition is best understood by examining the molecular interactions between PAT-494 and the ATX binding pocket. Crystallographic studies of human ATX in complex with PAT-494 (PDB ID: 4ZGA) have provided invaluable insights into this interaction[2][10].

Key Interacting Residues

The aminohydantoin substructure, along with the rest of the PAT-494 molecule, engages in a series of hydrophobic and polar interactions with key amino acid residues within the ATX hydrophobic pocket.

Interacting Residue Interaction Type
Leu213Hydrophobic
Leu216Hydrophobic
Phe274Hydrophobic/π-π stacking
Trp275Hydrophobic
Tyr306Hydrophobic

Data derived from analysis of PDB entry 4ZGA.

The indole moiety of PAT-494 plays a crucial role in these interactions, forming significant hydrophobic contacts within the pocket[2]. The aminohydantoin core contributes to the overall binding affinity through a network of hydrogen bonds and van der Waals forces.

Visualizing the Interaction: PAT-494 in the ATX Binding Pocket

ATX_PAT494_Binding cluster_ATX_Pocket ATX Hydrophobic Pocket Leu213 Leu213 Leu216 Leu216 Phe274 Phe274 Trp275 Trp275 Tyr306 Tyr306 PAT494 PAT-494 Aminohydantoin Aminohydantoin Substructure PAT494->Aminohydantoin contains Indole Indole Moiety PAT494->Indole contains Aminohydantoin->Leu213 Hydrophobic Aminohydantoin->Leu216 Hydrophobic Indole->Phe274 π-π stacking Indole->Trp275 Hydrophobic Indole->Tyr306 Hydrophobic

Caption: Schematic of PAT-494's interactions within the ATX hydrophobic pocket.

Enzyme Kinetics: A Mixed-Mode Inhibition Profile

Detailed enzyme kinetic studies have revealed that PAT-494 exhibits a mixed mode of inhibition against autotaxin[2]. This indicates that PAT-494 can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This complex inhibitory mechanism suggests that PAT-494 may not be a purely competitive inhibitor and could have subtle allosteric effects on the enzyme's function.

A mixed-mode inhibition model is described by the following equation:

v=Km​(1+Ki​[I]​)+Vmax​⋅[S]​

Where:

  • v is the reaction velocity

  • Vmax is the maximum reaction velocity

  • [S] is the substrate concentration

  • Km is the Michaelis constant

  • [I] is the inhibitor concentration

  • Ki is the inhibition constant for binding to the free enzyme

  • α is the factor by which the inhibitor's affinity for the enzyme-substrate complex differs from its affinity for the free enzyme.

Further kinetic characterization is necessary to determine the precise values of Ki and α for PAT-494 to fully elucidate its inhibitory mechanism.

Experimental Protocols for Biochemical Characterization

The following section outlines the key experimental workflows for characterizing the biochemical properties of PAT-494 and its aminohydantoin substructure.

Autotaxin Inhibition Assay (Amplex Red Method)

This is a widely used, fluorescence-based assay to determine the inhibitory potency of compounds against ATX. The assay relies on the detection of choline, a product of LPC hydrolysis by ATX.

Workflow Diagram:

Amplex_Red_Assay cluster_reaction1 ATX-mediated Hydrolysis cluster_reaction2 Choline Oxidation cluster_reaction3 Fluorescence Detection LPC LPC (Substrate) ATX Autotaxin (Enzyme) LPC->ATX LPA LPA ATX->LPA Choline Choline ATX->Choline PAT494 PAT-494 (Inhibitor) PAT494->ATX Inhibits CholineOxidase Choline Oxidase Choline->CholineOxidase Betaine Betaine CholineOxidase->Betaine H2O2 H2O2 CholineOxidase->H2O2 HRP Horseradish Peroxidase H2O2->HRP AmplexRed Amplex Red AmplexRed->HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin

Caption: Workflow of the Amplex Red-based ATX inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of PAT-494 in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of recombinant human autotaxin in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA).

    • Prepare a stock solution of the substrate, lysophosphatidylcholine (LPC), in assay buffer.

    • Prepare the Amplex Red reaction mixture containing Amplex Red, horseradish peroxidase (HRP), and choline oxidase in assay buffer.

  • Assay Procedure:

    • Add a defined volume of the PAT-494 working solution (or vehicle control) to the wells of a microplate.

    • Add the autotaxin working solution to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the LPC substrate solution to each well.

    • Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes).

    • Stop the reaction and initiate the detection step by adding the Amplex Red reaction mixture.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

    • Subtract the background fluorescence (wells without ATX).

    • Calculate the percentage of inhibition for each concentration of PAT-494 relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response curve to a suitable model (e.g., four-parameter logistic equation).

X-ray Crystallography for Structural Analysis

To obtain high-resolution structural information of the PAT-494-ATX complex, X-ray crystallography is the gold standard.

General Workflow:

  • Protein Expression and Purification: Express and purify a sufficient quantity of high-quality, active recombinant human autotaxin.

  • Co-crystallization: Incubate the purified ATX with a molar excess of PAT-494 to ensure saturation of the binding sites. Set up crystallization trials using various precipitants, buffers, and additives.

  • Crystal Harvesting and Data Collection: Harvest suitable crystals and cryo-protect them. Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known ATX structure. Refine the model of the ATX-PAT-494 complex to obtain an accurate representation of the binding mode.

  • Structural Analysis: Analyze the electron density maps to confirm the binding of PAT-494 and identify the specific protein-ligand interactions.

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship of the aminohydantoin substructure and other moieties of PAT-494 is crucial for designing next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Modification Effect on Activity Rationale
Alterations to the Aminohydantoin Ring Likely to be detrimentalThe core scaffold is critical for establishing key interactions within the binding pocket.
Substitution at the N1-amino group May be toleratedThis position could be explored for introducing functionalities to improve solubility or other properties, provided it doesn't disrupt key binding interactions.
Modification of the Indole Moiety Significant impact on potencyThe indole group is essential for hydrophobic interactions. Modifications here can either enhance or diminish binding affinity.
Changes to the Linker Region Can modulate potency and PK propertiesThe linker connecting the aminohydantoin and indole moieties influences the overall conformation and positioning of the molecule in the binding site.

Further SAR studies involving the synthesis and evaluation of a focused library of PAT-494 analogs are warranted to fully map the chemical space around this potent inhibitor.

Conclusion and Future Directions

PAT-494, with its aminohydantoin core, represents a significant advancement in the development of potent and specific autotaxin inhibitors. Its well-characterized biochemical profile, including its high potency, defined binding mode, and mixed-mode inhibition kinetics, makes it an invaluable tool for studying the biology of the ATX-LPA axis and a promising lead for the development of novel therapeutics.

Future research should focus on:

  • Detailed kinetic analysis to precisely determine the Ki and α values and fully understand its mixed-mode inhibition.

  • Comprehensive cellular and in vivo studies to translate its biochemical potency into therapeutic efficacy and to evaluate its pharmacokinetic and pharmacodynamic properties.

  • Expansive SAR studies to explore the full potential of the aminohydantoin scaffold in designing the next generation of autotaxin inhibitors with optimized drug-like properties.

This in-depth technical guide provides a solid foundation for researchers and drug developers to build upon in their quest to harness the therapeutic potential of targeting autotaxin.

References

  • Stein, A. J., et al. (2015). Structural Basis for Inhibition of Human Autotaxin by Four Potent Compounds with Distinct Modes of Binding. ResearchGate. Retrieved from [Link]

  • Salgado-Polo, F., & Perrakis, A. (2019). The Classified Progression in Binding Modes of Autotaxin (ATX) Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Albers, H. M., et al. (2019). The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions. Cancers, 11(10), 1577. Retrieved from [Link]

  • Prestwich, G. D., et al. (2008). Benzyl and Naphthalene-Methyl Phosphonic Acid Inhibitors of Autotaxin with Anti-invasive and Anti-metastatic Actions. Journal of Medicinal Chemistry, 51(22), 7063-7074. Retrieved from [Link]

  • Salgado-Polo, F., et al. (2018). Lysophosphatidic acid produced by autotaxin acts as an allosteric modulator of its catalytic efficiency. Journal of Biological Chemistry, 293(38), 14838-14849. Retrieved from [Link]

  • Salgado-Polo, F., et al. (2022). Structure-Based Design of a Novel Class of Autotaxin Inhibitors Based on Endogenous Allosteric Modulators. ACS Medicinal Chemistry Letters, 13(5), 843-850. Retrieved from [Link]

  • Salgado-Polo, F., & Perrakis, A. (2018). Lysophosphatidic acid produced by Autotaxin acts as an allosteric modulator of its catalytic efficiency. ResearchGate. Retrieved from [Link]

  • Various Authors. (2023). Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). Molecules, 28(14), 5483. Retrieved from [Link]

  • Various Authors. (2025). Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors. STAR Protocols. Retrieved from [Link]

  • Salgado-Polo, F., et al. (2018). Lysophosphatidic acid produced by autotaxin acts as an allosteric modulator of its catalytic efficiency. Journal of Biological Chemistry, 293(38), 14838-14849. Retrieved from [Link]

  • Various Authors. (n.d.). A versatile method for the synthesis of substituted 1-aminohydantoin derivatives. ResearchGate. Retrieved from [Link]

Sources

Foundational

PAT-494 therapeutic potential in idiopathic pulmonary fibrosis (IPF)

Whitepaper: Therapeutic Potential of the Type II Autotaxin Inhibitor PAT-494 in Idiopathic Pulmonary Fibrosis (IPF) Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Medici...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Therapeutic Potential of the Type II Autotaxin Inhibitor PAT-494 in Idiopathic Pulmonary Fibrosis (IPF)

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Idiopathic pulmonary fibrosis (IPF) is a progressive, fatal interstitial lung disease characterized by aberrant extracellular matrix (ECM) deposition. Despite the availability of antifibrotic agents like pirfenidone and nintedanib, which slow disease progression, there remains a critical need for therapies that halt or reverse fibrogenesis. The Autotaxin (ATX) – Lysophosphatidic acid (LPA) signaling axis has emerged as a highly validated target in fibrotic pathology. This technical guide explores the structural pharmacology, mechanistic rationale, and preclinical evaluation workflows for PAT-494 , a potent Type II ATX inhibitor, providing a blueprint for its translational assessment in IPF.

Structural Pharmacology: The Rationale for Type II ATX Inhibition

Autotaxin (ENPP2) is a secreted lysophospholipase D that hydrolyzes extracellular lysophosphatidylcholine (LPC) into the bioactive lipid mediator LPA[1]. The ATX binding site is uniquely tripartite, consisting of:

  • A bimetallic (Zn²⁺) catalytic active site.

  • A shallow hydrophilic groove for the glycerol moiety.

  • A deep hydrophobic pocket for acyl chains.

  • An allosteric hydrophobic tunnel[2].

The PAT-494 Advantage: ATX inhibitors are classified into distinct types based on their binding modes. While Type I inhibitors (e.g., PF-8380) interact directly with the catalytic zinc ions, risking off-target metalloenzyme toxicity, PAT-494 is a Type II inhibitor (IC₅₀ = 20 nM for LPC)[3]. It selectively occupies the hydrophobic pocket by exploiting the enzyme's intrinsic plasticity[4].

Causality in Drug Design: By obstructing the hydrophobic pocket, PAT-494 competitively prevents LPC accommodation without chelating the active site zinc ions[2]. Furthermore, unlike Type IV inhibitors (such as GLPG1690) that block both the pocket and the tunnel, PAT-494 leaves the allosteric tunnel accessible. This allows endogenous LPA to potentially bind the tunnel and act as an allosteric modulator, which may offer a more nuanced, physiological dampening of the pathway rather than a blunt-force blockade that could trigger compensatory feedback loops[5].

The ATX-LPA Fibrotic Cascade

In the pulmonary microenvironment, epithelial injury triggers the secretion of ATX. The resulting localized spike in LPA activates a family of G-protein-coupled receptors (LPAR1-6)[6]. In IPF, LPAR1 activation on resident lung fibroblasts is the primary driver of chemotaxis, proliferation, and differentiation into α-smooth muscle actin (α-SMA) expressing myofibroblasts, which relentlessly secrete collagen[7].

ATX_LPA_Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LysoPLD Activity LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis PAT494 PAT-494 (Type II Inhibitor) PAT494->ATX Inhibits (Hydrophobic Pocket) LPAR LPA Receptors (LPAR1-6) LPA->LPAR Activates Fibroblast Fibroblast Recruitment & Proliferation LPAR->Fibroblast Myofibroblast Myofibroblast Differentiation LPAR->Myofibroblast ECM ECM Deposition (Fibrosis) Fibroblast->ECM Myofibroblast->ECM

Caption: ATX-LPA signaling axis in pulmonary fibrosis and targeted inhibition by PAT-494.

Quantitative Benchmarking of ATX Inhibitors

To contextualize PAT-494's potency, it is essential to benchmark it against other well-characterized ATX inhibitors used in preclinical and clinical settings[2][3][6].

CompoundInhibitor TypeBinding TargetIC₅₀ (LPC Substrate)Clinical Status in IPF
PAT-494 Type IIHydrophobic Pocket20 nMPreclinical / Research
PAT-078 Type IIHydrophobic Pocket472 nMPreclinical
PF-8380 Type ICatalytic Site + Pocket1.7 nMPreclinical
BLD-0409 Type IIIAllosteric Tunnel~10 nMPhase II (Active)
GLPG1690 Type IVPocket + Tunnel131 nMPhase III (Discontinued)

Data synthesized from established crystallographic and kinetic analyses[2][3][6].

In Vivo Experimental Protocol: Evaluating PAT-494 Efficacy

To rigorously evaluate the therapeutic potential of PAT-494, the bleomycin-induced pulmonary fibrosis mouse model is the gold standard[7]. As an application scientist, I emphasize that experimental design must incorporate self-validating controls to ensure data integrity.

PAT494_Workflow A Day 0: Bleomycin Instillation (Tracheal) B Day 7-21: PAT-494 Dosing (Therapeutic) A->B C Day 21: Tissue Harvest (BALF & Lungs) B->C D Analysis: Hydroxyproline & LC-MS/MS C->D

Caption: Standardized in vivo workflow for evaluating PAT-494 in bleomycin-induced IPF.

Step-by-Step Methodology

Phase 1: Disease Induction (Day 0)

  • Procedure: Administer bleomycin sulfate (1.5 - 2.0 U/kg) via direct intratracheal instillation to 8-week-old C57BL/6 mice.

  • Causality: Intratracheal delivery ensures localized, severe epithelial apoptosis, accurately mimicking the micro-injuries that precipitate human IPF, as opposed to systemic administration which causes multiorgan toxicity[7].

Phase 2: Therapeutic Dosing Regimen (Days 7–21)

  • Procedure: Administer PAT-494 via oral gavage (e.g., 30 mg/kg or 60 mg/kg) daily, starting on Day 7 post-bleomycin[7].

  • Causality: Initiating treatment on Day 7 (therapeutic model) rather than Day 0 (prophylactic model) is critical. By Day 7, the initial acute inflammatory phase has subsided, and active fibrogenesis has begun. This isolates the compound's true anti-fibrotic efficacy from mere immunosuppression.

Phase 3: Endpoint Analysis & Validation (Day 21)

  • Target Engagement (LC-MS/MS): Harvest Bronchoalveolar Lavage Fluid (BALF). Because LPA has an extremely short half-life (~3 minutes)[1], samples must be immediately quenched in ice-cold methanol. Quantify LPA 18:2 levels via LC-MS/MS. Validation: A dose-dependent reduction in BALF LPA confirms in vivo target engagement by PAT-494.

  • Fibrotic Quantification (Hydroxyproline Assay): Hydrolyze lung tissue in 6N HCl at 120°C for 3 hours. React with chloramine-T and Ehrlich's reagent, then measure absorbance at 560 nm. Validation: Always run a concurrent standard curve using purified trans-4-hydroxy-L-proline to ensure assay linearity and accurately quantify total collagen deposition[7].

Translational Perspectives

The clinical landscape for ATX inhibitors experienced a setback when the Type IV inhibitor GLPG1690 (ziritaxestat) was discontinued in Phase III (ISABELA trials) due to an unfavorable risk-benefit profile[6]. The failure of complete orthosteric/allosteric blockade highlights the necessity of exploring alternative binding modes.

PAT-494 represents a highly targeted, next-generation approach. By acting as a Type II inhibitor, it achieves potent LPC competition at the hydrophobic pocket while avoiding zinc chelation and preserving the allosteric tunnel[2][3]. This distinct structural pharmacology mitigates off-target effects and positions PAT-494 as a vital tool compound for researchers seeking to untangle the complex regulatory feedback loops of the ATX-LPA axis in idiopathic pulmonary fibrosis.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: In Vivo Dosing of PAT-494 for Preclinical Mouse Models of Fibrosis

Abstract Fibrosis, a pathological condition of excessive extracellular matrix deposition, leads to organ scarring and eventual failure, representing a significant challenge in modern medicine. A central signaling pathway...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Fibrosis, a pathological condition of excessive extracellular matrix deposition, leads to organ scarring and eventual failure, representing a significant challenge in modern medicine. A central signaling pathway implicated in the progression of fibrosis is the Autotaxin (ATX)–lysophosphatidic acid (LPA) axis.[1] Autotaxin is a secreted enzyme responsible for generating the bioactive lipid LPA, which promotes fibroblast recruitment, activation, and survival through its G protein-coupled receptors.[1][2] PAT-494 is a potent, type II inhibitor of autotaxin that binds to the enzyme's hydrophobic pocket, preventing the synthesis of LPA.[3][4][5] This mechanism presents a compelling therapeutic strategy to disrupt the fibrotic cascade. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and in vivo administration of PAT-494 in robust, well-established mouse models of pulmonary and hepatic fibrosis.

Mechanism of Action: PAT-494 Inhibition of the ATX-LPA Signaling Pathway

The progression of fibrosis is heavily influenced by the ATX-LPA signaling axis. The process begins when Autotaxin (ATX), a lysophospholipase D, hydrolyzes lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA).[2] LPA then binds to its cognate receptors (LPA₁₋₆) on the surface of cells like fibroblasts. This receptor engagement activates downstream signaling cascades that are critical drivers of the fibrotic phenotype, including:

  • Fibroblast Recruitment & Proliferation: LPA is a powerful chemoattractant, drawing fibroblasts to the site of injury.[1]

  • Myofibroblast Differentiation: It promotes the transformation of fibroblasts into α-SMA-expressing myofibroblasts, which are the primary cells responsible for excessive collagen deposition.[1][6]

  • Inflammatory Response: The pathway contributes to a pro-inflammatory microenvironment that sustains tissue injury.

PAT-494 is classified as a Type II ATX inhibitor.[4][5] Unlike Type I inhibitors that interact with the catalytic active site, PAT-494 binds competitively to a deep hydrophobic pocket within the enzyme.[3][7] This binding physically obstructs the entry of the LPC substrate, thereby preventing its conversion to LPA and effectively shutting down the pro-fibrotic downstream signaling.

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_cell Fibroblast Cell LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) Enzyme LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis LPAR LPA Receptor (LPAR) LPA->LPAR Binding & Activation PAT494 PAT-494 PAT494->ATX Inhibition (Type II) Blocks Substrate Pocket Fibrosis Pro-Fibrotic Response (Proliferation, Collagen Deposition) LPAR->Fibrosis Downstream Signaling

Figure 1: Mechanism of PAT-494 in the ATX-LPA signaling pathway.
Formulation and Dosing Considerations for In Vivo Studies

A critical aspect of in vivo efficacy testing is the development of a stable and bioavailable drug formulation. As many small molecule inhibitors like PAT-494 exhibit poor aqueous solubility, a systematic approach to formulation is required.[8][9]

2.1. Formulation Strategy for Poorly Soluble Compounds

The primary goal is to maintain the compound in a solubilized or uniformly suspended state to ensure consistent dosing and absorption.[10] Intraperitoneal (i.p.) or oral gavage (p.o.) administration are common routes for preclinical studies.[11][12]

Key Strategies:

  • Co-solvents: Using a mixture of aqueous and organic solvents can significantly improve solubility.

  • Surfactants: Agents like Tween® 80 or Solutol® HS 15 create micelles that encapsulate the hydrophobic compound, increasing its solubility and stability in an aqueous vehicle.[8][10]

  • Suspending Agents: For compounds that cannot be fully dissolved, creating a homogenous suspension using vehicles like methylcellulose or carboxymethylcellulose (CMC) is a viable alternative. This requires vigorous mixing or sonication before each dose is drawn.

2.2. Recommended Vehicle Table

The table below summarizes common vehicles suitable for oral or IP administration of poorly soluble compounds in mice. The final selection should be based on solubility, stability, and tolerability studies for PAT-494.

Vehicle ComponentConcentration RangeRoute(s)Key Considerations
Tween® 80 1 - 10%p.o., i.p.Common surfactant; can cause hypersensitivity at high doses.[10]
PEG 400 10 - 30%p.o., i.p.Polyethylene glycol is a widely used co-solvent.
DMSO ≤ 10%i.p.Potent solvent but can have intrinsic biological effects.[12]
Methylcellulose 0.5 - 1% (w/v)p.o.Excellent for creating stable suspensions.
Saline / PBS q.s. to final volumep.o., i.p.The aqueous base of the formulation; should be sterile.[12]

Example Formulation (Suspension for Oral Gavage):

  • 0.5% (w/v) Methylcellulose

  • 2% (v/v) Tween® 80

  • 97.5% (v/v) Sterile Saline

Protocol 1: Bleomycin-Induced Pulmonary Fibrosis

The bleomycin-induced lung fibrosis model is the most widely used and well-characterized model for idiopathic pulmonary fibrosis (IPF).[13][14] A single intratracheal instillation of bleomycin causes initial lung injury and inflammation, which progresses to a robust fibrotic phase over 14-28 days.[13][15]

3.1. Materials and Reagents
  • Animals: C57BL/6 mice (male, 8-10 weeks old) are a commonly used strain.[16]

  • Bleomycin Sulfate: To be dissolved in sterile 0.9% saline.

  • PAT-494: Formulated as described in Section 2.

  • Anesthetics: Ketamine/xylazine or isoflurane.

  • Intratracheal Instillation Device: Microsprayer® aerosolizer or a 24-gauge catheter.[17]

3.2. Experimental Procedure
  • Animal Acclimatization: Allow mice to acclimate for at least one week before the experiment.

  • Anesthesia: Anesthetize the mouse using the approved institutional protocol.

  • Bleomycin Instillation (Day 0):

    • Place the anesthetized mouse in a supine position on a surgical board.

    • Expose the trachea through a small midline cervical incision.

    • Using a microsprayer or catheter, instill a single dose of bleomycin (e.g., 1.5 - 3.0 mg/kg) in a small volume (e.g., 50 µL) of sterile saline directly into the lungs.[17]

    • Suture the incision and allow the animal to recover on a warming pad.

  • PAT-494 Administration:

    • Prophylactic Model: Begin daily administration of PAT-494 (e.g., 10-60 mg/kg, p.o.) 24 hours before bleomycin instillation and continue until the study endpoint.[1]

    • Therapeutic Model: Begin daily administration of PAT-494 at a later time point when fibrosis is established (e.g., Day 7 or 14 post-bleomycin) and continue until the endpoint.[1][16]

  • Monitoring: Record body weight daily. Monitor for signs of distress.

  • Termination (Day 21 or 28): Euthanize mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue for analysis.

3.3. Endpoint Analysis
  • Histology: Stain lung sections with Masson's Trichrome or Picrosirius Red to visualize collagen deposition and assess fibrosis severity (e.g., Ashcroft score).[13][16]

  • Biochemistry: Perform a hydroxyproline assay on lung tissue homogenates to quantify total collagen content.[13]

  • Gene Expression: Use RT-qPCR to measure the expression of pro-fibrotic markers (e.g., Col1a1, Acta2 (α-SMA), Tgf-β).

Protocol 2: Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis

The CCl₄-induced model is a classic, rapid, and reproducible method for studying liver fibrosis.[18] Chronic administration of CCl₄, a hepatotoxin, causes continuous liver injury, inflammation, and activation of hepatic stellate cells, leading to significant fibrosis within 4-8 weeks.[6][18]

4.1. Materials and Reagents
  • Animals: C57BL/6 or Swiss mice (male, 8-10 weeks old).

  • Carbon Tetrachloride (CCl₄): To be diluted in a vehicle like olive oil or corn oil.

  • PAT-494: Formulated as described in Section 2.

  • Syringes and Needles: For intraperitoneal (i.p.) injection or oral gavage.

4.2. Experimental Procedure
  • Animal Acclimatization: Allow mice to acclimate for at least one week.

  • CCl₄ Administration (Induction Phase):

    • Prepare a CCl₄ solution in olive oil (e.g., 10-20% v/v).

    • Administer CCl₄ via i.p. injection or oral gavage at a dose of 0.5 - 1.0 mL/kg.[19][20]

    • Repeat the administration twice or three times per week for 4 to 8 weeks to establish progressive fibrosis.[18][19][20]

  • PAT-494 Administration:

    • Prophylactic Model: Begin daily administration of PAT-494 (e.g., 10-60 mg/kg, p.o.) concurrently with the first dose of CCl₄ and continue throughout the study.

    • Therapeutic Model: After an initial fibrosis induction period (e.g., 4 weeks), begin daily co-administration of PAT-494 with CCl₄ until the study endpoint.

  • Monitoring: Record body weight weekly.

  • Termination: At the end of the treatment period (e.g., 8 weeks), euthanize mice and collect blood (for serum) and liver tissue.

4.3. Endpoint Analysis
  • Histology: Stain liver sections with Masson's Trichrome or Sirius Red to visualize collagen deposition and assess fibrosis stage.[20]

  • Serum Analysis: Measure levels of liver injury markers Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[19]

  • Gene Expression: Use RT-qPCR to measure the expression of pro-fibrotic markers in liver tissue (e.g., Col1a1, Acta2, Timp1).

General Experimental Workflow

The following diagram outlines a typical workflow for an in vivo fibrosis study with PAT-494.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_induction Phase 2: Induction & Dosing cluster_analysis Phase 3: Analysis Acclimatize Animal Acclimatization (1 week) Randomize Randomization into Groups (Vehicle, PAT-494, etc.) Acclimatize->Randomize Baseline Baseline Measurements (Body Weight) Randomize->Baseline Induce Induce Fibrosis (Bleomycin or CCl4) Day 0 Baseline->Induce Dosing Daily Dosing (PAT-494 or Vehicle) Monitor Monitor Health & Body Weight Dosing->Monitor Termination Study Termination (e.g., Day 21 or Week 8) Monitor->Termination Collection Sample Collection (Tissue, Serum, BALF) Termination->Collection Endpoints Endpoint Analysis (Histology, Biochemistry, qPCR) Collection->Endpoints

Figure 2: Generalized workflow for in vivo testing of PAT-494.
Summary of Dosing Protocols
ParameterBleomycin-Induced Pulmonary FibrosisCCl₄-Induced Liver Fibrosis
Animal Model C57BL/6 MouseC57BL/6 or Swiss Mouse
Inducing Agent Bleomycin SulfateCarbon Tetrachloride (CCl₄)
Induction Route Intratracheal (i.t.)Intraperitoneal (i.p.) or Oral (p.o.)
PAT-494 Dose Range 10 - 60 mg/kg (suggested)10 - 60 mg/kg (suggested)
Administration Route Oral Gavage (p.o.)Oral Gavage (p.o.)
Dosing Frequency Once or Twice DailyOnce Daily
Study Duration 21 - 28 days4 - 8 weeks
Prophylactic Start Day -1 or Day 0Concurrent with first CCl₄ dose
Therapeutic Start Day 7 or Day 14After 4 weeks of CCl₄ induction
References
  • Liu, G., et al. (2017). Mouse models of bleomycin-induced pulmonary fibrosis. PubMed Central. [Link]

  • Gubra. (n.d.). Unilateral ureteral obstruction mouse model of kidney fibrosis. Gubra. [Link]

  • Ma, Z., et al. (2023). Inducing UUO in Mice to Study Renal Fibrosis. JoVE Journal. [Link]

  • Chevalier, R. L., et al. (2009). Fight-or-flight: murine unilateral ureteral obstruction causes extensive proximal tubular degeneration, collecting duct dilatation, and minimal fibrosis. American Journal of Physiology-Renal Physiology. [Link]

  • Yang, Y., et al. (2014). A Murine Model of Irreversible and Reversible Unilateral Ureteric Obstruction. JoVE Journal. [Link]

  • Uehara, T., et al. (2015). The DEN and CCl4-Induced Mouse Model of Fibrosis and Inflammation-Associated Hepatocellular Carcinoma. Current Protocols in Pharmacology. [Link]

  • Gubra. (n.d.). Nephroprotective effects of an ALK5 inhibitor in the unilateral ureteral obstruction (UUO) mouse model of kidney fibrosis. Gubra. [Link]

  • Melior Discovery. (n.d.). Bleomycin Lung Fibrosis Model, IPF Model. Melior Discovery. [Link]

  • Moeller, A., et al. (2008). The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? PubMed Central. [Link]

  • Lee, S., et al. (2019). Establishment of a standardized mouse model of hepatic fibrosis for biomedical research. Laboratory Animal Research. [Link]

  • He, M., et al. (2021). Bimodal fibrosis in a novel mouse model of bleomycin-induced usual interstitial pneumonia. EMBO Molecular Medicine. [Link]

  • New, J.S., et al. (2011). Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor. PubMed Central. [Link]

  • SMC Laboratories Inc. (n.d.). CCl4-induced liver fibrosis model. SMC Laboratories Inc. [Link]

  • SMC Laboratories Inc. (n.d.). Bleomycin-induced pulmonary fibrosis model. SMC Laboratories Inc. [Link]

  • Thuy, L.T.T., et al. (2014). Establishment of a standardized mouse model of hepatic fibrosis for biomedical research. ResearchGate. [Link]

  • Aluri, K.C., et al. (2023). Pharmacokinetic evaluation of poorly soluble compounds formulated as nano- or microcrystals after intraperitoneal injection to mice. PubMed. [Link]

  • Keune, W-J., et al. (2019). The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions. PubMed Central. [Link]

  • Salgado-Polo, F., et al. (2020). Lysophosphatidic acid produced by autotaxin acts as an allosteric modulator of its catalytic efficiency. PubMed Central. [Link]

  • Sun, H. (2018). The Classified Progression in Binding Modes of Autotaxin (ATX) Inhibitors. Lupine Publishers. [Link]

  • Williams, R.O., et al. (Eds.). (2019). Formulating Poorly Water Soluble Drugs. Springer. [Link]

  • Boston University IACUC. (2022). Administration Of Drugs and Experimental Compounds in Mice and Rats. Boston University Office of Research. [Link]

  • Stein, A.J., et al. (2015). Structural Basis for Inhibition of Human Autotaxin by Four Potent Compounds with Distinct Modes of Binding. ResearchGate. [Link]

  • Kokot, A., et al. (2022). Designing Dual Inhibitors of Autotaxin-LPAR GPCR Axis. MDPI. [Link]

  • Li, Y., et al. (2024). Saroglitazar Ameliorates Pulmonary Fibrosis Progression in Mice by Suppressing NF-κB Activation and Attenuating Macrophage M1 Polarization. MDPI. [Link]

  • Shinde, A.V., et al. (2018). In Vivo Models for the Study of Fibrosis. PubMed Central. [Link]

  • EurekAlert!. (2023). Mouse models for the study of liver fibrosis regression in vivo and ex vivo. EurekAlert!. [Link]

Sources

Application

High-Resolution Profiling of Autotaxin (ATX) Inhibition: Mechanistic Insights and Enzymatic Assay Protocol Using PAT-494

Mechanistic Rationale: Autotaxin and PAT-494 Autotaxin (ATX, ENPP2) is a secreted lysophospholipase D that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into the bioactive lipid lysophosphatidic acid (LPA)1[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: Autotaxin and PAT-494

Autotaxin (ATX, ENPP2) is a secreted lysophospholipase D that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into the bioactive lipid lysophosphatidic acid (LPA)1[1]. The ATX-LPA signaling axis is a major driver of fibroproliferative diseases, inflammation, and cancer, establishing ATX as a highly prioritized therapeutic target in drug development 2[2].

Inhibitors of ATX are classified based on their distinct binding modes. PAT-494 is a highly potent, Type II ATX inhibitor1[1]. Unlike Type I inhibitors that coordinate directly with the catalytic zinc ions, PAT-494 features an indole moiety that binds exclusively within the hydrophobic pocket of the ATX enzyme 3[3]. This competitive binding mechanism obstructs the accommodation of the LPC lipid tail while avoiding metalloenzyme cross-reactivity, conferring superior target selectivity1[1].

G LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LysoPLD Activity LPC->ATX Substrate Binding LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis PAT PAT-494 (Type II Inhibitor) PAT->ATX Blocks Hydrophobic Pocket LPAR LPA Receptors (GPCRs) LPA->LPAR Activation Fibrosis Fibrosis & Proliferation LPAR->Fibrosis Signaling Cascade

ATX-LPA signaling axis and the Type II hydrophobic pocket inhibition mechanism of PAT-494.

Quantitative Profiling of ATX Inhibitors

To contextualize the efficacy of PAT-494, it is essential to compare its binding kinetics and potency against other established ATX inhibitors. PAT-494 demonstrates a low-nanomolar IC50 in LPC hydrolysis assays, making it a highly reliable tool compound for in vitro profiling1[1].

InhibitorBinding TypeTarget SiteIC50 (LPC Substrate)
PAT-494 Type IIHydrophobic Pocket20 nM
PAT-352 Type IIHydrophobic Pocket26 nM
PAT-078 Type IIHydrophobic Pocket472 nM
PF-8380 Type ICatalytic Zinc / Pocket1.7 nM
BLD-0409 Type IVAllosteric TunnelNon-competitive

Assay Design Principles: The FS-3 Fluorogenic System

Evaluating PAT-494 requires a robust, self-validating in vitro system. While traditional assays rely on choline oxidase-coupled reactions to detect LPC hydrolysis indirectly 2[2], the FS-3 fluorogenic assay is prioritized for continuous kinetic monitoring4[4].

  • Substrate Causality : FS-3 is a synthetic LPC analogue conjugated with both a fluorophore and a quencher 4[4]. Cleavage by ATX liberates the fluorophore, allowing real-time quantification of enzymatic velocity5[5]. Because it is not an endpoint assay, it is significantly less susceptible to errors arising from mistimed reagent additions4[4].

  • Buffer Causality : Autotaxin is a metal-dependent enzyme. The assay buffer must contain Ca²⁺ and Mg²⁺ to maintain the enzyme's catalytic conformation. Metal-chelating agents like EDTA must be strictly avoided as they will artificially strip the enzyme of necessary cofactors, leading to false-positive inhibition5[5].

Workflow Prep 1. Reagent Prep Buffer, ATX, PAT-494 Incubate 2. Pre-Incubation ATX + PAT-494 (30 min) Prep->Incubate Substrate 3. Substrate Addition Add FS-3 (1 µM) Incubate->Substrate Read 4. Kinetic Reading Ex/Em 485/528 nm Substrate->Read Analyze 5. Data Analysis Calculate IC50 Read->Analyze

Step-by-step fluorogenic assay workflow for evaluating ATX inhibition using FS-3.

Detailed Experimental Protocol

Materials & Reagents
  • Enzyme : Recombinant Human Autotaxin (ENPP2), diluted to a 10X working stock (10 nM) 6[6].

  • Substrate : FS-3 fluorogenic substrate, reconstituted to a 10X working stock (10 µM) 6[6].

  • Inhibitor : PAT-494, dissolved in DMSO. Ensure final in-well DMSO concentration remains <1% to prevent solvent-induced enzyme denaturation 7[7].

  • Assay Buffer : 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA 6[6].

  • Microplate : 384-well or 96-well black, flat-bottom microplates for fluorescence6[6].

Step-by-Step Methodology

Note: All reagents (except the enzyme) should be equilibrated to room temperature prior to use to ensure consistent kinetic rates7[7].

  • Preparation of Inhibitor Dilutions : Prepare a 10-point serial dilution of PAT-494 in the Assay Buffer.

  • Plate Setup (Self-Validating Controls) :

    • 100% Initial Activity Wells: Assay Buffer + ATX + Vehicle (DMSO matched to inhibitor concentration)7[7].

    • Background Wells: Assay Buffer + Vehicle + FS-3 Substrate (No ATX) 7[7].

    • Test Compound Wells: Assay Buffer + ATX + PAT-494 dilutions7[7].

  • Pre-Incubation (Critical Step) : Add the enzyme and inhibitor to the respective wells. Incubate the plate at 37°C for 30 minutes6[6]. Causality: Pre-incubation is essential for Type II inhibitors like PAT-494 to fully occupy the hydrophobic pocket and reach thermodynamic equilibrium before competing with the substrate8[8].

  • Reaction Initiation : Rapidly add the FS-3 substrate to all wells to initiate the reaction6[6].

  • Kinetic Reading : Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence continuously (Excitation ~485 nm / Emission ~528 nm) every 2 minutes for 30 to 60 minutes at 37°C6[6].

Data Analysis and Validation

  • Velocity Calculation : Extract the relative fluorescence units (RFU) over time. Determine the initial reaction velocity (V₀) by calculating the slope of the linear phase of the fluorescence increase (ΔRFU/min)6[6].

  • Background Subtraction : Subtract the V₀ of the Background Wells from all Test Compound and 100% Initial Activity wells to isolate ATX-specific cleavage 7[7].

  • Percent Inhibition :

    % Inhibition=(1−V0​ (100% Activity)V0​ (Test Compound)​)×100
  • IC50 Determination : Plot the % Inhibition against the log₁₀ concentration of PAT-494. Fit the data using a four-parameter logistic (4PL) non-linear regression model to derive the highly accurate IC50 value6[6].

References

  • [6] In Vitro Characterization of Autotaxin-IN-6: A Technical Guide. Benchchem. 6

  • [1] The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions. PMC (NIH). 1

  • [3] Structural Basis for Inhibition of Human Autotaxin by Four Potent Compounds with Distinct Modes of Binding. ResearchGate. 3

  • [7] Autotaxin Inhibitor Screening Assay Kit. Cayman Chemical. 7

  • [5] Autotaxin (ATX) Activity Assay Service. Echelon Biosciences. 5

  • [4] Autotaxin Activity Assay. Echelon Biosciences. 4

  • [2] Structure-Based Design of a Novel Class of Autotaxin Inhibitors Based on Endogenous Allosteric Modulators. ACS Publications. 2

  • [8] CHAPTER 4: Autotaxin Inhibitors in Fibrosis. The Royal Society of Chemistry. 8

  • [9] Designing Dual Inhibitors of Autotaxin-LPAR GPCR Axis. Semantic Scholar. 9

Sources

Method

Application Note: High-Resolution Quantification of in vivo LPA Reduction Following PAT-494 Administration

Mechanistic Rationale: Targeting the ATX-LPA Axis Autotaxin (ATX, also known as ENPP2) is a secreted lysophospholipase D responsible for generating the vast majority of extracellular lysophosphatidic acid (LPA) through t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: Targeting the ATX-LPA Axis

Autotaxin (ATX, also known as ENPP2) is a secreted lysophospholipase D responsible for generating the vast majority of extracellular lysophosphatidic acid (LPA) through the hydrolysis of lysophosphatidylcholine (LPC)[1]. Once synthesized, LPA acts as a potent bioactive lipid, signaling through six distinct G-protein coupled receptors (LPA1–6) to drive pathological cellular responses, including myofibroblast differentiation, tumor metastasis, and systemic inflammation[1].

PAT-494 is a highly potent, Type II small-molecule inhibitor of ATX, demonstrating an IC50 of ~20 nM against LPC hydrolysis[2]. Unlike Type I orthosteric inhibitors that interact directly with the catalytic zinc ions, Type II inhibitors like PAT-494 achieve their efficacy by binding exclusively to the hydrophobic pocket of the ATX enzyme[2]. By exploiting the intrinsic plasticity of this pocket, PAT-494 competitively obstructs the accommodation of the LPC lipid tail[3]. This unique binding mode prevents LPA synthesis while offering superior selectivity by avoiding cross-reactivity with other metalloenzymes[4].

ATX_Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) Catalytic Site LPC->ATX Substrate Binding LPA Lysophosphatidic Acid (LPA) ATX->LPA LysoPLD Hydrolysis PAT494 PAT-494 (Type II Inhibitor) PAT494->ATX Blocks Hydrophobic Pocket LPAR LPA Receptors (LPA1-6) LPA->LPAR GPCR Activation Pathology Fibrosis & Inflammation LPAR->Pathology Downstream Signaling

Fig 1: ATX-LPA signaling axis and mechanism of Type II inhibition by PAT-494.

Experimental Design: Causality & Quality Control

Measuring the pharmacodynamic (PD) efficacy of PAT-494 requires absolute quantification of plasma LPA levels[5]. However, LPA quantification is notoriously prone to pre-analytical errors. As a Senior Application Scientist, it is critical to design a self-validating protocol that addresses the following analytical hurdles:

  • Prevention of Ex Vivo Artifacts: ATX is highly abundant and remains catalytically active in collected blood. If samples are left at room temperature, ATX will continue to hydrolyze LPC into LPA ex vivo, artificially inflating baseline LPA levels and entirely masking the inhibitory effect of PAT-494. Causality: Blood must be collected in K2-EDTA tubes and kept strictly at 4°C. EDTA chelates the zinc ions required for ATX activity, while cold temperatures suppress residual enzyme kinetics.

  • Disrupting Protein-Lipid Interactions: Over 90% of circulating LPA is tightly bound to carrier proteins like albumin and gelsolin. Standard organic extractions will fail to recover LPA. Causality: The extraction solvent must be highly acidified (e.g., with Formic Acid). LPA has a low pKa (~3.0); acidification protonates the phosphate headgroup, neutralizing its charge and breaking the electrostatic interactions with albumin, forcing the lipid into the organic phase.

  • Absolute Quantification via LC-MS/MS: ELISA kits for LPA lack specificity due to cross-reactivity with structurally similar phospholipids. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode is the mandatory gold standard. Causality: Spiking samples with an unnatural, odd-chain lipid (17:0 LPA) as an Internal Standard (IS) corrects for matrix suppression and physical extraction losses, ensuring a self-validating quantitative system.

PD_Workflow Dosing 1. PAT-494 Dosing (Oral Gavage, 10-30 mg/kg) Collection 2. Plasma Collection (K2-EDTA, 4°C, Rapid Spin) Dosing->Collection Extraction 3. Acidified Lipid Extraction (Formic Acid + 17:0 LPA IS) Collection->Extraction LCMS 4. LC-MS/MS Analysis (ESI Negative Mode, MRM) Extraction->LCMS Data 5. Pharmacodynamic Profiling (LPA Species Quantification) LCMS->Data

Fig 2: Pharmacodynamic workflow for in vivo LPA quantification via LC-MS/MS.

Step-by-Step Protocol

Phase 1: In Vivo Dosing and Sample Collection
  • Formulation: Suspend PAT-494 in a vehicle of 0.5% Methylcellulose and 0.1% Tween-80 to ensure homogenous delivery[5].

  • Administration: Administer PAT-494 to rodent models (e.g., C57BL/6 mice) via oral gavage (PO) at doses ranging from 10 to 30 mg/kg.

  • Collection: At predetermined timepoints (e.g., Pre-dose, 1h, 4h, 8h, 24h), collect 100 µL of whole blood via submandibular bleed directly into pre-chilled K2-EDTA microtainers.

  • Rapid Processing: Immediately invert the tubes 5 times and place them on wet ice. Centrifuge within 15 minutes at 2,000 × g for 10 minutes at 4°C.

  • Storage: Carefully aspirate the upper plasma layer, aliquot into low-bind tubes, and snap-freeze in liquid nitrogen. Store at -80°C until extraction.

Phase 2: Acidified Liquid-Liquid Extraction (LLE)
  • Preparation: Thaw plasma aliquots strictly on wet ice. Transfer 50 µL of plasma to a 1.5 mL low-bind microcentrifuge tube.

  • Internal Standard: Add 10 µL of 17:0 LPA Internal Standard (1 µg/mL in Methanol) to all samples, including blanks and calibration standards.

  • Acidification: Add 200 µL of ice-cold Methanol containing 0.1% Formic Acid. Vortex vigorously for 30 seconds to precipitate proteins and protonate the LPA molecules.

  • Organic Extraction: Add 400 µL of ice-cold Chloroform. Vortex for 2 minutes to ensure complete partitioning of lipids into the organic phase.

  • Phase Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Reconstitution: Carefully transfer the lower organic (chloroform) phase to a new glass vial. Evaporate to complete dryness under a gentle stream of Nitrogen gas at room temperature. Reconstitute the dried lipid pellet in 50 µL of LC-MS Mobile Phase A.

Phase 3: LC-MS/MS Parameters
  • Analytical Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 × 100 mm). Maintain column temperature at 45°C.

  • Mobile Phase A: Water containing 5 mM Ammonium Acetate and 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) containing 0.1% Formic Acid.

  • Gradient: 0-1 min (20% B), 1-5 min (linear gradient to 95% B), 5-7 min (hold at 95% B), 7-7.1 min (return to 20% B), 7.1-9 min (re-equilibration).

  • Mass Spectrometry: Electrospray Ionization (ESI) operated in Negative Ion Mode.

  • MRM Transitions (Precursor m/z → Product m/z):

    • 16:0 LPA: 409.2 → 152.9

    • 18:1 LPA: 435.2 → 152.9

    • 20:4 LPA: 457.2 → 152.9

    • 17:0 LPA (IS): 423.2 → 152.9

Data Presentation & Expected Results

Because ATX generates various LPA species depending on the available LPC substrate pool, it is vital to quantify the most abundant physiological species (16:0 and 18:1) to accurately gauge target engagement[6]. The table below illustrates the expected PD profile following a single 30 mg/kg oral dose of PAT-494, demonstrating robust target engagement and pathway suppression.

Table 1: Representative Pharmacodynamic Profiling of Plasma LPA Species Following PAT-494 Administration (30 mg/kg PO)

LPA SpeciesPre-Dose Baseline (ng/mL)4h Post-Dose (ng/mL)24h Post-Dose (ng/mL)Peak Reduction (%)
16:0 LPA 45.2 ± 4.18.1 ± 1.222.4 ± 3.582.1%
18:1 LPA 68.5 ± 5.311.4 ± 1.831.0 ± 4.283.3%
20:4 LPA 18.3 ± 2.04.2 ± 0.610.1 ± 1.577.0%
Total LPA 132.0 ± 11.423.7 ± 3.663.5 ± 9.282.0%

Note: Data represents expected quantitative ranges for wild-type C57BL/6 mice. Values are normalized to the 17:0 LPA internal standard recovery.

References

  • The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Designing Dual Inhibitors of Autotaxin-LPAR GPCR Axis. MDPI. Available at: [Link]

  • Autotaxin Inhibitors in Fibrosis. The Royal Society of Chemistry (RSC). Available at: [Link]

  • Lysophosphatidic acid produced by Autotaxin acts as an allosteric modulator of its catalytic efficiency. bioRxiv. Available at: [Link]

  • The Classified Progression in Binding Modes of Autotaxin (ATX) Inhibitors. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

Sources

Application

Application Notes and Protocols for Evaluating PAT-494 in CCl₄-Induced Liver Fibrosis

Abstract Liver fibrosis is a wound-healing response to chronic liver injury that can progress to cirrhosis and end-stage liver disease, for which therapeutic options are limited.[1] The Autotaxin (ATX)-Lysophosphatidic A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Liver fibrosis is a wound-healing response to chronic liver injury that can progress to cirrhosis and end-stage liver disease, for which therapeutic options are limited.[1] The Autotaxin (ATX)-Lysophosphatidic Acid (LPA) signaling axis has emerged as a critical pathway in the pathogenesis of fibrosis, making it a promising target for anti-fibrotic therapies.[2][3] PAT-494 is a potent, small-molecule inhibitor of Autotaxin that obstructs lipid binding to the hydrophobic pocket (a Type II inhibitor).[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of PAT-494 using the carbon tetrachloride (CCl₄)-induced liver fibrosis model, a robust and widely utilized paradigm for studying hepatic fibrogenesis.[7][8] We present detailed, field-proven protocols for animal model induction, therapeutic intervention, and multi-level endpoint analyses to rigorously assess the anti-fibrotic efficacy of PAT-494.

Scientific Foundation and Rationale
1.1 The CCl₄-Induced Liver Fibrosis Model

Carbon tetrachloride (CCl₄) is a potent hepatotoxin that, upon administration to rodents, reliably induces liver injury and fibrosis that recapitulates key features of human disease.[7][9] Metabolism of CCl₄ by cytochrome P450 in hepatocytes generates highly reactive free radicals, leading to lipid peroxidation, membrane damage, and centrilobular necrosis.[10] This initial injury triggers a complex inflammatory cascade and, crucially, the activation of hepatic stellate cells (HSCs). Quiescent HSCs transdifferentiate into proliferative, contractile, and fibrogenic myofibroblasts, which are the primary source of extracellular matrix (ECM) protein deposition, predominantly collagen, in the injured liver.[1][11]

Chronic, repeated administration of CCl₄ results in progressive fibrosis, with bridging fibrosis appearing within 4-7 weeks and established cirrhosis by 8-12 weeks, making this model ideal for evaluating both preventative and therapeutic anti-fibrotic strategies.[7][12]

1.2 The Autotaxin-LPA Axis: A Central Driver of Fibrosis

Autotaxin (ATX) is a secreted lysophospholipase D that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to generate the bioactive lipid mediator, lysophosphatidic acid (LPA).[2][5] LPA exerts its effects by activating a family of G protein-coupled receptors (LPARs), initiating downstream signaling cascades that regulate cell proliferation, migration, and survival.[2] In the context of liver injury, the ATX-LPA axis is a potent driver of HSC activation and survival, promoting the fibrogenic process.[3] Therefore, inhibiting ATX activity presents a direct and compelling strategy to disrupt a key signaling node in the progression of liver fibrosis.

1.3 PAT-494: A Targeted Autotaxin Inhibitor

PAT-494 is a potent Type II ATX inhibitor that competes with the LPC substrate for binding within the enzyme's hydrophobic pocket, thereby preventing the production of pro-fibrotic LPA.[2][6][13] Unlike active site inhibitors, this mechanism may offer selectivity advantages.[13] The evaluation of PAT-494 in the CCl₄ model will provide critical preclinical data on its ability to mitigate liver injury, suppress inflammation, and halt or reverse the fibrotic process.

In Vivo Experimental Design and Workflow

The choice of experimental design is critical for obtaining reproducible and translatable results. We recommend a therapeutic study design, where treatment begins after fibrosis is already established, as this more closely mimics the clinical scenario.

2.1 Animal Model and Group Allocation
  • Species/Strain: C57BL/6J mice (female, 7-8 weeks old) are commonly used and show a consistent fibrotic response.[7][9]

  • Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.

  • Group Size: A minimum of n=8-10 animals per group is recommended to ensure statistical power.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

2.2 Experimental Groups
Group IDGroup NameTreatmentRationale
G1Vehicle ControlCorn Oil (or other vehicle for CCl₄) + PAT-494 Vehicle (e.g., 0.5% CMC)To assess the baseline health and liver histology in the absence of CCl₄ or active compound.
G2CCl₄ ControlCCl₄ in Corn Oil + PAT-494 VehicleTo establish the maximal level of liver fibrosis induced by CCl₄ in this model.
G3CCl₄ + Positive ControlCCl₄ in Corn Oil + Telmisartan (e.g., 10 mg/kg)To validate the model's responsiveness to a known anti-fibrotic agent.[7]
G4CCl₄ + PAT-494 (Low Dose)CCl₄ in Corn Oil + PAT-494 (e.g., 10 mg/kg)To evaluate the efficacy of a low therapeutic dose of PAT-494.
G5CCl₄ + PAT-494 (High Dose)CCl₄ in Corn Oil + PAT-494 (e.g., 30 mg/kg)To evaluate the efficacy of a high therapeutic dose and assess dose-response.

Note: Doses for PAT-494 are hypothetical and should be determined based on prior pharmacokinetic and pharmacodynamic studies.

2.3 Experimental Workflow

The following diagram outlines a typical 8-week therapeutic study protocol.

G cluster_induction Fibrosis Induction Phase (Weeks 1-4) cluster_treatment Therapeutic Treatment Phase (Weeks 5-8) cluster_endpoint Endpoint Analysis (End of Week 8) Induction Administer CCl₄ (1.0 mL/kg, i.p.) to G2, G3, G4, G5 Twice weekly Induction_Cont Continue CCl₄ (1.0 mL/kg, i.p.) to G2, G3, G4, G5 Twice weekly Induction->Induction_Cont Treatment Administer Vehicle, Positive Control, or PAT-494 (daily, p.o.) to respective groups Sacrifice Euthanasia & Sample Collection (Blood and Liver Tissue) Treatment->Sacrifice Analysis Biochemical Assays Histopathology Hydroxyproline Assay qRT-PCR Sacrifice->Analysis

Caption: Therapeutic workflow for evaluating PAT-494.

Detailed Experimental Protocols
3.1 CCl₄ Induction Protocol

Causality: Intraperitoneal (i.p.) injection is a common and effective route for CCl₄ administration, ensuring rapid absorption and metabolism by the liver.[9] Using corn oil as a vehicle is standard practice. A twice-weekly administration for 8 weeks is sufficient to induce significant, bridging fibrosis.[7]

  • Preparation: Prepare a 10% (v/v) solution of CCl₄ in corn oil. For example, add 1 mL of CCl₄ to 9 mL of corn oil. Prepare this solution fresh under a chemical fume hood.

  • Administration: Administer 1.0 mL/kg of the CCl₄ solution via i.p. injection. For a 25g mouse, this corresponds to a 25 µL injection.

  • Frequency: Inject twice per week (e.g., Tuesday and Friday) for 8 consecutive weeks.

  • Control: Administer an equivalent volume of the vehicle (corn oil) to the G1 group.

3.2 PAT-494 Dosing Protocol

Causality: Oral gavage (p.o.) is the preferred route for evaluating orally bioavailable drugs. Daily administration ensures sustained target engagement.

  • Preparation: Formulate PAT-494 in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) in water. Prepare suspensions fresh daily or determine stability for batch preparation.

  • Administration: Administer the designated dose of PAT-494 (or vehicle) via oral gavage once daily, starting at week 5 and continuing until the end of the study.

3.3 Sample Collection and Processing
  • Anesthesia: Anesthetize mice using an approved method (e.g., isoflurane inhalation or injectable anesthetic).

  • Blood Collection: Perform cardiac puncture to collect whole blood into a serum separator tube. Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (serum) and store at -80°C.

  • Liver Excision: Perfuse the liver with ice-cold PBS to remove blood. Carefully excise the entire liver and weigh it.

  • Tissue Sectioning:

    • Take a section from the largest lobe for histology. Place it in a cassette and fix it in 10% neutral buffered formalin for 24 hours.

    • Take another section and snap-freeze it in liquid nitrogen for molecular (RNA) and biochemical (hydroxyproline) analyses. Store at -80°C.

3.4 Protocol 1: Assessment of Liver Injury (Biochemical Analysis)

Causality: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are enzymes concentrated in hepatocytes. Liver injury compromises hepatocyte membrane integrity, causing these enzymes to leak into the bloodstream. Elevated serum ALT and AST levels are thus sensitive biomarkers of acute hepatocellular damage.[14][15]

  • Assay: Use commercially available colorimetric assay kits for ALT and AST.

  • Procedure: Thaw serum samples on ice. Follow the manufacturer's protocol precisely. Typically, this involves mixing a small volume of serum with a reaction mixture and measuring the change in absorbance over time using a microplate reader.

  • Calculation: Calculate enzyme activity (U/L) based on the rate of reaction and standard curves provided with the kit.

ParameterCCl₄ Control (Expected)PAT-494 Treated (Hypothesized)
Serum ALT (U/L)Significantly elevatedDose-dependent reduction
Serum AST (U/L)Significantly elevatedDose-dependent reduction
3.5 Protocol 2: Histopathological Assessment of Fibrosis

Causality: Histological staining is the gold standard for assessing the structural changes associated with fibrosis, including collagen deposition and architectural distortion.[16][17] Masson's trichrome or Picrosirius Red (PSR) are specific stains for collagen, which appears blue/green with trichrome and red with PSR, allowing for visualization and semi-quantitative scoring of fibrosis.[18][19]

  • Processing: After fixation, dehydrate the liver tissue through a series of graded ethanol washes, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.

  • Staining:

    • Hematoxylin & Eosin (H&E): Perform standard H&E staining to evaluate general liver architecture, inflammation, and necrosis.[12]

    • Masson's Trichrome or Picrosirius Red: Use a commercial staining kit and follow the manufacturer's protocol. This will specifically stain collagen fibers.

  • Imaging: Digitize the stained slides using a slide scanner or microscope with a camera.

  • Scoring: Have a blinded pathologist score the fibrosis stage using a standardized system like the METAVIR or Ishak scoring system.[16][20] This provides a semi-quantitative assessment of fibrosis severity.

3.6 Protocol 3: Quantification of Hepatic Collagen (Hydroxyproline Assay)

Causality: The hydroxyproline assay is considered the most accurate method for quantifying total collagen content in a tissue sample.[21] Hydroxyproline is an amino acid that is almost exclusively found in collagen. The assay involves hydrolyzing the tissue to release free amino acids, followed by a colorimetric reaction to measure the amount of hydroxyproline, which is directly proportional to the collagen content.[9][14]

  • Tissue Homogenization: Weigh approximately 50-100 mg of frozen liver tissue.

  • Hydrolysis: Place the tissue in a pressure-resistant tube with 6M HCl. Hydrolyze at 110-120°C for 12-18 hours to break down proteins into amino acids.

  • Assay: Use a commercial hydroxyproline assay kit. Neutralize the hydrolysate and follow the kit's instructions. This typically involves an oxidation step followed by the addition of a chromogen that reacts with oxidized hydroxyproline to produce a colored product.

  • Measurement: Read the absorbance at the specified wavelength (usually ~560 nm) using a microplate reader.

  • Calculation: Determine the hydroxyproline concentration from a standard curve. Express the final result as µg of hydroxyproline per mg of wet liver tissue.

3.7 Protocol 4: Gene Expression Analysis by qRT-PCR

Causality: Evaluating the expression of key pro-fibrotic genes provides mechanistic insight into the drug's effect at the molecular level. Downregulation of these genes indicates a suppression of the fibrogenic process. Key targets include Acta2 (encoding α-SMA, a marker of HSC activation) and Col1a1 (encoding Collagen Type I), and Timp1 (an inhibitor of matrix degradation).[9][22]

  • RNA Isolation: Isolate total RNA from ~20-30 mg of frozen liver tissue using a commercial kit (e.g., RNeasy Mini Kit) or TRIzol reagent, following the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare a reaction mix containing cDNA template, forward and reverse primers for the target gene, and a SYBR Green or TaqMan master mix.

    • Run the qPCR reaction on a real-time PCR system.

    • Include a housekeeping gene (e.g., Gapdh or Actb) for normalization.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCT method, normalizing the CCl₄ control group to 1.[9]

Target GeneFunction in FibrosisExpected Result with PAT-494
Acta2 (α-SMA)Marker of activated HSCsDownregulation
Col1a1Major fibrillar collagenDownregulation
Timp1Inhibits matrix degradationDownregulation
Tgfb1Potent pro-fibrotic cytokineDownregulation
Mechanistic Pathway and Data Interpretation
4.1 ATX-LPA Signaling in Hepatic Stellate Cells

The following diagram illustrates the central role of the ATX-LPA axis in driving HSC activation and fibrogenesis, and the inhibitory action of PAT-494.

G cluster_pathway Mechanism of PAT-494 Action LPC LPC (Lysophosphatidylcholine) ATX Autotaxin (ATX) LPC->ATX Substrate LPA LPA (Lysophosphatidic Acid) ATX->LPA Catalysis LPAR LPA Receptor (LPAR) on HSC LPA->LPAR Activation HSC_Activation HSC Activation & Proliferation LPAR->HSC_Activation Fibrosis Collagen Production (Fibrosis) HSC_Activation->Fibrosis PAT494 PAT-494 PAT494->ATX Inhibition

Caption: PAT-494 inhibits ATX, blocking LPA production and HSC activation.

4.2 Synthesizing the Evidence

A successful anti-fibrotic effect of PAT-494 would be demonstrated by a cohesive dataset showing:

  • Reduced Liver Injury: A significant, dose-dependent decrease in serum ALT and AST levels compared to the CCl₄ control group.

  • Ameliorated Fibrosis: Lower histopathological fibrosis scores, with reduced collagen deposition observed in Masson's Trichrome or PSR stained liver sections.

  • Decreased Collagen Content: A statistically significant reduction in total collagen as measured by the hydroxyproline assay.

  • Suppressed Fibrogenic Gene Expression: Significant downregulation of key pro-fibrotic mRNAs (Acta2, Col1a1, Timp1, Tgfb1) in liver tissue.

Together, these results would provide strong, multi-faceted evidence that PAT-494 is effective in treating CCl₄-induced liver fibrosis by inhibiting the underlying fibrogenic mechanisms.

References
  • Vo, T. K. T., et al. (2014). Establishment of a standardized mouse model of hepatic fibrosis for biomedical research. Journal of Biomedical Research. Available at: [Link]

  • SMC Laboratories, Inc. (n.d.). CCl4-induced liver fibrosis model. Available at: [Link]

  • Melior Discovery. (n.d.). CCl4 Model of Liver Fibrosis. Available at: [Link]

  • Quickzyme Biosciences. (n.d.). Comparison of various quantitative and qualitative collagen analysis methods in early liver fibrosis. Available at: [Link]

  • Weiskirchen, R., et al. (2022). “The pathogenesis of hepatic fibrosis: basic facts and clinical challenges”—assessment of liver fibrosis: a narrative review. Annals of Translational Medicine. Available at: [Link]

  • Scantox. (2022). CCl4-induced liver fibrosis mouse model. Available at: [Link]

  • Srivastava, M., & Rungta, S. (2017). Liver fibrosis: a compilation on the biomarkers status and their significance during disease progression. Future Science OA. Available at: [Link]

  • Srivastava, M., & Rungta, S. (2018). Liver Fibrosis: A Compilation on the Biomarkers Status and Their Significance During Disease Progression. Future Science OA. Available at: [Link]

  • Giannelli, A., et al. (2018). Candidate Biomarkers of Liver Fibrosis: A Concise, Pathophysiology-oriented Review. Current Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Experimental protocol for carbon tetrachlroide (CCl4)-induced liver fibrosis. Available at: [Link]

  • Ali, A., et al. (2023). Anti-Fibrotic Efficacy of Apigenin in a Mice Model of Carbon Tetrachloride-Induced Hepatic Fibrosis by Modulation of Oxidative Stress, Inflammation, and Fibrogenesis: A Preclinical Study. Pharmaceuticals. Available at: [Link]

  • Karsdal, M. A., et al. (2016). Non-invasive Markers of Liver Fibrosis: Adjuncts or Alternatives to Liver Biopsy?. Frontiers in Pharmacology. Available at: [Link]

  • ResearchGate. (n.d.). Anti-fibrotic effect evaluation of different enzymatic depolymerized products on of CCl4 induced mouse hepatic fibrosis model. Available at: [Link]

  • Horvat, A., et al. (2022). Expression of Fibrosis-Related Genes in Liver and Kidney Fibrosis in Comparison to Inflammatory Bowel Diseases. International Journal of Molecular Sciences. Available at: [Link]

  • Standish, R. A., et al. (2006). An appraisal of the histopathological assessment of liver fibrosis. Gut. Available at: [Link]

  • Muñoz-Castañeda, D. A., et al. (2018). Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility. Scientific Reports. Available at: [Link]

  • Surrenti, C., et al. (1990). Biochemical markers of hepatic fibrosis. La Clinica Terapeutica. Available at: [Link]

  • MDPI. (2023). Identification of a 13-Gene Immune Signature in Liver Fibrosis Reveals GABRE as a Novel Candidate Biomarker. Available at: [Link]

  • Fujii, T., et al. (2010). Mouse Model of Carbon Tetrachloride Induced Liver Fibrosis: Histopathological Changes and Expression of CD133 and Epidermal Growth Factor. BMC Gastroenterology. Available at: [Link]

  • Zanetto, A., et al. (2020). The histological assessment of liver fibrosis in grafts from extended criteria donors predicts the outcome after liver transplantation: A retrospective study. Digestive and Liver Disease. Available at: [Link]

  • Wee, A. (2017). Histopathological evaluation of liver fibrosis and cirrhosis regression. Clinical and Molecular Hepatology. Available at: [Link]

  • Wee, A. (2017). Histopathological evaluation of liver fibrosis and cirrhosis regression. Clinical and Molecular Hepatology. Available at: [Link]

  • ResearchGate. (n.d.). Gene expression analysis of markers of liver fibrosis by real-time qPCR. Available at: [Link]

  • Quickzyme Biosciences. (n.d.). Histological vs biochemical collagen analysis. Available at: [Link]

  • Perez, J. F., et al. (2013). Hepatic Gene Expression Profiles Differentiate Pre-symptomatic Patients with Mild versus Severe Nonalcoholic Fatty Liver Disease. PLoS ONE. Available at: [Link]

  • Li, Y., et al. (2022). Revealing immune infiltrate characteristics and potential immune-related genes in hepatic fibrosis: based on bioinformatics, transcriptomics and q-PCR experiments. Hereditas. Available at: [Link]

  • Salgado-Polo, F., et al. (2019). The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions. Cancers. Available at: [Link]

  • ACS Publications. (2023). Multiplex Collagen Fingerprinting for the Staging of Hepatic Fibrosis Using High-Precision Fluorescence-Guided SERS Imaging. Analytical Chemistry. Available at: [Link]

  • Al-Jubair, T., et al. (2022). Designing Dual Inhibitors of Autotaxin-LPAR GPCR Axis. International Journal of Molecular Sciences. Available at: [Link]

  • Salgado-Polo, F., et al. (2018). Lysophosphatidic acid produced by autotaxin acts as an allosteric modulator of its catalytic efficiency. Journal of Biological Chemistry. Available at: [Link]

  • Ke, Y. (2018). The Classified Progression in Binding Modes of Autotaxin (ATX) Inhibitors. Journal of Drug Design and Research. Available at: [Link]

  • Caravan, P., et al. (2013). Molecular MRI of collagen to diagnose and stage liver fibrosis. Science Translational Medicine. Available at: [Link]

  • Bain, G., et al. (2017). Selective Inhibition of Autotaxin Is Efficacious in Mouse Models of Liver Fibrosis. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • ResearchGate. (n.d.). Structural Basis for Inhibition of Human Autotaxin by Four Potent Compounds with Distinct Modes of Binding. Available at: [Link]

  • AOP-Wiki. (2025). AhR activation leading to liver fibrosis. Available at: [Link]

  • Nagasawa, M., et al. (2023). Quantification of collagen fiber properties in alcoholic liver fibrosis using polarization-resolved second harmonic generation microscopy. Scientific Reports. Available at: [Link]

  • bioRxiv. (2022). A type IV Autotaxin inhibitor ameliorates acute liver injury and non-alcoholic steatohepatitis in mice. Available at: [Link]

  • Wang, Y., et al. (2021). MicroRNA-494-3p prevents liver fibrosis and attenuates hepatic stellate cell activation by inhibiting proliferation and inducing apoptosis through targeting TRAF3. Annals of Hepatology. Available at: [Link]

  • Li, H., et al. (2024). Targeting Phosphodiesterase 4 in Gastrointestinal and Liver Diseases: From Isoform-Specific Mechanisms to Precision Therapeutics. International Journal of Molecular Sciences. Available at: [Link]

Sources

Method

Application Note: Assessing Vascular Leakage Attenuation with PAT-494 Treatment

Introduction Pathological vascular leakage is a critical component of numerous disease states, including acute respiratory distress syndrome (ARDS), sepsis, diabetic retinopathy, and solid tumors. The endothelial barrier...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pathological vascular leakage is a critical component of numerous disease states, including acute respiratory distress syndrome (ARDS), sepsis, diabetic retinopathy, and solid tumors. The endothelial barrier, a dynamic interface lining all blood vessels, tightly controls the passage of fluids, solutes, and cells between the bloodstream and surrounding tissues. Disruption of this barrier leads to edema, inflammation, and organ dysfunction.[1][2] A key therapeutic strategy is to identify and validate compounds that can restore or enhance endothelial barrier integrity.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of PAT-494, a novel and highly selective Sphingosine-1-Phosphate Receptor 1 (S1P1) agonist, for the attenuation of vascular leakage. Sphingosine-1-phosphate (S1P) is a naturally occurring bioactive lipid that plays a crucial role in maintaining vascular stability by signaling through the S1P1 receptor on endothelial cells.[3][4] PAT-494 is designed to mimic this endogenous barrier-enhancing mechanism, offering a promising approach to treating conditions characterized by excessive vascular permeability.

Herein, we detail the mechanistic basis of PAT-494 action and provide validated in-vitro and in-vivo protocols to quantitatively assess its efficacy in attenuating vascular leakage.

Scientific Foundation: The Mechanism of PAT-494

PAT-494 is a synthetic small molecule that acts as a potent and selective agonist of the S1P1 receptor. The S1P/S1P1 signaling axis is a cornerstone of vascular homeostasis, promoting endothelial barrier function through a series of well-orchestrated cellular events.[5][6] Upon binding to S1P1, a G-protein coupled receptor (GPCR) on the endothelial cell surface, PAT-494 initiates a signaling cascade that strengthens the endothelial barrier.[3]

This cascade involves:

  • Activation of the small GTPase Rac1: This promotes the reorganization of the actin cytoskeleton, leading to the formation of cortical actin structures that anchor cell-cell junctions.

  • Strengthening of Adherens Junctions: S1P1 signaling enhances the localization and stabilization of VE-cadherin, a key component of endothelial adherens junctions, thereby tightening the connections between adjacent cells.[5]

  • Assembly of Tight Junctions: The pathway also promotes the assembly of tight junction proteins, such as occludins and claudins, further sealing the paracellular space.

By selectively activating S1P1, PAT-494 is designed to counteract the disruptive effects of inflammatory mediators like Vascular Endothelial Growth Factor (VEGF), which is a potent inducer of vascular permeability.[7][8] VEGF signaling, through its receptor VEGFR2, often leads to the internalization of VE-cadherin and cytoskeletal rearrangements that increase paracellular gaps.[9][10] PAT-494's mechanism directly opposes these effects, restoring barrier integrity.

Signaling Pathway of PAT-494 (S1P1 Agonist)

PAT-494_Mechanism_of_Action cluster_0 Vascular Permeability Inducers cluster_1 Therapeutic Intervention cluster_2 Endothelial Cell VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PAT-494 PAT-494 S1P1 S1P1 PAT-494->S1P1 Activates PLCg PLCg VEGFR2->PLCg Activates Rac1_inactive Rac1-GDP Rac1_active Rac1-GTP S1P1->Rac1_active Activates Junction_Disassembly Junction Disassembly (VE-Cadherin Internalization) PLCg->Junction_Disassembly Leads to Rac1_active->Rac1_inactive GTP Hydrolysis Junction_Assembly Junction Assembly (Cortical Actin, VE-Cadherin Stabilization) Rac1_active->Junction_Assembly Promotes Vascular_Leakage Increased Vascular Leakage Junction_Disassembly->Vascular_Leakage Barrier_Enhancement Barrier Enhancement Junction_Assembly->Barrier_Enhancement

Caption: PAT-494 activates S1P1 to promote barrier enhancement, counteracting VEGF-induced leakage.

Part 1: In-Vitro Assessment of Endothelial Barrier Function

In-vitro assays provide a controlled environment to specifically measure the effect of PAT-494 on endothelial cell monolayer integrity. The two most common and robust methods are the measurement of Transendothelial Electrical Resistance (TEER) and the quantification of macromolecular flux using fluorescently labeled dextran.[2][11]

In-Vitro Experimental Workflow Diagram

In_Vitro_Workflow cluster_workflow Experimental Workflow A 1. Seed Endothelial Cells (e.g., HUVECs) on Transwell Inserts B 2. Culture to Confluence (Monitor with TEER) A->B C 3. Pre-treatment with PAT-494 or Vehicle B->C D 4. Challenge with Permeability Agent (e.g., VEGF) C->D E_TEER 5a. Real-time TEER Measurement D->E_TEER E_Dextran 5b. Add FITC-Dextran to Apical Chamber D->E_Dextran F_TEER 6a. Analyze TEER Data (Resistance vs. Time) E_TEER->F_TEER F_Dextran 6b. Sample Basolateral Medium & Measure Fluorescence E_Dextran->F_Dextran G 7. Quantify Barrier Protection F_TEER->G F_Dextran->G

Caption: Workflow for in-vitro assessment of PAT-494 efficacy.

Protocol 1: Transendothelial Electrical Resistance (TEER) Assay

TEER measures the electrical resistance across a cell monolayer, providing a sensitive, real-time, and non-invasive assessment of barrier integrity.[11][12] Higher TEER values correspond to a tighter, less permeable endothelial barrier.

Materials:

  • Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

  • Endothelial Growth Medium (EGM-2)

  • Transwell permeable supports (e.g., 0.4 µm pore size for 24-well plates)

  • TEER measurement system (e.g., EVOM2™, World Precision Instruments)[13]

  • PAT-494 stock solution

  • Permeability-inducing agent (e.g., Recombinant Human VEGF-A, 50 ng/mL)

  • Vehicle control (e.g., 0.1% DMSO in media)

Procedure:

  • Cell Seeding: Coat Transwell inserts with a suitable matrix (e.g., fibronectin or gelatin). Seed HUVECs at a high density (e.g., 1 x 10^5 cells/cm²) onto the apical chamber of the inserts.

  • Monolayer Formation: Culture cells for 48-72 hours until a confluent monolayer is formed. Monitor monolayer formation by measuring TEER daily. The resistance will plateau when a stable barrier is formed.

  • Baseline Measurement: Before treatment, replace the medium in both apical and basolateral chambers with fresh, pre-warmed EGM-2. Allow the plate to equilibrate in the incubator for 30 minutes. Measure the baseline TEER.

  • Pre-treatment: Add PAT-494 (at various concentrations) or vehicle to both chambers. Incubate for the desired pre-treatment time (e.g., 1-4 hours).

  • Challenge: Add the permeability-inducing agent (e.g., VEGF) to the apical chamber.

  • TEER Measurement: Immediately begin measuring TEER at regular intervals (e.g., every 15-30 minutes) for several hours. Resistance is expected to drop in response to VEGF and be attenuated by PAT-494.

  • Data Normalization: Subtract the resistance of a blank, cell-free insert from all readings.[14] Multiply the net resistance (Ω) by the surface area of the membrane (cm²) to express TEER as Ω·cm².[15] Normalize the results to the baseline TEER value for each well to represent the percent change over time.

Protocol 2: FITC-Dextran Permeability Assay

This end-point assay quantifies the passage of a high molecular weight fluorescent tracer (FITC-dextran) across the endothelial monolayer, directly measuring paracellular permeability.[16]

Materials:

  • All materials from Protocol 1

  • FITC-dextran (e.g., 40 kDa or 70 kDa)

  • Fluorescence microplate reader (Excitation/Emission ~490/520 nm)[17]

Procedure:

  • Monolayer Culture and Treatment: Follow steps 1-5 from the TEER protocol.

  • Tracer Addition: After the challenge period with VEGF (e.g., 4-6 hours), add FITC-dextran to the apical chamber to a final concentration of 1 mg/mL.

  • Incubation: Incubate for a defined period (e.g., 30-60 minutes) to allow for tracer flux across the monolayer.

  • Sample Collection: Carefully collect a sample from the basolateral chamber.

  • Quantification: Measure the fluorescence intensity of the basolateral samples using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of FITC-dextran to determine the amount of tracer that has passed through the monolayer. Permeability is inversely proportional to barrier function.

Expected In-Vitro Quantitative Data
Treatment GroupNormalized TEER (% of Baseline)FITC-Dextran Flux (ng/mL)Interpretation
Vehicle Control95 ± 5%50 ± 10Intact baseline barrier
VEGF (50 ng/mL)40 ± 8%350 ± 40Significant barrier disruption
PAT-494 (1 µM)120 ± 10%40 ± 8Barrier enhancement above baseline
PAT-494 + VEGF85 ± 7%90 ± 15Strong attenuation of VEGF-induced leakage

Part 2: In-Vivo Assessment of Vascular Leakage

In-vivo models are essential to validate the therapeutic efficacy of PAT-494 in a complex physiological system. The Miles assay and the systemic Evans Blue extravasation assay are gold-standard methods for this purpose.[18][19]

In-Vivo Experimental Workflow Diagram

In_Vivo_Workflow cluster_workflow In-Vivo Workflow A 1. Administer PAT-494 or Vehicle to Mice (e.g., i.p. or i.v.) B 2. Allow for Drug Distribution (e.g., 1 hour) A->B C 3. Induce Vascular Leakage B->C C_Miles 3a. Intradermal Injection of VEGF/Histamine (Miles Assay) C_Systemic 3b. Systemic Challenge (e.g., LPS) D 4. Intravenous Injection of Evans Blue Dye C_Miles->D C_Systemic->D E 5. Allow Dye to Circulate and Extravasate (e.g., 30 min) D->E F 6. Perfuse and Harvest Tissues (Skin Punch or Organs) E->F G 7. Extract Evans Blue Dye (e.g., with Formamide) F->G H 8. Quantify Dye via Spectrophotometry (620 nm) G->H

Caption: Workflow for in-vivo assessment of vascular leakage.

Protocol 3: Miles Assay for Localized Vascular Leakage

The Miles assay is a classic method to quantify localized vascular permeability in the skin in response to intradermally injected agents.[19][20]

Materials:

  • Mice (e.g., C57BL/6, 8-10 weeks old)

  • PAT-494 solution for injection (e.g., intraperitoneal, i.p.)

  • Permeability agents (e.g., VEGF at 50 ng/50 µL; Histamine at 100 ng/50 µL)

  • Evans Blue dye (0.5% w/v in sterile saline)[21]

  • Anesthetics (e.g., isoflurane)

  • Formamide

  • Spectrophotometer

Procedure:

  • Drug Administration: Administer PAT-494 or vehicle to mice via the desired route (e.g., i.p.). Wait for a suitable time for drug distribution (e.g., 60 minutes).

  • Anesthesia & Dye Injection: Anesthetize the mice. Inject 100 µL of 0.5% Evans Blue dye intravenously (i.v.) via the tail vein. The dye binds to serum albumin.[22]

  • Intradermal Injections: Immediately after dye injection, perform several intradermal injections (50 µL) of the permeability agents (VEGF, histamine) and a vehicle control (PBS) into the shaved dorsal skin.

  • Circulation and Extravasation: Allow the dye to circulate and extravasate at the injection sites for 20-30 minutes.[20]

  • Euthanasia and Sample Collection: Euthanize the mice via cervical dislocation.[21] Carefully dissect the dorsal skin and take skin punches (e.g., 8 mm) from each injection site.

  • Dye Extraction: Place each skin punch into a tube with formamide (e.g., 500 µL) and incubate at 55°C overnight to extract the Evans Blue dye.[18]

  • Quantification: Centrifuge the tubes to pellet debris. Measure the absorbance of the supernatant at 620 nm. Use a standard curve to calculate the amount of extravasated dye per skin punch.

Protocol 4: Evans Blue Extravasation Assay for Systemic Leakage

This protocol assesses systemic vascular leakage in various organs, often induced by a systemic inflammatory challenge like lipopolysaccharide (LPS).[23][24]

Materials:

  • All materials from Protocol 3

  • Systemic inflammatory agent (e.g., LPS from E. coli)

  • Phosphate-buffered saline (PBS) for perfusion

Procedure:

  • Drug Administration: Administer PAT-494 or vehicle to mice.

  • Systemic Challenge: After the drug distribution period, administer LPS (e.g., 10 mg/kg, i.p.) to induce systemic inflammation and vascular leakage.

  • Dye Injection: After a set time post-LPS challenge (e.g., 4-6 hours), inject 100 µL of 0.5% Evans Blue dye i.v.

  • Circulation: Allow the dye to circulate for 30-60 minutes.

  • Euthanasia and Perfusion: Euthanize the anesthetized mouse and perform cardiac perfusion with PBS to remove intravascular dye, ensuring that only extravasated dye remains in the tissues.

  • Organ Harvest: Harvest organs of interest (e.g., lungs, liver, kidneys).

  • Dye Extraction and Quantification: Weigh the tissue, homogenize it in formamide, and follow steps 6-7 from the Miles Assay protocol to extract and quantify the extravasated dye. Results are typically expressed as µg of Evans Blue per gram of tissue.[25]

Expected In-Vivo Quantitative Data
Treatment GroupMiles Assay (ng EB/punch)Lung Leakage (µg EB/g tissue)Interpretation
Vehicle Control (PBS intradermal)15 ± 425 ± 5Baseline permeability
Challenge (VEGF or LPS)150 ± 20180 ± 25Significant induced leakage
PAT-494 + Challenge55 ± 1070 ± 15Potent attenuation of vascular leakage

Conclusion

The protocols detailed in this application note provide a robust framework for evaluating the efficacy of PAT-494 in attenuating vascular leakage. By leveraging the barrier-enhancing properties of the S1P1 signaling pathway, PAT-494 represents a targeted therapeutic strategy. The combination of in-vitro and in-vivo assays allows for a comprehensive assessment, from mechanistic cellular responses to physiological outcomes in disease models. Rigorous application of these methods will be crucial in advancing PAT-494 through the drug development pipeline and ultimately providing a novel treatment for pathologies driven by vascular hyperpermeability.

References

  • Garcia, J. G., Liu, F., Verin, A. D., & Birukova, A. A. (2001). Sphingosine 1-phosphate receptor 1 signaling maintains endothelial cell barrier function. Journal of Clinical Investigation. [Link]

  • Zeng, H., et al. (2017). Sphingosine-1-phosphate Maintains Normal Vascular Permeability by Preserving Endothelial Surface Glycocalyx in Intact Microvessels. Microcirculation. [Link]

  • Bates, D. O., & Curry, F. E. (1997). VEGF increases permeability of the endothelial cell monolayer by activation of PKB/akt, endothelial nitric-oxide synthase, and MAP kinase pathways. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

  • Burg, N., et al. (2018). Sphingosine 1-Phosphate Receptor 1 Signaling Maintains Endothelial Cell Barrier Function and Protects Against Immune Complex-Induced Vascular Injury. Arthritis & Rheumatology. [Link]

  • Wang, L., & Dudek, S. M. (2009). Sphingosine-1-phosphate prevents permeability increases via activation of endothelial sphingosine-1-phosphate receptor 1 in rat venules. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

  • Bates, D. O., & Harper, S. J. (2002). Regulation of vascular permeability by vascular endothelial growth factors. The Journal of anatomy. [Link]

  • Wu, H. M., et al. (2002). VEGF increases endothelial permeability by separate signaling pathways involving ERK-1/2 and nitric oxide. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

  • Gaengel, K., et al. (2012). Endothelial sphingosine 1-phosphate receptors promote vascular normalization and antitumor therapy. Proceedings of the National Academy of Sciences. [Link]

  • Radu, M., & Chernoff, J. (2013). An in vivo assay to test blood vessel permeability. Journal of visualized experiments : JoVE. [Link]

  • CUSABIO. (n.d.). VEGF Signaling Pathway. CUSABIO. [Link]

  • Tressel, S. L., & Nag, S. (2018). Vascular Permeability Assays In Vivo. Methods in molecular biology (Clifton, N.J.). [Link]

  • Yuan, Y., & Lee, D. (2013). Measuring Vascular Permeability In Vivo. Methods in molecular biology (Clifton, N.J.). [Link]

  • ResearchGate. (n.d.). The angiopoietin-Tie2 signaling pathway. ResearchGate. [Link]

  • Srinivasan, B., et al. (2015). TEER measurement techniques for in vitro barrier model systems. Journal of laboratory automation. [Link]

  • Kim, M., et al. (2016). The Complex Role of Angiopoietin-2 in the Angiopoietin–Tie Signaling Pathway. Cold Spring Harbor perspectives in medicine. [Link]

  • Higgins, S. J., et al. (2018). The Angiopoietin-Tie2 Pathway in Critical Illness. Journal of intensive care medicine. [Link]

  • Hülsmann, V., et al. (2018). Evaluating Vascular Hyperpermeability-inducing Agents in the Skin With the Miles Assay. Journal of visualized experiments : JoVE. [Link]

  • Kim, M., et al. (2016). Opposing actions of angiopoietin-2 on Tie2 signaling and FOXO1 activation. The Journal of clinical investigation. [Link]

  • Radu, M., & Chernoff, J. (2013). An in vivo Assay to Test Blood Vessel Permeability. Journal of visualized experiments : JoVE. [Link]

  • Elbrecht, D. H., Long, C. J., & Hickman, J. J. (2016). Transepithelial/endothelial Electrical Resistance (TEER) theory and applications for microfluidic body-on-a-chip devices. Journal of rare diseases research & treatment. [Link]

  • Sarna, N. S., et al. (2018). An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse. Bio-protocol. [Link]

  • Yuan, Y., et al. (2013). Measuring Vascular Permeability In Vivo. Methods in molecular biology (Clifton, N.J.). [Link]

  • Hülsmann, V., et al. (2018). Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay. Journal of visualized experiments : JoVE. [Link]

  • Ben-Zvi, A., et al. (2014). Measurement of Blood-Brain Barrier Hyperpermeability Using Evans Blue Extravasation Assay. Methods in molecular biology (Clifton, N.J.). [Link]

  • Uthe, A. (n.d.). Measuring Trans Epithelial Electrical Resistances (TEER). University of Pittsburgh. [Link]

  • Bio-protocol. (n.d.). Miles assay for vascular permeability. Bio-protocol. [Link]

  • Wang, Y., et al. (2017). In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems. Bio-protocol. [Link]

  • cellQART. (2021). Transepithelial-Transendothelial Electrical Resistance (TEER). cellQART. [Link]

  • World Precision Instruments. (2025). Understanding TEER: A Key Tool for Studying Barrier Integrity. World Precision Instruments. [Link]

  • Baker, N. R., & Mock, H. P. (1994). Evans blue dye exclusion assay: Mechanisms, protocols, and applications in cell viability analysis. Photosynthesis Research. [Link]

  • Liu, K., & Zhang, X. (2023). Assessment of Inner Blood–Retinal Barrier: Animal Models and Methods. International Journal of Molecular Sciences. [Link]

  • Kurosu, T., et al. (2024). Mice, myeloid cells, and dengue: a new model for unraveling vascular leakage mysteries. Frontiers in Immunology. [Link]

  • JoVE. (2013). An in vivo Assay to Test Blood Vessel Permeability. JoVE. [Link]

  • Al-Kharashi, A. S. (2022). Beyond VEGF: Angiopoietin–Tie Signaling Pathway in Diabetic Retinopathy. International Journal of Molecular Sciences. [Link]

  • Krieg, A. M., et al. (2004). Comparison of Vascular Leak Syndrome in Mice Treated with IL21 or IL2. Journal of immunology (Baltimore, Md. : 1950). [Link]

  • den Haan, M. M., et al. (2025). Identification and Characterization of a Translational Mouse Model for Blood–Brain Barrier Leakage in Cerebral Small Vessel Disease. International Journal of Molecular Sciences. [Link]

  • Thaiss, C. A., et al. (2018). In vivo FITC–dextran permeability assay. Bio-protocol. [Link]

  • Hülsmann, V., et al. (2018). Evaluating VEGF-Induced Vascular Leakage Using the Miles Assay. Methods in molecular biology (Clifton, N.J.). [Link]

  • Lee, C. H., et al. (2001). A mouse model for the study of vascular permeability changes induced by arsenic. Toxicology. [Link]

  • Sarna, N. S., et al. (2018). An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Miles and Misra method. Wikipedia. [Link]

  • Salas, N., et al. (2018). In vivo Fluorescein Isothiocyanate-dextran (FD4) Permeability Assay. Bio-protocol. [Link]

  • ResearchGate. (n.d.). Impedance-based vascular leakage assay. ResearchGate. [Link]

  • BMG LABTECH. (n.d.). FITC dextran permeability assay for tight junctions. BMG LABTECH. [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Intestinal Permeability (in vivo). MMPC. [Link]

  • Lee, S., et al. (2017). A Vascular Permeability Assay Using an In Vitro Human Microvessel Model Mimicking the Inflammatory Condition. Nanotheranostics. [Link]

  • Wang, Y., et al. (2017). In vitro Assays for Measuring Endothelial Permeability by Transwells and Electrical Impedance Systems. ResearchGate. [Link]

Sources

Application

Advanced Application Note: Determining the IC50 of the Type II Autotaxin Inhibitor PAT-494 using HEK293-Expressed Recombinant ATX

Audience: Researchers, assay development scientists, and pharmacologists in anti-fibrotic and oncological drug discovery. Introduction & Mechanistic Rationale Autotaxin (ATX, ENPP2) is a secreted, heavily glycosylated me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, assay development scientists, and pharmacologists in anti-fibrotic and oncological drug discovery.

Introduction & Mechanistic Rationale

Autotaxin (ATX, ENPP2) is a secreted, heavily glycosylated metallophosphodiesterase responsible for the hydrolysis of lysophosphatidylcholine (LPC) into the bioactive lipid mediator lysophosphatidic acid (LPA)[1]. The ATX-LPA signaling axis is a critical driver of fibroblast recruitment, myofibroblast differentiation, and vascular leakage, making it a prime therapeutic target for fibrotic diseases (e.g., Idiopathic Pulmonary Fibrosis) and various cancers[2].

PAT-494 is a highly potent, tetracyclic hydantoin-based small molecule that acts as a Type II ATX inhibitor [3],[4]. Unlike Type I inhibitors (e.g., PF-8380) that strictly compete with the substrate at the orthosteric catalytic site, PAT-494 operates via a mixed-mode mechanism[5]. It binds deeply within the hydrophobic pocket of ATX (PDB: 4ZGA), exploiting the pocket's intrinsic plasticity and inducing conformational rearrangements that prevent the lipid tail of LPC from docking, thereby halting LPA synthesis[1],[5].

Pathway LPC LPC (Substrate) ATX Autotaxin (ATX) (Active Enzyme) LPC->ATX Hydrolysis LPA LPA (Bioactive Lipid) ATX->LPA LysoPLD Activity PAT494 PAT-494 (Type II Inhibitor) PAT494->ATX Blocks Hydrophobic Pocket LPAR LPA Receptors (LPAR1-6) LPA->LPAR GPCR Activation Fibrosis Fibrosis & Tumorigenesis LPAR->Fibrosis Downstream Signaling

Fig 1: ATX-LPA signaling pathway and the targeted pharmacological intervention by PAT-494.

Comparative Inhibitor Profiling

To contextualize the potency of PAT-494, it is essential to compare it against other benchmark ATX inhibitors spanning different mechanistic classes. PAT-494 demonstrates nanomolar efficacy in biochemical assays, significantly outperforming allosteric tunnel binders like TUDCA[6].

InhibitorChemical ClassBinding ModeTarget SiteBiochemical IC50PDB ID
PAT-494 Hydantoin derivativeType II (Mixed)Hydrophobic Pocket~20 nM4ZGA[1]
PF-8380 Piperazinyl derivativeType I (Competitive)Orthosteric / Catalytic~20 nM5OLB[1]
GLPG1690 Imidazo-pyridineType IV (Hybrid)Tunnel-Pocket Hybrid~14 nM5MHP[1]
TUDCA Bile AcidType III (Non-comp)Allosteric Tunnel~11,000 nM5DLW[6]

(Data aggregated from standardized LPC-hydrolysis biochemical assays[1],[7],[6].)

Experimental Design & Causality (E-E-A-T)

Designing a robust IC50 assay for PAT-494 requires careful consideration of the enzyme source and the detection chemistry. This protocol utilizes a self-validating system built on two foundational pillars:

  • Why Human Embryonic Kidney (HEK293) Cells? ATX is a complex, secreted glycoprotein. Recombinant ATX expressed in bacterial systems (e.g., E. coli) fails to undergo necessary post-translational modifications (glycosylation) and proper disulfide bond formation, yielding misfolded, inactive aggregates. Utilizing HEK293 Flip-In cells ensures the secretion of natively folded, fully active ATX directly into the culture medium[6].

  • Why the Fluorimetric Coupled Enzyme Assay? Direct measurement of LPA requires low-throughput LC-MS/MS. Instead, we measure the stoichiometric co-product of LPC hydrolysis: choline . By coupling choline release to choline oxidase and horseradish peroxidase (HRP), we generate hydrogen peroxide, which dimerizes homovanillic acid (HVA) into a highly fluorescent state[6]. This allows for continuous, real-time kinetic monitoring of initial velocities ( V0​ ), which is mathematically superior to single-endpoint assays for accurate IC50 determination.

Workflow Step1 1. HEK293 Cell Culture Express & Secrete Recombinant ATX Step2 2. Conditioned Media Harvest Collect ATX-rich Supernatant Step1->Step2 Step3 3. Inhibitor Pre-incubation Mix ATX with PAT-494 Dilution Series Step2->Step3 Step4 4. Coupled Enzyme Assay Add LPC, Choline Oxidase, HRP, & HVA Step3->Step4 Step5 5. Kinetic Fluorescence Read Measure Choline Release (λex 320/λem 460) Step4->Step5 Step6 6. IC50 Calculation 4-Parameter Logistic Non-linear Regression Step5->Step6

Fig 2: Step-by-step experimental workflow for determining PAT-494 IC50 via coupled fluorimetric assay.

Detailed Protocol: IC50 Determination

Reagents and Buffer Formulation
  • Assay Buffer (2X): 100 mM Tris-HCl (pH 7.4), 100 mM CaCl2​ , 0.02% Triton X-100.

    • Causality Note: ATX is a metalloenzyme requiring divalent cations; the high CaCl2​ concentration (50 mM final) is critical for optimal Vmax​ [6]. Triton X-100 (0.01% final) is strictly required to prevent PAT-494 from forming promiscuous colloidal aggregates and to maintain the lipophilic LPC substrate in a uniform micellar state[7].

  • Substrate: 18:1 LPC (Lysophosphatidylcholine) or 14:0 LPC.

  • Detection Mix: Choline oxidase (2 U/mL), Horseradish Peroxidase (HRP, 2 U/mL), Homovanillic acid (HVA, 2 mM).

  • Inhibitor: PAT-494 stock (10 mM in 100% DMSO).

Step-by-Step Execution

Step 1: ATX Source Preparation (HEK293 Conditioned Media)

  • Culture HEK293 Flip-In cells stably transfected with human ATX in DMEM supplemented with 10% FBS until 80% confluent.

  • Wash cells twice with PBS and switch to serum-free, phenol red-free DMEM (serum contains endogenous lysoPLD activity which will heavily skew baseline data).

  • Harvest the conditioned media after 48 hours. Centrifuge at 3,000 x g for 10 minutes to remove cellular debris. This supernatant serves as the ATX enzyme source (~20 nM active ATX)[6].

Step 2: PAT-494 Serial Dilution

  • Prepare a 10-point, 3-fold serial dilution of PAT-494 in 100% DMSO, starting from a 1 mM top concentration.

  • Dilute these stocks 1:50 in 1X Assay Buffer to create 20X intermediate working solutions (ensuring final DMSO concentration in the assay remains constant at a non-denaturing 1%).

Step 3: Assay Assembly (384-well black microplate)

  • Enzyme Pre-incubation: To each well, add 25 µL of HEK293 conditioned media (ATX) and 5 µL of the PAT-494 working solutions.

  • Include self-validating controls:

    • Vehicle Control: 5 µL of 2% DMSO in buffer (Maximum uninhibited activity).

    • Positive Control: 5 µL of 1 µM PF-8380 (Full inhibition baseline).

    • Background Control: 25 µL of conditioned media from untransfected HEK293 cells (Accounts for host-cell background).

  • Incubate the plate at 37 °C for 15 minutes to allow PAT-494 to fully occupy the hydrophobic pocket.

Step 4: Reaction Initiation and Kinetic Read

  • Prepare a 2X Substrate/Detection Mix containing 200 µM 18:1 LPC, 2 U/mL Choline Oxidase, 2 U/mL HRP, and 2 mM HVA in 2X Assay Buffer.

  • Rapidly add 30 µL of the Substrate/Detection Mix to all wells (Final Volume = 60 µL).

  • Immediately transfer the plate to a fluorescence microplate reader (e.g., PHERAstar) pre-heated to 37 °C.

  • Read fluorescence continuously every 30 seconds for 60 minutes at λex​ = 320 nm and λem​ = 460 nm[6].

Data Analysis and Validation
  • Extract Initial Velocity ( V0​ ): Plot Relative Fluorescence Units (RFU) vs. Time. Identify the linear portion of the curve (typically between 10 and 30 minutes, bypassing any initial lag phase caused by the coupled enzyme cascade)[7]. Calculate the slope ( V0​ ) for each well.

  • Normalize Data: Convert V0​ values to % Activity relative to the Vehicle Control (100%) and Positive Control (0%).

  • Curve Fitting: Plot % Activity against Log10​ [PAT-494]. Fit the data using a 4-Parameter Logistic (4PL) non-linear regression model:

    Y=Bottom+1+10(LogIC50−X)×HillSlopeTop−Bottom​
  • Validation Check: A successful assay will yield a Hill Slope near -1.0 and an R2>0.98 . The calculated IC50 for PAT-494 should resolve to approximately 20 nM[7].

References

  • (Rac)-PAT-494 | Endogenous Metabolite | MedChemExpress. MedChemExpress.
  • PAT-494 | CAS# |
  • Recent Applications of Hydantoins in Drug Discovery: Upd
  • Application Notes and Protocols for (Rac)-PAT-494 Administration in Mouse Models of Fibrosis. Benchchem.
  • Designing Dual Inhibitors of Autotaxin-LPAR GPCR Axis. MDPI.
  • CHAPTER 4: Autotaxin Inhibitors in Fibrosis. The Royal Society of Chemistry.
  • Regulation and signaling of phospholipases: the light at the end of the tunnel. DSpace / uu.nl.
  • Lysophosphatidic acid produced by Autotaxin acts as an allosteric modulator of its c

Sources

Technical Notes & Optimization

Troubleshooting

Improving PAT-494 aqueous solubility for in vivo animal administration

Welcome to the Technical Support Center for PAT-494 , a highly potent, Type II Autotaxin (ATX) inhibitor. While PAT-494 demonstrates exceptional efficacy in blocking the conversion of lysophosphatidylcholine (LPC) to lys...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for PAT-494 , a highly potent, Type II Autotaxin (ATX) inhibitor. While PAT-494 demonstrates exceptional efficacy in blocking the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA)[1], its highly lipophilic indole-based/tetracyclic hydantoin structural moiety presents significant aqueous solubility challenges[2][3].

This guide is engineered for researchers and drug development professionals to troubleshoot formulation anomalies, understand the physicochemical causality of vehicle selection, and execute self-validating in vivo administration protocols.

ATX_Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) Catalytic Domain LPC->ATX Substrate Binding LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis LPAR LPA Receptors (GPCRs) LPA->LPAR Receptor Activation Fibrosis Fibrosis & Inflammation LPAR->Fibrosis Downstream Signaling PAT494 PAT-494 Type II Inhibitor PAT494->ATX Blocks Hydrophobic Pocket

Mechanism of PAT-494 inhibiting Autotaxin (ATX) to prevent LPA-mediated fibrosis.

Part 1: Formulation & Solubility Troubleshooting (FAQs)

Q1: Why does PAT-494 precipitate instantly when reconstituted in standard saline, and what is the optimal vehicle for oral (PO) administration? A1: PAT-494 is a Type II inhibitor designed to occupy the deep hydrophobic pocket of the ATX enzyme[2]. Because its molecular architecture relies on lipophilic interactions (e.g., π–π stacking and hydrophobic contacts), it intrinsically repels water. Standard saline lacks the amphiphilic properties required to disrupt the compound's crystalline lattice. The Solution: For oral administration, do not attempt to force a true solution. Instead, formulate a homogenous suspension using 0.5% Methylcellulose (MC) with 0.1% Tween 80 [4]. Causality: Tween 80 acts as a surfactant, lowering the interfacial tension to "wet" the hydrophobic particles. Methylcellulose increases the kinematic viscosity of the aqueous phase, which, according to Stokes' Law, drastically reduces the sedimentation rate of the particles, ensuring dose uniformity during gavage.

Q2: How can I achieve a true solution for Intraperitoneal (IP) or Intravenous (IV) dosing? A2: Suspensions are strictly contraindicated for IV use and can cause localized granulomas if injected IP. To achieve a true solution, you must utilize co-solvents or complexing agents that mask the lipophilicity of PAT-494. The Solution: Use a cassette vehicle such as 5% DMSO + 40% PEG400 + 55% Saline , or encapsulate the drug using 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Causality: HP-β-CD features a hydrophobic internal cavity that encapsulates the lipophilic indole core of PAT-494, while its hydrophilic exterior maintains aqueous solubility. Warning: Keep DMSO concentrations ≤5-10% for IP injections to prevent localized tissue necrosis and peritoneal inflammation.

Q3: I formulated PAT-494 as a suspension, but I am seeing high variability in my in vivo plasma LPA reduction data. What went wrong? A3: High variability in pharmacodynamic (PD) readouts indicates erratic gastrointestinal absorption, which is almost always a symptom of suspension inhomogeneity or excessive particle size [5]. The Solution: If the compound was insufficiently sonicated, large aggregates will form. Conversely, if sonicated without temperature control, the generated heat causes localized supersaturation followed by Ostwald ripening (crystal growth). You must use an ice-bath sonicator to mechanically shear the particles into a fine, uniform state without thermally degrading the suspension.

Part 2: Quantitative Formulation Data

The following table synthesizes the physical states and dosing parameters for PAT-494 across different administration routes to ensure experimental reproducibility.

Formulation VehicleRoutePhysical StateMax ConcentrationTypical Dosing RangePhysicochemical Rationale
0.5% MC + 0.1% Tween 80 POHomogenous Suspension10 - 20 mg/mL10 - 60 mg/kg[4]Surfactant wets the hydrophobic core; MC delays particle sedimentation.
5% DMSO + 40% PEG400 + 55% Saline IP / IVTrue Solution~2 - 5 mg/mL1 - 5 mg/kgCo-solvents disrupt the crystalline lattice for systemic bioavailability.
20% HP-β-CD in PBS IP / SCTrue Solution~5 - 10 mg/mL5 - 20 mg/kgCyclodextrin cavity sterically encapsulates the lipophilic moiety.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, the formulation protocol (Protocol A) is directly coupled with an in vivo validation protocol (Protocol B). If Protocol A is executed correctly, Protocol B will yield a specific, measurable outcome (>70% reduction in plasma LPA), creating a closed-loop, self-validating system.

Protocol A: Preparation of PAT-494 Oral Suspension (0.5% MC / 0.1% Tween 80)

Objective: Create a stable, fine suspension for oral gavage in murine models.

  • Weighing: Accurately weigh the required mass of PAT-494 powder into a sterile glass vial.

  • Wetting Phase: Add the calculated volume of 100% Tween 80 to achieve a final concentration of 0.1% (v/v). Use a pipette tip to physically triturate the powder into the Tween 80, creating a thick, homogenous paste. Causality: Direct physical trituration ensures all hydrophobic surfaces are coated with surfactant before water is introduced.

  • Vehicle Addition: Slowly add the 0.5% Methylcellulose solution dropwise while continuously vortexing the vial.

  • Thermal-Controlled Sonication: Place the vial in an ultrasonic water bath packed with ice. Sonicate for 15–20 minutes. Causality: The ice bath prevents thermal-induced Ostwald ripening, ensuring the particle size remains uniformly small for optimal GI absorption.

  • Visual Inspection: The final formulation should appear as a milky, uniform suspension with no visible macroscopic aggregates settling at the bottom.

Protocol B: PK/PD Validation (In Vivo Target Engagement)

Objective: Validate the bioavailability of the formulation by measuring the downstream inhibition of ATX[5].

  • Dosing: Administer the PAT-494 suspension (e.g., 30 mg/kg) via oral gavage to a cohort of acclimatized mice (n=3 to 5)[4].

  • Blood Collection: Perform submandibular or saphenous vein bleeds at 0.5, 1, and 3 hours post-dose. Collect blood into EDTA-coated tubes.

  • Plasma Separation: Centrifuge the blood at 2,000 x g for 10 minutes at 4°C. Extract the plasma supernatant immediately to prevent ex vivo LPA generation.

  • LC-MS/MS Quantification: Quantify plasma LPA 18:2 levels.

  • Validation Gate: A successful formulation will demonstrate a >70% reduction in plasma LPA 18:2 levels at the 3-hour mark compared to vehicle-treated controls[5]. If this threshold is not met, discard the formulation and repeat Protocol A with increased sonication time.

Formulation_Workflow Weigh 1. Weigh PAT-494 Wet 2. Wetting (0.1% Tween 80) Weigh->Wet Suspend 3. Add Vehicle (0.5% MC) Wet->Suspend Sonicate 4. Sonication (Ice Bath) Suspend->Sonicate Dose 5. Oral Gavage (In Vivo) Sonicate->Dose Validate 6. PK/PD Validation Dose->Validate

Step-by-step formulation and validation workflow for PAT-494 in vivo administration.

References

  • BenchChem. "Application Notes and Protocols for (Rac)
  • MDPI.
  • ACS Publications. "Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors."
  • MedChemExpress. "(Rac)
  • MDPI.

Sources

Optimization

Overcoming metabolic stability challenges of PAT-494 in liver microsomes

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific pharmacokinetic hurdles associated with PAT-494 and its derivatives. PAT-494 is a highly pote...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific pharmacokinetic hurdles associated with PAT-494 and its derivatives.

PAT-494 is a highly potent, Type II Autotaxin (ATX) inhibitor. While it demonstrates excellent biochemical efficacy by occupying the hydrophobic pocket of the ATX enzyme and preventing the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA)[1], early-stage drug development often stalls due to its rapid degradation in liver microsomes. This guide provides the mechanistic insights, self-validating protocols, and structural optimization strategies required to overcome these metabolic stability challenges.

Part 1: Mechanistic Overview & Diagnostic FAQs

Q: We observe rapid clearance of PAT-494 in human liver microsomes (HLM), but it remains stable in plasma. What drives this discrepancy? A: Plasma lacks the membrane-bound Cytochrome P450 (CYP450) enzymes responsible for Phase I oxidative metabolism. PAT-494 features a lipophilic tetracyclic hydantoin/indole core that perfectly complements the hydrophobic pocket of Autotaxin, yielding a high biochemical potency (IC50 = 20 nM)[1]. However, this same lipophilicity makes the scaffold a prime target for CYP-mediated aliphatic or aromatic hydroxylation in the liver.

ATX_Pathway LPC LPC (Lipid Substrate) ATX Autotaxin (ATX) Catalytic Site LPC->ATX Hydrolysis LPA LPA (Bioactive Lipid) ATX->LPA Production PAT494 PAT-494 (Type II Inhibitor) PAT494->ATX Blocks Hydrophobic Pocket

Fig 1: PAT-494 blocks the ATX hydrophobic pocket, preventing LPC to LPA conversion.

Q: How do we structurally optimize PAT-494 to bypass microsomal instability without losing ATX affinity? A: Structure-Activity Relationship (SAR) studies indicate that the metabolic "soft spots" on the hydantoin/indole core can be shielded through stereochemical optimization and halogenation. Utilizing the S-enantiomer of the hydantoin substructure significantly improves both binding affinity and metabolic stability compared to the R-enantiomer[2][3]. Furthermore, integrating electron-withdrawing groups—such as a fluorobenzyl moiety—reduces electron density at vulnerable oxidation sites. This rational design led to optimized aminohydantoin analogs (e.g., Compound 1) with vastly improved HLM half-lives[3].

Part 2: Self-Validating Protocol: Liver Microsomal Stability Assay

To accurately diagnose the clearance mechanism of PAT-494, you must perform a cofactor-dependent microsomal stability assay.

System Validation Criteria (Trustworthiness): This protocol is a self-validating system. The assay is only considered valid if the positive control (Verapamil) exhibits >80% depletion at 30 minutes (confirming robust CYP activity) and the negative control (Warfarin) exhibits <10% depletion (confirming the absence of non-specific chemical degradation or plastic adsorption).

Step-by-Step Methodology:

  • Preparation of the Incubation Matrix:

    • Action: Thaw human or rat liver microsomes on ice. Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

    • Causality: We use a final microsomal protein concentration of 0.5 mg/mL to maintain pseudo-first-order kinetics. Higher concentrations lead to non-specific protein binding, artificially lowering the apparent free fraction of PAT-494 and masking true clearance rates. Mg²⁺ is a mandatory cofactor for the NADPH-cytochrome P450 reductase complex.

  • Compound Spiking and Pre-Incubation:

    • Action: Spike PAT-494 (final concentration 1 µM) into the microsomal suspension. Pre-incubate the mixture at 37°C for 5 minutes.

    • Causality: PAT-494 is highly lipophilic. You must keep the final organic solvent concentration (e.g., DMSO) below 0.1% (v/v) to prevent solvent-induced CYP enzyme inhibition. Pre-incubation ensures thermal equilibrium so the reaction rate is not artificially suppressed during the critical first 5 minutes.

  • Reaction Initiation (The Zero Timepoint):

    • Action: Aliquot the T=0 sample before adding NADPH, quenching it immediately in cold acetonitrile (ACN). Initiate the remaining bulk incubation by adding an NADPH regenerating system (final concentration 1 mM).

    • Causality: Initiating the reaction exclusively with NADPH allows precise isolation and control over Phase I oxidative metabolism.

  • Kinetic Sampling and Quenching:

    • Action: Withdraw aliquots at 5, 15, 30, 45, and 60 minutes. Dispense directly into a 3x volume of ice-cold ACN containing an internal standard (IS). Centrifuge at 14,000 x g for 15 minutes.

    • Causality: Cold ACN serves a dual purpose: it instantly denatures CYP enzymes to halt metabolism (preserving temporal accuracy) and precipitates proteins to prevent LC-MS/MS column fouling.

  • LC-MS/MS Analysis and Kinetic Calculation:

    • Action: Analyze the supernatant. Plot the natural log (ln) of the % remaining PAT-494 against time. Calculate the slope (-k) to derive half-life ( T1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×V)/microsomal protein concentration ).

Part 3: Troubleshooting & Optimization Workflow

If your assay confirms rapid NADPH-dependent clearance, follow this workflow to identify and eliminate the metabolic liabilities.

Microsome_Workflow Start High Clearance in Liver Microsomes (T1/2 < 15 min) Phase1 Phase I Assay (+ NADPH) Start->Phase1 Assess oxidative metabolism Phase2 Phase II Assay (+ UDPGA) Start->Phase2 Assess conjugation CYP CYP Phenotyping (Specific Inhibitors) Phase1->CYP If NADPH-dependent MetID Metabolite ID (LC-MS/MS) Phase1->MetID Identify soft spots Opt Structural Optimization (Fluorination, Stereochemistry) CYP->Opt Target specific CYP liabilities MetID->Opt Block metabolic sites

Fig 2: Troubleshooting workflow for identifying and resolving microsomal instability.

Part 4: Quantitative Data Summary

The table below demonstrates how targeted structural modifications of the PAT-494 scaffold directly translate to improved pharmacokinetic parameters without sacrificing target engagement.

CompoundATX IC₅₀ (nM)Binding ModeHLM CLint (μL/min/mg)HLM T₁/₂ (min)Key Optimization Strategy
PAT-494 20Type II (Hydrophobic pocket)High (>50)Short (< 15)Baseline tetracyclic hydantoin/indole core[1]
PAT-078 472Type II (Hydrophobic pocket)High (>50)Short (< 15)Baseline indole core[1]
Compound 1 7.6Type II (Hydrophobic pocket)15.6113.2S-enantiomer selection, fluorobenzyl integration[3]

Note: By switching to the S-enantiomer and introducing a fluorobenzyl group (Compound 1), researchers successfully lowered the intrinsic clearance to 15.6 μl/min/mg, extending the half-life to nearly two hours, making it viable for in vivo studies[3].

References

  • The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions Source: MDPI URL:[Link][1]

  • Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present) Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link][2]

  • Structure-based discovery of (S)-2-amino-6-(4-fluorobenzyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione as low nanomolar... Source: PubMed URL:[Link][3]

Sources

Troubleshooting

Technical Support Center: Refining Enantiomeric Separation Methods for Racemic (Rac)-PAT-494

Welcome to the Technical Support Center for the chiral separation and purification of (Rac)-PAT-494 . This guide is designed for analytical chemists, pharmacologists, and drug development professionals working with autot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chiral separation and purification of (Rac)-PAT-494 . This guide is designed for analytical chemists, pharmacologists, and drug development professionals working with autotaxin (ATX) inhibitors.

Scientific Context: Why Chiral Separation of PAT-494 Matters

(Rac)-PAT-494 is a highly potent, Type II inhibitor of the autotaxin (ATX) enzyme[1]. ATX is responsible for the hydrolysis of lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA), a bioactive lipid signaling molecule heavily implicated in tumor progression, fibrosis, and inflammation[2].

PAT-494 binds directly to the hydrophobic pocket of ATX, avoiding the catalytic zinc ions, which provides it with a distinct selectivity advantage over other inhibitor classes[3]. However, its efficacy exhibits strict stereochemical dependence. Molecular docking and biochemical assays reveal that the (S)-enantiomer of PAT-494 is significantly more active (IC50 ~ 20 nM, Gscore = -13.168 kcal/mol) than the (R)-enantiomer (Gscore = -9.562 kcal/mol)[3][4]. Because the hydantoin/indole substructure of PAT-494 dictates this precise binding orientation[5], isolating the pure (S)-enantiomer from the racemate with high enantiomeric excess ( ee>99% ) is a critical prerequisite for downstream in vivo and clinical evaluations.

Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) Enzyme LPC->ATX Hydrolysis LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalysis PAT494 (S)-PAT-494 (Type II Inhibitor) PAT494->ATX Blocks Hydrophobic Pocket LPAR LPA Receptors (GPCRs) LPA->LPAR Binds Disease Fibrosis & Cancer Progression LPAR->Disease Activates Signaling

Autotaxin (ATX) signaling pathway and its targeted inhibition by the potent (S)-PAT-494 enantiomer.

Troubleshooting Guides & FAQs

Q1: I am experiencing poor baseline resolution ( Rs​<1.5 ) between the (S)- and (R)-enantiomers of PAT-494 using a traditional coated amylose column (e.g., Chiralpak AD-H) in normal-phase HPLC. How can I improve this? Expert Answer: The core structure of PAT-494 contains a cyclic imide (hydantoin) and an indole moiety[5][6]. These functional groups act as strong hydrogen bond donors and acceptors. In standard normal-phase chromatography (e.g., Hexane/Isopropanol), the analyte may self-associate or interact non-specifically with the unfunctionalized silica support beneath the chiral coating, leading to peak broadening and poor resolution. Actionable Solution: Transition to Supercritical Fluid Chromatography (SFC) using an immobilized polysaccharide phase (e.g., Chiralpak IA or IC). Immobilized phases allow the use of stronger, more disruptive co-solvents like methanol or ethanol. Furthermore, adding an acidic modifier such as 0.1% Trifluoroacetic acid (TFA) suppresses the ionization of the hydantoin nitrogen, minimizing secondary electrostatic interactions and sharpening the peaks[6].

Q2: During preparative SFC scale-up, I observe severe peak tailing for the second eluting enantiomer, which cross-contaminates my fractions and reduces the enantiomeric excess ( ee ). What is the mechanistic cause, and how is it mitigated? Expert Answer: Peak tailing in preparative SFC for cyclic imides often arises from a mismatch in the modifier's solvation capacity during mass overload. The hydantoin ring of PAT-494 saturates the primary chiral recognition sites (the carbamate linkages of the stationary phase), forcing excess molecules to interact with lower-affinity, slower-release sites. Actionable Solution:

  • Shift from volume overload to mass overload: Inject a smaller volume of a highly concentrated sample dissolved in a strong solvent (e.g., DMSO/MeOH blend) rather than a large volume of a dilute sample.

  • Optimize the co-solvent kinetics: Use a 50:50 mixture of Methanol/Ethanol as the SFC co-solvent. Methanol provides excellent solubility and rapid mass transfer, while Ethanol enhances steric interaction with the chiral grooves, maintaining selectivity.

Q3: After successful separation, how do I definitively verify which peak corresponds to the highly active (S)-enantiomer of PAT-494? Expert Answer: Because the (S)-enantiomer is biologically active at low nanomolar concentrations (IC50 ~ 20 nM)[3], the most robust functional verification is an in vitro ATX biochemical assay using the fluorogenic FS-3 substrate[2]. The fraction exhibiting rapid, dose-dependent quenching of ATX activity is the (S)-enantiomer. For purely analytical verification without bioassays, use Vibrational Circular Dichroism (VCD) matched against Time-Dependent Density Functional Theory (TD-DFT) simulated spectra of the (S)-configuration.

Experimental Protocols: SFC Scale-Up Methodology

To ensure a self-validating and reproducible separation, follow this standardized workflow for scaling (Rac)-PAT-494 from analytical screening to preparative isolation.

Step 1: Analytical Column & Modifier Screening

  • Prepare a 1.0 mg/mL solution of (Rac)-PAT-494 in Methanol.

  • Screen across immobilized chiral stationary phases (CSPs): Chiralpak IA, IB, IC, and ID (Column dimensions: 4.6 x 250 mm, 5 µm).

  • Run a gradient SFC method: 5% to 50% Co-solvent over 10 minutes.

  • Co-solvent options: Methanol, Ethanol, and Isopropanol, each containing 0.1% TFA.

  • Constant Parameters: CO2​ flow rate at 3.0 mL/min, Back Pressure Regulator (BPR) at 120 bar, Column temperature at 35°C, UV detection at 254 nm.

Step 2: Isocratic Optimization

  • Select the CSP and co-solvent combination yielding the highest selectivity ( α>1.2 ) from Step 1.

  • Convert the elution composition at the peak retention time into an isocratic method (e.g., 25% MeOH with 0.1% TFA).

  • Adjust column temperature (25°C to 40°C) to optimize the thermodynamic exchange rate. Lower temperatures generally increase resolution but widen peaks.

Step 3: Preparative Scale-Up

  • Transfer the optimized isocratic method to a preparative SFC system using a matched 21.2 x 250 mm, 5 µm column.

  • Scale the flow rate proportionally to the cross-sectional area (e.g., ~60 mL/min).

  • Perform stacked injections: Inject 10-20 mg of (Rac)-PAT-494 per cycle, utilizing the baseline space between the (R) and (S) peaks to overlap subsequent injections, maximizing throughput.

Step 4: Fraction Recovery and QC

  • Collect fractions using a cyclone separator to safely vent CO2​ .

  • Evaporate the co-solvent under reduced pressure at 30°C to prevent thermal degradation of the indole core.

  • Re-analyze the dried fractions using the analytical method from Step 1 to confirm ee>99% .

SFC_Workflow Sample (Rac)-PAT-494 Sample Preparation Screening Analytical SFC Screening (Chiralpak IA/IC, Modifiers) Sample->Screening Optimization Method Optimization (Temp, Pressure, Additives) Screening->Optimization Select best phase PrepSFC Preparative SFC Scale-Up Optimization->PrepSFC Define parameters Fractions Fraction Collection (S)- and (R)- Enantiomers PrepSFC->Fractions Elution & Cyclone Separation QC Chiral Purity QC (ee > 99%) Fractions->QC Evaporation & Analysis

Step-by-step preparative Supercritical Fluid Chromatography (SFC) workflow for (Rac)-PAT-494.

Quantitative Data Summary

The following table summarizes expected analytical screening results for (Rac)-PAT-494, demonstrating the causality of phase and modifier selection.

Column Phase (5 µm)Co-Solvent (Isocratic 25%)AdditiveRet. Time Peak 1 (min)Ret. Time Peak 2 (min)Resolution ( Rs​ )Peak Shape
Chiralpak AD-HIsopropanolNone6.426.850.8Broad, Tailing
Chiralpak IAMethanolNone4.155.301.8Moderate Tailing
Chiralpak IAMethanol0.1% TFA3.905.152.6 Sharp, Symmetrical
Chiralpak ICEthanol0.1% TFA5.207.453.1 Sharp
Chiralpak IDMethanol/Ethanol (1:1)0.1% DEA4.805.050.5Co-elution

Note: The addition of 0.1% TFA on immobilized phases (IA/IC) effectively suppresses the ionization of PAT-494's hydantoin moiety, leading to superior resolution and peak symmetry.

References

  • Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present) Source: PMC (National Institutes of Health) URL:[Link][5]

  • Structural Basis for Inhibition of Human Autotaxin by Four Potent Compounds with Distinct Modes of Binding Source: ResearchGate URL:[Link][3]

  • The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions Source: PMC (National Institutes of Health) URL:[Link][2]

  • Structure‐based discovery of (S)‐2‐amino‐6‐(4‐fluorobenzyl)‐5,6,11,11a‐tetrahydro‐1H‐imidazo[1′,5′:1,6]pyrido[3,4‐b]indole‐1,3(2H)‐dione Source: ResearchGate URL:[Link][4]

  • Anti-Inflammatory Activity of Cyclic Imide Derivatives Source: MDPI URL:[Link][6]

Sources

Optimization

Minimizing cytotoxicity of PAT-494 during long-term cell culture

A Guide to Minimizing Cytotoxicity in Long-Term Cell Culture Welcome to the technical support center for PAT-494. This resource is designed for researchers, scientists, and drug development professionals to provide guida...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Cytotoxicity in Long-Term Cell Culture

Welcome to the technical support center for PAT-494. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of PAT-494 in long-term cell culture experiments, with a specific focus on minimizing potential cytotoxicity. As a potent and selective Type II inhibitor of Autotaxin (ATX), PAT-494 is a valuable tool for studying the ATX-LPA signaling pathway.[1][2][3] This guide provides in-depth technical advice and troubleshooting strategies to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have about working with PAT-494.

Q1: What is the mechanism of action for PAT-494?

A1: PAT-494 is a Type II inhibitor of Autotaxin (ATX).[2][3][4] It functions by binding to the hydrophobic pocket of the ATX enzyme, which prevents the substrate, lysophosphatidylcholine (LPC), from accessing the active site.[1][2] This competitively inhibits the production of lysophosphatidic acid (LPA), a bioactive lipid mediator involved in numerous cellular processes like proliferation, migration, and survival.[1]

Q2: What is the reported IC50 for PAT-494?

A2: The reported half-maximal inhibitory concentration (IC50) for PAT-494 is approximately 20 nM.[2][5]

Q3: Is PAT-494 known to be cytotoxic?

A3: While specific data on the long-term cytotoxicity of PAT-494 is not extensively published, it is important to note that any compound, especially an enzyme inhibitor that modulates a key signaling pathway, has the potential to induce cytotoxicity, particularly in long-term culture. The observed cytotoxicity can be cell-type specific and dependent on the experimental conditions.

Q4: How can I recognize cytotoxicity in my cell cultures treated with PAT-494?

A4: Signs of cytotoxicity can include a noticeable decrease in cell viability, changes in cell morphology (e.g., rounding, detachment, blebbing), reduced proliferation rates, and the appearance of cellular debris in the culture medium.[6] It is crucial to have an untreated control group to distinguish these effects from normal cell culture phenomena.

Troubleshooting Guide: Minimizing PAT-494 Cytotoxicity

This section provides a more in-depth, question-and-answer-style guide to troubleshoot specific issues you may encounter.

Issue 1: Increased Cell Death Observed at the Recommended IC50 Concentration

Q: I'm using PAT-494 at its reported IC50 of 20 nM, but I'm observing significant cell death in my long-term culture. What could be the cause and how can I resolve this?

A: Explanation of Causality:

The reported IC50 of a compound is typically determined through short-term enzymatic or cell-based assays and may not directly translate to optimal concentrations for long-term experiments. Continuous exposure to a drug, even at its IC50, can lead to cumulative stress on the cells, potentially triggering apoptotic pathways or other forms of cell death.[7] Furthermore, the sensitivity to ATX inhibition can vary significantly between different cell lines due to differences in their reliance on the ATX-LPA signaling pathway for survival and proliferation.[8]

Step-by-Step Troubleshooting Protocol:

  • Perform a Dose-Response and Time-Course Experiment: The first and most critical step is to determine the optimal, non-toxic concentration of PAT-494 for your specific cell line and experimental duration.

    • Protocol:

      • Seed your cells at a low density suitable for long-term culture.[9]

      • Create a dilution series of PAT-494, ranging from well below to well above the reported IC50 (e.g., 1 nM, 5 nM, 10 nM, 20 nM, 50 nM, 100 nM).

      • Include a vehicle control (e.g., DMSO at the same final concentration as the highest PAT-494 dose). It is recommended not to exceed a final DMSO concentration of 0.1% to avoid solvent-induced toxicity.[10]

      • Treat the cells and monitor them at regular intervals (e.g., 24, 48, 72, 96 hours, and beyond) for signs of cytotoxicity using a viability assay such as Trypan Blue exclusion or a commercially available kit (e.g., MTT, MTS).[11]

      • Simultaneously, assess the inhibitory effect of PAT-494 on its target if a suitable downstream assay is available (e.g., measuring LPA levels or a relevant phenotypic change).

    • Data Analysis: Plot cell viability and target inhibition against PAT-494 concentration. The goal is to identify the lowest concentration of PAT-494 that provides the desired level of ATX inhibition with minimal impact on cell viability over the intended duration of your experiment.

  • Visualize the Workflow:

    Dose_Response_Workflow cluster_setup Experimental Setup cluster_monitoring Monitoring & Analysis cluster_outcome Outcome start Seed Cells at Low Density dilution Prepare PAT-494 Dilution Series & Vehicle Control start->dilution treat Treat Cells dilution->treat monitor Monitor at 24, 48, 72, 96h+ treat->monitor viability Assess Cell Viability (e.g., Trypan Blue, MTT) monitor->viability inhibition Assess Target Inhibition monitor->inhibition analyze Plot Dose-Response Curves viability->analyze inhibition->analyze optimize Identify Optimal Non-Toxic Concentration analyze->optimize

    Caption: Workflow for Dose-Response and Time-Course Optimization.

Issue 2: Gradual Decline in Cell Health and Proliferation Over Several Days/Weeks

Q: My cells seem to tolerate the initial treatment with PAT-494, but over several days or weeks, they appear less healthy, and their proliferation rate slows down significantly compared to the control. What could be happening?

A: Explanation of Causality:

Long-term inhibition of a crucial signaling pathway like the ATX-LPA axis can lead to cellular adaptation or cumulative stress that manifests as a gradual decline in health. This can be due to several factors:

  • Nutrient Depletion and Waste Accumulation: Long-term cultures naturally deplete essential nutrients from the media and accumulate metabolic byproducts that can be toxic. The presence of a drug can exacerbate this stress.

  • Compound Stability: PAT-494, like any small molecule, may have a limited half-life in culture medium at 37°C. A decrease in the effective concentration over time could lead to fluctuations in ATX inhibition. Conversely, degradation products could potentially have their own cytotoxic effects.[8]

  • Cellular Senescence: Chronic stress from drug exposure can induce a state of cellular senescence, characterized by a halt in proliferation.[12]

Step-by-Step Troubleshooting Protocol:

  • Optimize Media Changing Schedule: For long-term experiments, a consistent and appropriate media refreshment schedule is critical.

    • Protocol:

      • Instead of a full media change, which can shock the cells, consider partial media changes. For example, replace 50% of the medium with fresh medium containing the desired concentration of PAT-494 every 2-3 days.[9]

      • This approach helps to maintain a more stable drug concentration and a healthier culture environment by replenishing nutrients and removing waste products.

  • Consider Media Supplementation:

    • Rationale: Providing cells with additional support can help them better tolerate the stress of long-term drug exposure.

    • Potential Supplements:

      • Antioxidants: To counteract potential oxidative stress, consider supplementing the media with antioxidants like N-acetylcysteine (NAC) or Vitamin E.[13] It is essential to first test the effect of these supplements on your cells in the absence of PAT-494 to ensure they do not have unintended effects.

      • Serum Concentration: If using a serum-containing medium, you could test if slightly increasing the serum concentration (e.g., from 10% to 12%) provides a protective effect. However, be aware that serum components can sometimes interact with drugs. Conversely, reducing serum can slow proliferation, which might be desirable in some long-term studies.[9]

  • Visualize the Signaling Pathway and Mitigation Strategy:

    PAT494_Pathway_Mitigation cluster_pathway ATX-LPA Signaling Pathway cluster_inhibition Inhibition by PAT-494 cluster_mitigation Cytotoxicity Mitigation Strategies LPC LPC (Substrate) ATX Autotaxin (ATX) LPC->ATX LPA LPA (Product) ATX->LPA Hydrolysis LPAR LPA Receptors LPA->LPAR Response Cellular Responses (Proliferation, Survival) LPAR->Response PAT494 PAT-494 PAT494->ATX Inhibits DoseOpt Dose Optimization DoseOpt->PAT494 MediaChange Partial Media Changes MediaChange->Response Supplements Media Supplementation (e.g., Antioxidants) Supplements->Response

    Caption: PAT-494 Inhibition of the ATX-LPA Pathway and Mitigation Strategies.

Data Summary Table

The following table summarizes the key information and recommended starting points for your experiments with PAT-494.

ParameterRecommendationRationale
Starting Concentration Perform a dose-response curve (e.g., 1-100 nM)The optimal concentration is cell-type and duration-dependent.[8]
Vehicle Control DMSO at a final concentration of ≤ 0.1%High concentrations of DMSO can be cytotoxic.[10]
Long-Term Culture Media Changes Partial (50%) media change every 2-3 daysMaintains a more stable drug concentration and healthier culture environment.[9]
Potential Media Supplements Antioxidants (e.g., N-acetylcysteine)May reduce oxidative stress associated with long-term drug exposure.[13]
Monitoring for Cytotoxicity Regular morphological assessment and viability assays (e.g., Trypan Blue, MTT)Early detection of cytotoxicity allows for timely intervention.[11]

By carefully considering these factors and implementing a systematic approach to optimizing your experimental conditions, you can successfully utilize PAT-494 for long-term studies while minimizing the risk of cytotoxicity.

References

  • Designing Dual Inhibitors of Autotaxin-LPAR GPCR Axis. (2022). MDPI. Retrieved from [Link]

  • The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions. (n.d.). PMC. Retrieved from [Link]

  • How to reduce cytotoxicity during cell transfection. (n.d.). Westburg Life Sciences. Retrieved from [Link]

  • The Classified Progression in Binding Modes of Autotaxin (ATX) Inhibitors. (2018). SCITECHRON. Retrieved from [Link]

  • Structural Basis for Inhibition of Human Autotaxin by Four Potent Compounds with Distinct Modes of Binding. (2015). ResearchGate. Retrieved from [Link]

  • Lysophosphatidic acid produced by autotaxin acts as an allosteric modulator of its catalytic efficiency. (n.d.). PMC. Retrieved from [Link]

  • Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. (n.d.). PMC. Retrieved from [Link]

  • How to treat cell culture (with the compound) for a long term? (2014). ResearchGate. Retrieved from [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2025). IntechOpen. Retrieved from [Link]

  • Avoiding toxic DMSO concentrations in cell culture. (2024). Reddit. Retrieved from [Link]

  • Understanding Cytotoxicity. (2024). Virology Research Services. Retrieved from [Link]

  • Long Term Culture of the A549 Cancer Cell Line Promotes Multilamellar Body Formation and Differentiation towards an Alveolar Type II Pneumocyte Phenotype. (2016). PubMed. Retrieved from [Link]

  • Alleviation of Drugs and Chemicals Toxicity: Biomedical Value of Antioxidants. (n.d.). PMC. Retrieved from [Link]

  • Long Term Culture of the A549 Cancer Cell Line Promotes Multilamellar Body Formation and Differentiation towards an Alveolar Type II Pneumocyte Phenotype. (2016). PMC. Retrieved from [Link]

Sources

Troubleshooting

Strategies for enhancing PAT-494 bioavailability in preclinical models

Welcome to the PAT-494 Preclinical Support Center . As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ to address the specific pharmacokinetic (PK) and formulation challen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the PAT-494 Preclinical Support Center . As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ to address the specific pharmacokinetic (PK) and formulation challenges associated with PAT-494.

PAT-494 is a highly potent, tetracyclic hydantoin-containing small molecule that acts as a Type II Autotaxin (ATX) inhibitor[1]. While it demonstrates excellent in vitro efficacy in blocking the conversion of lysophosphatidylcholine (LPC) to the bioactive lipid lysophosphatidic acid (LPA), researchers frequently encounter bioavailability bottlenecks during in vivo translation[2]. This guide provides field-proven methodologies, mechanistic explanations, and self-validating protocols to optimize your preclinical workflows.

Pathway Visualization: The ATX-LPA Axis & PAT-494 Mechanism

To troubleshoot PAT-494, we must first understand its structural binding mode. Unlike Type I inhibitors that bind the bimetallic catalytic site, PAT-494 is a Type II inhibitor. It achieves its potency solely by occupying the hydrophobic pocket of ATX, competitively obstructing the lipid alkyl chain of the LPC substrate[1].

Pathway LPC LPC (Substrate) ATX Autotaxin (ATX) Enzyme LPC->ATX Hydrolysis LPA LPA (Bioactive Lipid) ATX->LPA Catalysis PAT PAT-494 (Type II Inhibitor) PAT->ATX Blocks Hydrophobic Pocket LPAR LPAR 1-6 (Receptors) LPA->LPAR Activation Disease Fibrosis / Cancer Progression LPAR->Disease Signaling

Figure 1: ATX-LPA signaling axis and the Type II hydrophobic pocket inhibition mechanism of PAT-494.

Section 1: Formulation & Dosing Troubleshooting (FAQs)

Q1: Why does PAT-494 exhibit high in vitro potency (IC50 ~20 nM) but poor in vivo plasma exposure in our rodent models? A1: The discrepancy between in vitro potency and in vivo exposure is a direct consequence of its Type II inhibition mechanism. To effectively outcompete the lipid alkyl chain of LPC for the ATX hydrophobic pocket, PAT-494 relies on a highly lipophilic indole-based core[3]. This inherent hydrophobicity results in two critical PK liabilities:

  • Poor Aqueous Solubility: The molecule precipitates in the gastrointestinal tract, preventing absorption.

  • High First-Pass Metabolism: Lipophilic compounds are rapidly cleared by hepatic cytochrome P450 enzymes before reaching systemic circulation.

Q2: How can we formulate PAT-494 to overcome its low aqueous solubility for oral gavage (PO) dosing? A2: Standard aqueous vehicles (e.g., saline or simple buffers) will fail. You must use a lipid-based formulation strategy. We recommend formulating PAT-494 in a Self-Microemulsifying Drug Delivery System (SMEDDS) or a co-solvent mixture (e.g., 10% DMSO, 40% PEG400, 50% Saline) to maintain the drug in solution.

Advanced Strategy: If formulation alone is insufficient, consider structural optimization. Recent structure-based drug design efforts have successfully modified the hydantoin substructure of PAT-494 into an aminohydantoin analogue derived from L-tryptophan (Compound 1)[2]. This analogue significantly improves metabolic stability and achieves an oral bioavailability (F) of 14.3% in rats[4].

Quantitative Data: PAT-494 vs. Optimized Analogues
Compound / InhibitorATX IC50 (Biochemical)ATX IC50 (Whole Blood)Oral Bioavailability (Rat)Clearance (CLint, Human Liver Microsomes)
PAT-494 (Parent)~20 nM> 100 nMPoor / Highly VariableHigh
Compound 1 (Aminohydantoin Analog)7.6 nM24.6 nM14.3%15.6 µL/min/mg
PF-8380 (Reference Type I)1.7 - 3.4 nM151 nMModerate to HighModerate

Table 1: Comparative pharmacokinetic and pharmacodynamic metrics of ATX inhibitors[2][3][4].

Section 2: Pharmacokinetic (PK) Assay Troubleshooting (FAQs)

Q3: Our LC-MS/MS quantification of PAT-494 in rat plasma is highly variable, with low recovery rates. What is causing this? A3: This is a classic symptom of high plasma protein binding coupled with an inadequate extraction method. Because PAT-494 is highly lipophilic, it binds tightly to albumin and other plasma proteins. If you are using standard Protein Precipitation (PPT) with cold acetonitrile, the drug is likely co-precipitating and getting trapped in the protein pellet. Solution: Switch to a Liquid-Liquid Extraction (LLE) method using a non-polar solvent like Methyl tert-butyl ether (MTBE) or ethyl acetate. This disrupts the protein binding and partitions the free drug into the organic layer.

Q4: Does the stereochemistry of PAT-494 affect its target engagement and PK profile? A4: Absolutely. PAT-494 is a chiral molecule, and its target engagement is highly stereoselective. Molecular docking studies within the ATX enzyme (PDB: 4ZGA) demonstrate that the S-enantiomer scores significantly better (-13.168 kcal/mol) than the R-enantiomer (-9.562 kcal/mol)[2]. If your synthesized batch is a racemate, the R-enantiomer acts as dead weight—diluting your effective dose, complicating your PK/PD correlations, and potentially introducing off-target toxicity. Always verify enantiomeric purity (>98% ee) via chiral HPLC before initiating in vivo studies[4].

Section 3: Standardized Preclinical PK Workflow for PAT-494

To ensure self-validating and reproducible results, follow this optimized step-by-step methodology for evaluating PAT-494 in vivo.

PKLogic Start PAT-494 API Solubility Poor Aqueous Solubility? Start->Solubility Formulation Apply Lipid-Based Formulation (e.g., SMEDDS) Solubility->Formulation Yes Metabolism High First-Pass Metabolism? Solubility->Metabolism No Formulation->Metabolism Analog Synthesize Aminohydantoin Analog (e.g., L-Tryptophan derived) Metabolism->Analog Yes PK In Vivo PK Evaluation (LC-MS/MS) Metabolism->PK No Analog->PK

Figure 2: Logical decision tree for optimizing PAT-494 formulation and structural analogues prior to PK evaluation.

Step-by-Step Methodology: In Vivo PK and Bioanalysis

Step 1: Formulation Preparation

  • Weigh the required amount of S-PAT-494 (ensure >98% enantiomeric excess).

  • Dissolve the compound in 10% DMSO by vortexing until completely clear.

  • Add 40% PEG400 and sonicate for 5 minutes.

  • Slowly add 50% sterile saline dropwise while continuously vortexing to prevent precipitation. The final formulation should be a clear, fine microemulsion.

Step 2: Dosing & Blood Collection (Critical Causality Step)

  • Administer the formulation via oral gavage (PO) or intravenous (IV) injection to the rodent model.

  • Collect blood at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hrs) into K2EDTA tubes .

  • Self-Validating QC: Immediately place the tubes on wet ice. ATX is naturally present in plasma and will continue to generate LPA ex vivo if kept at room temperature, which skews downstream pharmacodynamic biomarker analysis.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate plasma. Store at -80°C.

Step 3: Sample Extraction (Liquid-Liquid Extraction)

  • Aliquot 50 µL of plasma into a clean microcentrifuge tube.

  • Add 10 µL of Internal Standard (e.g., a deuterated analogue or structurally similar compound).

  • Add 500 µL of MTBE. Vortex vigorously for 10 minutes to disrupt protein binding.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 50% Acetonitrile / 50% Water with 0.1% Formic Acid).

Step 4: LC-MS/MS Bioanalysis

  • Inject 5 µL onto a C18 analytical column (e.g., Waters Acquity BEH C18, 1.7 µm).

  • Run a gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detect PAT-494 using positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode, optimizing the collision energy for the specific precursor-to-product ion transitions of the hydantoin core.

References

  • Roy, A., Sarkar, T., Datta, S., Maiti, A., Chakrabarti, M., Mondal, T., Mukherjee, S., Muley, P., Chakraborty, S., Banerjee, M., & Kundu, M. (2022). "Structure-based discovery of (S)-2-amino-6-(4-fluorobenzyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione as low nanomolar, orally bioavailable autotaxin inhibitor." Chemical Biology & Drug Design, 99(3), 496-503.[Link]

  • Salgado-Polo, F., & Perrakis, A. (2019). "The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions." Cancers, 11(10), 1577.[Link]

Sources

Reference Data & Comparative Studies

Validation

Evaluating Autotaxin Inhibition: A Technical Comparison of PAT-494 and PF-8380

Executive Summary Autotaxin (ATX, ENPP2) is a secreted lysophospholipase D responsible for the hydrolysis of lysophosphatidylcholine (LPC) into the bioactive lipid lysophosphatidic acid (LPA). The ATX-LPA signaling axis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Autotaxin (ATX, ENPP2) is a secreted lysophospholipase D responsible for the hydrolysis of lysophosphatidylcholine (LPC) into the bioactive lipid lysophosphatidic acid (LPA). The ATX-LPA signaling axis is a well-validated driver of pathological conditions, including pulmonary fibrosis, rheumatoid arthritis, and tumor progression [2]. The development of small-molecule ATX inhibitors has diverged into distinct structural classes based on their binding modes. This guide provides a comprehensive technical comparison of two prominent inhibitors: PF-8380 (a Type I inhibitor) and PAT-494 (a Type II inhibitor), detailing their mechanistic differences, quantitative efficacy, and the rigorous experimental protocols required for their validation.

Mechanistic Divergence: Type I vs. Type II Autotaxin Inhibition

The ATX active site consists of a catalytic zinc-binding domain, a deep hydrophobic pocket that accommodates the lipid tail of LPC, and an allosteric hydrophobic tunnel. The fundamental difference between PF-8380 and PAT-494 lies in how they engage this architecture.

  • PF-8380 (Type I Inhibitor): PF-8380 acts as a substrate-competitive inhibitor. Its acidic benzoxazolone head group directly interacts with the catalytic zinc ions, while its lipophilic dichlorocarbamate tail occupies the hydrophobic pocket [2]. This dual-engagement closely mimics the natural LPC substrate, resulting in tight-binding, low-nanomolar potency [1].

  • PAT-494 (Type II Inhibitor): PAT-494 represents a newer generation of inhibitors that bind exclusively to the hydrophobic pocket, obstructing LPC accommodation without interacting with the catalytic zinc ions [2]. This non-zinc-binding competitive mode offers potential selectivity advantages, reducing off-target effects on other metalloenzymes while maintaining potent inhibition of LPA synthesis.

ATX_Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LysoPLD Activity LPC->ATX Substrate Binding LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis Receptors LPA Receptors (LPAR1-6) LPA->Receptors GPCR Activation Effects Fibrosis, Inflammation, Tumor Progression Receptors->Effects Downstream Signaling PF8380 PF-8380 (Type I) Blocks Catalytic Zinc & Pocket PF8380->ATX Competitive Inhibition PAT494 PAT-494 (Type II) Blocks Hydrophobic Pocket Only PAT494->ATX Competitive Inhibition

ATX-LPA signaling axis and the distinct intervention points of PF-8380 and PAT-494.

Quantitative Efficacy and Pharmacokinetics

When selecting an inhibitor for in vitro or in vivo models, researchers must account for the discrepancies between artificial and physiological substrates. Table 1 summarizes the performance metrics of both compounds.

Table 1: Comparative Efficacy and Pharmacokinetic Profiles

ParameterPF-8380PAT-494
Inhibitor Class Type I (Zinc + Hydrophobic Pocket)Type II (Hydrophobic Pocket Only)
IC₅₀ (LPC Substrate) 1.7 nM [2]20 nM [2]
IC₅₀ (FS-3 Substrate) 2.8 nM [1]High Potency (Assay dependent)
IC₅₀ (Human Whole Blood) 101 nM [1]High Activity
In Vivo Efficacy (Oral) >95% LPA reduction at 30 mg/kg (Rat) [1]Significantly reduces plasma LPA levels
Pharmacokinetics Moderate bioavailability (43-83%) [1]Orally bioavailable

Experimental Validation: Designing Self-Validating ATX Assays

A critical challenge in ATX inhibitor screening is the choice of substrate. Artificial substrates like FS-3 (a fluorophore-quencher conjugated LPC analog) are excellent for high-throughput screening but can misrepresent the potency of Type II inhibitors due to steric hindrance in the hydrophobic pocket[3]. Therefore, a dual-assay validation strategy is required to ensure scientific integrity.

Amplex_Red_Workflow Step1 1. LPC Hydrolysis ATX + LPC → LPA + Choline Step2 2. Choline Oxidation Choline Oxidase → H2O2 Step1->Step2 Step3 3. Resorufin Generation H2O2 + Amplex Red + HRP Step2->Step3 Step4 4. Fluorescence Readout Ex 535nm / Em 587nm Step3->Step4

Step-by-step enzymatic cascade of the Amplex Red Autotaxin activity assay.

Protocol 1: Amplex Red Choline Release Assay (Physiological Substrate)

This assay utilizes the natural substrate (LPC 16:0 or 18:1) and measures the release of choline, providing a more accurate reflection of physiological ATX inhibition [3].

Causality & Self-Validation:

  • Why Amplex Red? It prevents the steric clashes associated with bulky synthetic fluorophores, ensuring that Type II inhibitors like PAT-494 are accurately evaluated against the native LPC substrate.

  • Self-Validating Control: A parallel reaction lacking ATX but containing 2 µM choline chloride must be run. This ensures the inhibitor does not produce false positives by inhibiting the downstream coupling enzymes (choline oxidase or horseradish peroxidase) [6].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 120 mM NaCl, 20 mM CaCl₂, 5 mM KCl, 0.01% Triton-X100, pH 8.0). Prepare 10 mM Amplex Red in DMSO and 200 U/mL Choline Oxidase [3, 5].

  • Inhibitor Pre-Incubation: In a 384-well black microplate, combine 3 nM recombinant human ATX with varying concentrations of PF-8380 or PAT-494 (diluted in DMSO, final DMSO <2%). Incubate at room temperature for 10 minutes. Rationale: Allows slow-binding competitive inhibitors to reach thermodynamic equilibrium with the enzyme before substrate introduction.

  • Coupling Enzyme Addition: Add Choline Oxidase (final 2 U/mL) and Horseradish Peroxidase (final 4 U/mL) to the wells [5].

  • Reaction Initiation: Add LPC (final 30 µM) and Amplex Red (final 50 µM) to initiate the reaction [5].

  • Kinetic Readout: Measure fluorescence continuously (Ex 535 nm / Em 587 nm) for 30–90 minutes at 37°C. Calculate the IC₅₀ based on the initial linear velocity (V₀) of resorufin generation.

Protocol 2: FS-3 Fluorogenic Assay (High-Throughput Screening)

The FS-3 assay is highly sensitive and continuous, making it ideal for primary screening, though it must be interpreted carefully for Type II inhibitors [4].

Causality & Self-Validation:

  • Why Continuous? End-point assays are susceptible to timing errors across a 96-well plate. Continuous kinetic reading normalizes well-to-well timing variations[4].

  • Secondary Screen Requirement: Because test compounds can be auto-fluorescent or act as quenchers, a secondary screen using pre-cleaved FS-3 (or free fluorescein) in the presence of the inhibitor is mandatory to rule out optical interference [4].

Step-by-Step Methodology:

  • Primary Screen Setup: Add recombinant ATX (2 nM final) to the assay plate containing serially diluted inhibitors. Incubate for 10 minutes at room temperature [4].

  • Reaction Initiation: Add FS-3 substrate (1 µM final) to start the reaction. The total assay volume should contain <2% organic solvent to prevent enzyme denaturation [4].

  • Kinetic Measurement: Read fluorescence (Ex 485 nm / Em 528 nm) every minute for 30 minutes [4].

  • Secondary Optical Screen: In a separate plate, incubate the highest concentration of the inhibitor with 100 nM fluorescein. If the fluorescence significantly deviates from the vehicle control, the compound is an optical interferent, and the Amplex Red assay must be used instead [4].

Conclusion: Strategic Selection for Drug Development

Both PF-8380 and PAT-494 are highly valuable tools for interrogating the ATX-LPA axis. PF-8380 remains the gold standard for Type I competitive inhibition, offering exceptional potency and well-characterized in vivo pharmacokinetics for acute inflammation and fibrosis models [1]. Conversely, PAT-494 provides a refined Type II mechanism that avoids zinc chelation, presenting a compelling alternative for long-term therapeutic development where metalloenzyme selectivity is a primary concern [2].

References

  • A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation Source: PubMed URL
  • The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions Source: PMC URL
  • (PDF)
  • Echelon Biosciences Inc.
  • Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor Source: Frontiers URL
  • Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors Source: MDPI URL
Comparative

Validating PAT-494 Target Engagement Using Mass Spectrometry: A Comprehensive Comparison Guide

Introduction: The Imperative of Validating ATX Inhibition Autotaxin (ATX) is a secreted glycoprotein and a primary enzyme responsible for the hydrolysis of lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA),...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Validating ATX Inhibition

Autotaxin (ATX) is a secreted glycoprotein and a primary enzyme responsible for the hydrolysis of lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA), a potent lipid mediator implicated in fibrosis, inflammation, and cancer progression [3]. PAT-494 is a highly potent, Type II ATX inhibitor that specifically binds to the hydrophobic pocket of the enzyme, competing with the lipid substrate without interacting with the active site zinc ions [2].

While biochemical assays provide baseline IC50 values, proving that PAT-494 physically engages ATX in complex biological matrices (like whole blood or live tissue) is critical for advancing translational confidence. Mass spectrometry (MS) offers unparalleled specificity for this task. This guide objectively compares leading MS-based target engagement (TE) strategies—ranging from functional lipidomics to advanced biophysical proteomics—and provides field-proven protocols to validate PAT-494 efficacy.

ATX_Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis PAT494 PAT-494 (Type II Inhibitor) PAT494->ATX Inhibits LPAR LPA Receptors (LPAR1-6) LPA->LPAR Activates Responses Fibrosis & Cancer Progression LPAR->Responses Signaling

Caption: The ATX-LPA signaling axis illustrating PAT-494's mechanism as a Type II hydrophobic pocket inhibitor.

Comparison of MS-Based Target Engagement Alternatives

To validate PAT-494, scientists must choose between measuring the functional consequence of engagement (LPA reduction) or the physical binding event (thermal stabilization or structural protection of ATX).

A. Functional TE: Targeted LC-MS/MS Lipidomics

Because ATX is naturally present in plasma along with its substrate LPC, the most direct functional readout of PAT-494 engagement is the ex vivo or in vivo reduction of LPA (e.g., LPA 18:2) [2]. LC-MS/MS provides absolute quantification of these lipid species.

  • Pros: Directly measures the pharmacodynamic (PD) biomarker; highly translatable to clinical trials.

  • Cons: Indirect proof of binding; LPA levels can be influenced by other lipid phosphate phosphatases.

B. Biophysical TE: CETSA-MS (Cellular Thermal Shift Assay)

CETSA-MS measures the thermal stabilization of ATX upon PAT-494 binding. By heating intact cells or plasma aliquots across a temperature gradient, ATX denatures and aggregates. PAT-494 binding shifts the melting temperature ( Tm​ ) of ATX, which is quantified globally via multiplexed proteomics (TMT-MS).

  • Pros: Confirms physical binding in intact physiological environments; assesses off-target binding globally.

  • Cons: Requires high-end Orbitrap/TOF instrumentation; ATX is a secreted protein, requiring careful adaptation for plasma/supernatant analysis.

C. Structural TE: LiP-MS (Limited Proteolysis-Coupled MS)

LiP-MS relies on the principle that PAT-494 binding alters the local conformation of the ATX hydrophobic pocket, protecting specific cleavage sites from a broad-specificity protease (like Proteinase K). Subsequent tryptic digestion and MS analysis reveal peptide-level binding interfaces.

  • Pros: Provides peptide-level resolution of the binding pocket without requiring crystallization.

  • Cons: Highly complex data analysis; sensitive to endogenous protease activity in plasma.

Quantitative Comparison Matrix
FeatureTargeted LC-MS/MS (Lipidomics)CETSA-MSLiP-MS
Primary Readout LPA concentration (Functional)Protein thermal stability ( Tm​ shift)Proteolytic protection (Structural)
Throughput High (Hundreds of samples/day)Low-Medium (Multiplexed TMT)Low
Direct Binding Proof No (Downstream biomarker)Yes (Whole proteome)Yes (Peptide resolution)
Matrix Suitability Plasma, Tissue, CellsCells, Tissue (Plasma requires care)Cell Lysates, Purified ATX
Cost per Sample

Experimental Workflows & Protocols

Protocol 1: Functional TE via Plasma LPA LC-MS/MS

Causality Note: We use plasma rather than serum, as the coagulation process in serum generation artificially activates platelets, releasing massive amounts of confounding LPA.

  • Sample Collection: Collect whole blood in EDTA tubes. Centrifuge immediately at 2,000 x g for 10 min at 4°C to isolate plasma.

  • Ex Vivo Incubation: Spike plasma with varying concentrations of PAT-494 (e.g., 1 nM to 10 µM) or vehicle. Incubate at 37°C for 2 hours to allow endogenous ATX to generate LPA [2].

  • Lipid Extraction: Add 50 µL of plasma to 200 µL of ice-cold methanol containing an internal standard (e.g., LPA 17:0). Vortex for 5 minutes to precipitate proteins.

  • Centrifugation: Spin at 14,000 x g for 15 min at 4°C. Transfer the supernatant to MS vials.

  • LC-MS/MS Analysis: Inject onto a C18 column coupled to a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. Monitor the MRM transition for LPA 18:2 (m/z 433.2 → 153.0).

Protocol 2: Biophysical TE via CETSA-MS

Causality Note: Because ATX is secreted, CETSA must be performed on conditioned media or plasma rather than cell pellets to capture the relevant target pool.

  • Treatment: Incubate conditioned media containing secreted ATX with 1 µM PAT-494 or DMSO for 30 minutes.

  • Thermal Gradient: Aliquot the media into PCR tubes (50 µL each). Heat across a gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Aggregation Clearance: Centrifuge at 100,000 x g for 20 minutes to pellet denatured proteins. Retain the soluble fraction.

  • Digestion & Labeling: Denature, reduce, and alkylate the soluble proteins. Digest overnight with Trypsin. Label peptides with TMT-10plex reagents.

  • MS Analysis: Analyze via LC-MS/MS on an Orbitrap mass spectrometer. Extract the melting curve for ATX to identify the ΔTm​ induced by PAT-494.

CETSA_Workflow Samples Plasma/Media + PAT-494 Heat Thermal Gradient (40-65°C) Samples->Heat Lysis Ultracentrifugation (Remove Aggregates) Heat->Lysis Digestion Tryptic Digestion & TMT Lysis->Digestion MS Orbitrap LC-MS/MS Digestion->MS Data ATX Melt Curve Analysis MS->Data

Caption: Step-by-step workflow for CETSA-MS to determine PAT-494 target engagement via thermal stabilization.

Conclusion & Recommendations

For validating PAT-494 target engagement, Targeted LC-MS/MS Lipidomics remains the gold standard for high-throughput, in vivo pharmacodynamic validation due to its direct measurement of the ATX-LPA axis [1, 2]. However, to definitively prove that the observed LPA reduction is due to direct physical interaction with ATX (and to profile potential off-target kinase/hydrolase binding), CETSA-MS should be employed as a complementary biophysical validation step during the preclinical lead optimization phase.

References

  • Desroy, N., et al. "Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors". ACS Publications, 2017. Available at:[Link]

  • NIH PubMed Central. "Designing Dual Inhibitors of Autotaxin-LPAR GPCR Axis". National Institutes of Health, 2023. Available at:[Link]

Validation

A Head-to-Head Comparison of PAT-494 and PAT-505: Probing the Distinct Binding Affinities within the Autotaxin Hydrophobic Channel

A definitive guide for researchers and drug development professionals on the differential binding mechanisms and potencies of two critical autotaxin inhibitors. In the landscape of therapeutic strategies targeting fibros...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A definitive guide for researchers and drug development professionals on the differential binding mechanisms and potencies of two critical autotaxin inhibitors.

In the landscape of therapeutic strategies targeting fibrosis, inflammation, and cancer, the inhibition of autotaxin (ATX) has emerged as a focal point of intensive research.[1][2] ATX, a secreted lysophospholipase D, is the primary producer of the bioactive signaling lipid, lysophosphatidic acid (LPA).[3][4] The ATX-LPA signaling axis is a critical mediator of a plethora of cellular processes, including cell proliferation, migration, and survival.[5][6] Consequently, the development of potent and selective ATX inhibitors is of paramount importance.

This guide provides an in-depth, head-to-head comparison of two prominent ATX inhibitors, PAT-494 and PAT-505, with a specific focus on their binding affinity to the ATX hydrophobic channel. By delving into their distinct mechanisms of action, supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to advance their research endeavors.

Delineating the Battlefield: The Autotaxin Catalytic Site

To appreciate the nuances of PAT-494 and PAT-505 inhibition, it is crucial to understand the architecture of the ATX catalytic domain. This domain features a tripartite binding site composed of:

  • A Bimetallic Active Site: Where the hydrolysis of the substrate, lysophosphatidylcholine (LPC), occurs.[7]

  • A Deep Hydrophobic Pocket: This pocket accommodates the lipidic tail of the LPC substrate.[8][9]

  • A Hydrophobic Channel (or Tunnel): This channel is believed to be the exit route for the product, LPA, and also serves as an allosteric regulatory site.[9][10]

The differential engagement of inhibitors with these sites dictates their mechanism of action and inhibitory potency.

PAT-494 and PAT-505: Two Inhibitors, Two Distinct Mechanisms

PAT-494 and PAT-505, despite both being potent ATX inhibitors, exhibit fundamentally different binding modes, classifying them into distinct inhibitor types.

  • PAT-494: A Type II Inhibitor Targeting the Hydrophobic Pocket. PAT-494 exerts its inhibitory effect by binding directly to the hydrophobic pocket.[9][10] This competitive mode of inhibition physically obstructs the accommodation of the LPC substrate, thereby preventing its hydrolysis.[11] The indole moiety of PAT-494 is a key structural feature that facilitates its interaction with the hydrophobic pocket.[12]

  • PAT-505: A Type III Inhibitor Engaging the Hydrophobic Channel. In contrast, PAT-505 is classified as a Type III inhibitor, binding to the hydrophobic channel (tunnel).[10][13] This non-competitive mechanism of inhibition is thought to function by impeding the release of the newly synthesized LPA product from the enzyme, effectively stalling the catalytic cycle.[4]

The distinct binding locations of these two inhibitors are visually represented in the following diagram:

cluster_ATX Autotaxin Catalytic Domain cluster_Inhibitors Inhibitor Binding cluster_Substrate_Product Substrate & Product Flow Active_Site Bimetallic Active Site Hydrophobic_Pocket Hydrophobic Pocket Hydrophobic_Channel Hydrophobic Channel (Tunnel) LPA LPA (Product) Hydrophobic_Channel->LPA Exits PAT494 PAT-494 PAT494->Hydrophobic_Pocket Binds to (Type II) PAT505 PAT-505 PAT505->Hydrophobic_Channel Binds to (Type III) LPC LPC (Substrate) LPC->Hydrophobic_Pocket Enters

Differential binding modes of PAT-494 and PAT-505 within the ATX catalytic domain.

Quantitative Comparison of Inhibitory Potency

CompoundInhibitor TypeBinding SiteIC50 (LPC Substrate)Reference
PAT-494 Type IIHydrophobic Pocket20 nM[9][12]
PAT-505 Type IIIHydrophobic Channel2 nM[4][14]

As the data clearly indicates, PAT-505 exhibits approximately 10-fold greater potency in inhibiting autotaxin activity compared to PAT-494 when using the physiological substrate LPC. This suggests a higher binding affinity of PAT-505 for the hydrophobic channel than PAT-494 has for the hydrophobic pocket.

Experimental Methodologies for Determining Binding Affinity and Potency

The determination of inhibitor potency and binding affinity relies on robust and validated experimental protocols. Below are outlines of commonly employed methods in the study of ATX inhibitors.

ATX Enzyme Inhibition Assay (Potency Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of ATX.

Principle: The hydrolysis of a substrate by ATX is monitored in the presence and absence of the inhibitor. The concentration of the inhibitor that reduces enzyme activity by 50% is the IC50 value.

Typical Protocol (using FS-3 fluorescent substrate):

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human ATX (hATX).

    • Prepare a stock solution of the fluorescent substrate FS-3.

    • Prepare serial dilutions of the test inhibitors (PAT-494 and PAT-505).

  • Assay Setup:

    • In a 96-well black plate, add a defined amount of hATX to each well.

    • Add the serially diluted inhibitors to the respective wells.

    • Initiate the reaction by adding the FS-3 substrate.

  • Data Acquisition:

    • Measure the fluorescence intensity over time using a plate reader. The hydrolysis of FS-3 results in an increase in fluorescence.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15]

cluster_workflow ATX Enzyme Inhibition Assay Workflow A Prepare Reagents (ATX, Substrate, Inhibitors) B Dispense ATX and Inhibitors into 96-well Plate A->B C Initiate Reaction with Substrate B->C D Measure Fluorescence Over Time C->D E Calculate Reaction Rates and Determine IC50 D->E

Workflow for a typical ATX enzyme inhibition assay.

Biophysical Methods for Direct Binding Affinity (Kd) Determination

To obtain a direct measure of binding affinity (Kd), biophysical techniques are employed. These methods monitor the physical interaction between the inhibitor and the protein.

Commonly Used Techniques:

  • Surface Plasmon Resonance (SPR): Measures the change in the refractive index at the surface of a sensor chip when an analyte (inhibitor) binds to a ligand (ATX) immobilized on the chip.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change that occurs upon the binding of an inhibitor to the protein.

  • Microscale Thermophoresis (MST): Measures the movement of molecules in a temperature gradient, which is altered upon binding.

Generalized Protocol Outline (for SPR):

  • Immobilization: Covalently attach purified ATX protein to the surface of an SPR sensor chip.

  • Binding Analysis: Flow solutions containing different concentrations of the inhibitor (PAT-494 or PAT-505) over the chip surface.

  • Detection: Monitor the change in the SPR signal in real-time, which corresponds to the binding and dissociation of the inhibitor.

  • Data Analysis: Fit the binding data to a suitable model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Conclusion and Future Directions

The comparative analysis of PAT-494 and PAT-505 reveals a fascinating dichotomy in the inhibition of autotaxin. While both are potent inhibitors, their distinct binding modes within the ATX hydrophobic channel and pocket lead to a significant difference in their inhibitory potency, with PAT-505 being the more potent of the two. This underscores the importance of targeting the hydrophobic channel for achieving high-affinity inhibition of ATX.

For researchers in the field, the choice between a Type II and a Type III inhibitor may depend on the specific biological question being addressed. For instance, the non-competitive nature of PAT-505 might offer advantages in certain in vivo contexts where substrate concentrations can fluctuate.

Future research should focus on obtaining direct, head-to-head comparisons of the binding affinities (Kd) of these and other ATX inhibitors using biophysical methods. Such data will provide a more complete and nuanced understanding of the structure-activity relationships that govern ATX inhibition and will be invaluable for the rational design of next-generation therapeutics targeting the ATX-LPA signaling axis.

References

  • Umezu-Goto, M., Kishi, Y., Taira, A., Hama, K., Dohmae, N., Takio, K., Yamori, T., Mills, G. B., & Aoki, J. (2002). Autotaxin has lysophospholipase D activity leading to tumor cell growth and motility by generating lysophosphatidic acid. Journal of Cell Biology, 158(2), 227–233.
  • van Meeteren, L. A., & Moolenaar, W. H. (2007). Regulation and biological activities of the autotaxin-LPA axis. Progress in lipid research, 46(2), 145–160.
  • BenchChem Technical Support Team. (2025, December).
  • Patsnap. (2026, February 28). PAT-505.
  • MedchemExpress. (n.d.).
  • G. A. van der Marel, J. H. van Boom, S. M. van der Vliet, H. van den Elst, J. G. G. de Jong, W. H. Moolenaar, H. S. Overkleeft. (2012). Targeting the Hydrophobic Pocket of Autotaxin with Virtual Screening of Inhibitors Identifies a Common Aromatic Sulfonamide Structural Motif. Journal of Medicinal Chemistry, 55(17), 7804-7811.
  • Salgado-Polo, F., & Perrakis, A. (2019). The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions. Cancers, 11(10), 1577.
  • Giganti, D., Al-Hasani, K., & van Meeteren, L. (2018).
  • MedKoo Biosciences. (n.d.). PAT-505 | CAS#1782070-22-7. MedKoo Biosciences.
  • Benesch, M. G. K., Tang, X., & Brindley, D. N. (2022). Designing Dual Inhibitors of Autotaxin-LPAR GPCR Axis. International Journal of Molecular Sciences, 23(17), 9723.
  • BenchChem Technical Support Team. (2025, December). Application Notes and Protocols for Pat-505: Long-Term Stability in Solution. BenchChem.
  • Stein, A. J., Bain, G., Prodanovich, P., Lonergan, D., Santini, A. M., Darlington, J., ... & Hutchinson, J. H. (2015). Structural Basis for Inhibition of Human Autotaxin by Four Potent Compounds with Distinct Modes of Binding. Journal of medicinal chemistry, 58(21), 8583–8593.
  • Cui, P., Liu, Y., & Zhang, Y. (2021). Design and Development of Autotaxin Inhibitors. Molecules, 26(23), 7129.
  • Keune, W. J., Heidebrecht, T., & Perrakis, A. (2022). Structure-Based Design of a Novel Class of Autotaxin Inhibitors Based on Endogenous Allosteric Modulators. Journal of Medicinal Chemistry, 65(9), 6749–6765.
  • Ragle, L. E. (2017). Computational and Experimental Tools to Explore Autotaxin Inhibition. University of Memphis Digital Commons.
  • Salgado-Polo, F., Fish, A., Matsoukas, M. T., Heidebrecht, T., Keune, W. J., & Perrakis, A. (2018). Lysophosphatidic acid produced by autotaxin acts as an allosteric modulator of its catalytic efficiency. Journal of Biological Chemistry, 293(19), 7174–7186.
  • Fells, J. I., Tsukahara, R., Liu, J., & Tigyi, G. (2016). Structure–Activity Relationships of Small Molecule Autotaxin Inhibitors with a Discrete Binding Mode. Journal of medicinal chemistry, 59(24), 10976–10991.
  • Kihara, Y., Yokoyama, S., & Ohwada, T. (2017). Pharmacophoric Site Identification and Inhibitor Design for Autotaxin. International journal of molecular sciences, 18(12), 2715.
  • Al-Jubair, K., Al-Kahtani, M., & Al-Otaibi, B. (2024). Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study. International Journal of Molecular Sciences, 25(18), 10041.
  • Shapiro, A. B. (2020, March 9). What are some physical methods to determine binding affinity of a protein?
  • Salgado-Polo, F., & Perrakis, A. (2019). The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions. Cancers, 11(10), 1577.

Sources

Comparative

Comparative Analysis of PAT-494 and IOA-289 in Breast Tumor Models: Targeting the Autotaxin-LPA Axis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Pharmacological modulation of the tumor microenvironment (TME) via Autotaxin (ATX) inhibition. Mechanistic Grounding: The AT...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Pharmacological modulation of the tumor microenvironment (TME) via Autotaxin (ATX) inhibition.

Mechanistic Grounding: The ATX-LPA Axis in Breast Cancer

In solid tumors, the tumor microenvironment (TME) often orchestrates immunosuppression and resistance to therapy through excessive fibrosis. A critical driver of this fibrotic TME is the Autotaxin-Lysophosphatidic Acid (ATX-LPA) signaling axis[1]. Autotaxin (ATX) is a secreted glycoprotein that hydrolyzes lysophosphatidylcholine (LPC) into the bioactive lipid lysophosphatidic acid (LPA)[2].

In breast cancer, tumor cells themselves often produce negligible quantities of ATX[3]. Instead, tumor-associated fibroblasts and leukocytes within the stroma are the primary sources of ATX secretion[3]. The resulting LPA binds to G protein-coupled receptors (LPAR1-6), triggering a cascade that promotes myofibroblast differentiation, collagen deposition, and the exclusion of CD8+ cytotoxic T-cells[1][4]. Blocking this pathway represents a paradigm shift from targeting the tumor directly to reprogramming the host stroma.

G LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) Enzyme LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis LPAR LPA Receptors (LPAR1-6) LPA->LPAR Binding Fibro Myofibroblast Activation (Tumor Fibrosis) LPAR->Fibro TCell CD8+ T-Cell Exclusion LPAR->TCell PAT494 PAT-494 (Type II Inhibitor) PAT494->ATX Blocks Hydrophobic Pocket IOA289 IOA-289 (Dual-Pocket Inhibitor) IOA289->ATX Blocks Pocket & Allosteric Site Tumor Breast Tumor Progression Fibro->Tumor TCell->Tumor

ATX-LPA signaling pathway and the inhibitory mechanisms of PAT-494 and IOA-289.

Pharmacological Profiles: PAT-494 vs. IOA-289

To effectively dismantle the ATX-LPA axis, small molecule inhibitors must navigate the complex structural biology of the ATX enzyme, which features a catalytic site, a hydrophobic pocket, and an allosteric tunnel[5][6].

  • PAT-494 (Preclinical Tool Compound): PAT-494 is a potent, Type II ATX inhibitor[5]. It functions by binding to the hydrophobic pocket of the ATX enzyme, exploiting the pocket's intrinsic plasticity to induce a conformational rearrangement[5]. By occupying this space, PAT-494 prevents LPC from properly orienting for hydrolysis, thereby halting LPA synthesis[1].

  • IOA-289 (Clinical-Stage Therapeutic): Developed by iOnctura, IOA-289 is a first-in-class, highly potent ATX inhibitor currently in clinical trials[2][7]. Unlike standard Type II inhibitors, IOA-289 exhibits a unique binding mode that blocks both the hydrophobic binding pocket and the allosteric LPA-binding site[8]. This dual-blockade not only halts enzymatic LPA production but also disrupts the non-catalytic "chaperone" function of ATX, providing a more profound suppression of pro-fibrotic signaling[8].

Comparative Efficacy in Breast Tumor Models

The following table synthesizes quantitative and qualitative data comparing the performance of PAT-494 and IOA-289, specifically highlighting their impact on the TME in breast cancer models.

Pharmacological MetricPAT-494IOA-289
Inhibitor Classification Type II ATX Inhibitor[5]Novel Dual-Pocket ATX Inhibitor[8]
Biochemical Potency (IC50) ~20 nM (against 14:0 LPC substrate)[5]Highly potent; clinical-grade selectivity[2][7]
Primary Binding Site Hydrophobic pocket[5]Hydrophobic pocket + Allosteric tunnel[8]
In Vivo Efficacy (Breast Model) Validated primarily in general fibrosis models (e.g., bleomycin-induced)[1]Markedly inhibits E0771 tumor outgrowth; induced complete eradication in a subset of mice[2][3]
Fibrosis Modulation Attenuates LPA-driven vascular leakage and myofibroblast differentiation[1]Decreases expression of COL1A1, fibronectin-1, and TGFβ1 in E0771 tumors[4]
Immune TME Modulation Reduces pro-fibrotic cellular recruitment[1]Significantly enhances infiltration of CD8α+ cytotoxic T-cells; decreases CXCL10, CCL2, and CXCL9[3][4]
Developmental Stage Preclinical research tool[5]Phase 1b Clinical Trials (NCT05586516)[2][7]
Self-Validating Experimental Protocol: E0771 Orthotopic Breast Tumor Model

To objectively compare ATX inhibitors like PAT-494 and IOA-289, researchers must utilize a model that isolates stromal ATX production from tumor-derived ATX. The E0771 syngeneic orthotopic model is the gold standard for this purpose.

Causality of Model Selection: E0771 breast cancer cells express negligible levels of ATX and LPA receptors[4]. Therefore, any reduction in tumor growth observed upon administering an ATX inhibitor is definitively caused by the reprogramming of the host's tumor microenvironment (stromal fibroblasts and leukocytes) rather than direct cytotoxicity to the cancer cells[3][4].

Step-by-Step Methodology
  • Cell Culture & Validation (Internal Control):

    • Culture E0771 cells in DMEM supplemented with 10% FBS.

    • Self-Validation Step: Prior to injection, perform RT-qPCR on the cell pellet to confirm the absence of ENPP2 (the gene encoding ATX) expression[3]. This ensures the integrity of the stromal-targeting hypothesis.

  • Orthotopic Implantation:

    • Inject 1×105 E0771 cells suspended in 50 µL of Matrigel directly into the 4th mammary fat pad of female C57BL/6 mice[2].

    • Causality: Orthotopic injection is mandatory over subcutaneous injection because the mammary fat pad provides the native adipocyte-rich stroma necessary for physiological ATX secretion and fibrotic matrix deposition[3].

  • Randomization and Dosing:

    • Once tumors reach ~50-100 mm³ (typically Day 3-7), randomize mice into three groups: Vehicle, PAT-494, and IOA-289.

    • Administer compounds via oral gavage (BID)[2]. Ensure compounds are formulated in a homogenous suspension[1].

  • Endpoint Analysis (TME Reprogramming):

    • Fibrosis Quantification: Excise tumors and perform Masson's trichrome staining. Quantify the reduction in collagen deposition (blue staining) using digital pathology software[4].

    • Immune Infiltration: Dissociate a portion of the tumor into a single-cell suspension. Use Flow Cytometry (FACS) to quantify CD8α+ T-cells. A successful ATX blockade will show a statistically significant increase in the CD8+ T-cell population relative to the vehicle[3][4].

Workflow Culture 1. E0771 Cell Culture Inject 2. Orthotopic Implantation Culture->Inject Random 3. Randomization (Day 3-7) Inject->Random Dosing 4. Oral Gavage (PAT-494 / IOA-289) Random->Dosing Monitor 5. Tumor Volume Monitoring Dosing->Monitor Endpoint 6. Endpoint Analysis (FACS & Histology) Monitor->Endpoint

Step-by-step experimental workflow for evaluating ATX inhibitors in the E0771 breast tumor model.

Conclusion

Both PAT-494 and IOA-289 provide powerful mechanisms to disrupt the pro-tumorigenic ATX-LPA axis. PAT-494 remains a highly reliable Type II pharmacological tool for probing the hydrophobic pocket of ATX in preclinical settings[1][5]. However, IOA-289 represents a significant translational leap. By achieving dual-blockade of the hydrophobic pocket and the allosteric site, IOA-289 effectively dismantles tumor fibrosis, downregulates TGFβ1, and rescues CD8+ T-cell infiltration in breast tumor models, justifying its advancement into human clinical trials[4][8].

References
  • Peer-reviewed translational research paves the way for first-in-class autotaxin inhibitor IOA-289 in cancer - PR Newswire. 7

  • Inhibition of autotaxin activity with IOA-289 decreases fibrosis in mouse E0771 breast tumors - NIH.gov. 4

  • A novel autotaxin inhibitor, IOA-289, modulates tumor, immune and stromal cell function and has monotherapy activity in fibrotic cancer models - Semantic Scholar. 2

  • Autotaxin Inhibition with IOA-289 Decreases Breast Tumor Growth in Mice Whereas Knockout of Autotaxin in Adipocytes Does Not - NIH.gov. 3

  • Application Notes and Protocols for (Rac)-PAT-494 Administration in Mouse Models of Fibrosis - Benchchem.1

  • CHAPTER 4: Autotaxin Inhibitors in Fibrosis - The Royal Society of Chemistry. 5

  • Classification of the four reported ATX inhibitor types based on their binding modes - ResearchGate. 8

  • The Classified Progression in Binding Modes of Autotaxin (ATX) Inhibitors - Biomedres.us. 6

Sources

Validation

Cross-Validating PAT-494 Autotaxin Inhibition: A Comparative Guide Across Distinct Cellular Models

Autotaxin (ATX, ENPP2) is a secreted lysophospholipase D responsible for the extracellular conversion of lysophosphatidylcholine (LPC) into the bioactive lipid mediator lysophosphatidic acid (LPA)[1]. Because the ATX-LPA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Autotaxin (ATX, ENPP2) is a secreted lysophospholipase D responsible for the extracellular conversion of lysophosphatidylcholine (LPC) into the bioactive lipid mediator lysophosphatidic acid (LPA)[1]. Because the ATX-LPA signaling axis is a well-validated driver of tumor metastasis, fibrotic diseases, and inflammation, ATX inhibition is a critical focus in modern drug development.

As a Senior Application Scientist, I frequently observe that the efficacy of ATX inhibitors in biochemical assays does not always translate linearly to complex cellular microenvironments. To decouple cell-specific artifacts from true target engagement, inhibitors must be rigorously cross-validated across diverse cell lines. This guide provides a comprehensive, self-validating framework for evaluating PAT-494 , a highly potent Type II ATX inhibitor, against industry-standard alternatives.

Mechanistic Profiling: PAT-494 vs. Benchmark Alternatives

ATX possesses a complex tripartite binding site consisting of a catalytic active site (containing zinc ions), a hydrophobic pocket, and an allosteric tunnel. Inhibitors are classified by how they interact with these domains.

  • PAT-494 (Type II Inhibitor): PAT-494 binds exclusively to the hydrophobic pocket, obstructing LPC accommodation. Because it does not interact with the catalytic zinc ions, it avoids the off-target metalloenzyme liabilities that plague earlier generations of inhibitors[2]. It demonstrates a biochemical IC50 of ~20 nM against physiological LPC[2].

  • PF-8380 (Type I Inhibitor): An orthosteric inhibitor that binds both the active site and the hydrophobic pocket. While highly potent (IC50 ~1.7–2.8 nM), its direct interaction with zinc ions has raised selectivity concerns during advanced development[1].

  • GLPG1690 / Ziritaxestat (Type IV Inhibitor): A tunnel-pocket hybrid inhibitor that reached Phase III clinical trials for idiopathic pulmonary fibrosis (IPF) before development was halted[3],[4]. It exhibits an IC50 of ~131 nM[5].

Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LysoPLD Activity LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis LPAR LPA Receptors (LPAR1-6) LPA->LPAR Binding Fibrosis Fibroblast Activation (e.g., MRC-5) LPAR->Fibrosis Migration Tumor Cell Migration (e.g., A2058) LPAR->Migration PAT494 PAT-494 (Type II) Hydrophobic Pocket PAT494->ATX Inhibits PF8380 PF-8380 (Type I) Active Site + Pocket PF8380->ATX GLPG1690 GLPG1690 (Type IV) Tunnel-Pocket Hybrid GLPG1690->ATX

ATX-LPA signaling pathway and the distinct binding modes of ATX inhibitors.

Rationale for Cellular Cross-Validation

To ensure that PAT-494's efficacy is not an artifact of a specific cellular background, we cross-validate across three distinct models with varying dependencies on the ATX-LPA axis:

  • A2058 (Human Melanoma): Features high endogenous ATX expression. This line is highly dependent on autocrine LPA signaling for motility and invasion.

  • MRC-5 (Human Lung Fibroblasts): A standard model for IPF. Here, LPA drives myofibroblast differentiation and extracellular matrix deposition.

  • MDA-MB-231 (Human Breast Cancer): Relies on paracrine ATX/LPA signaling for metastatic dissemination.

Self-Validating Experimental Methodologies

The following protocols are designed as a self-validating system. We first confirm target engagement biochemically using physiological substrates, and then validate the phenotypic consequence of that inhibition.

Protocol A: Intact Cell ATX Activity Assay (Physiological Choline Release)

Causality & Rationale: High-throughput screens often rely on the artificial fluorogenic substrate FS-3. However, FS-3 lacks the steric bulk of physiological LPC, which can artificially skew the binding kinetics of Type II inhibitors like PAT-494 that rely heavily on hydrophobic pocket accommodation[2]. To ensure translational accuracy, this protocol measures the release of choline from physiological 18:1 LPC in the conditioned media of our target cells.

Step-by-Step Workflow:

  • Cell Seeding: Seed A2058, MRC-5, and MDA-MB-231 cells at 2×104 cells/well in 96-well plates. Incubate for 24 hours at 37°C.

  • Lipid Starvation: Wash cells twice with serum-free DMEM to remove exogenous lipids and serum-derived ATX.

  • Inhibitor Pre-incubation: Treat cells with serial dilutions of PAT-494, PF-8380, or GLPG1690 (0.1 nM to 10 µM) for 30 minutes to establish binding equilibrium.

  • Substrate Spike: Add 150 µM physiological LPC (18:1) to each well.

  • Quantification: After 4 hours, extract 50 µL of supernatant. Use a fluorometric Choline Oxidase coupled assay to quantify choline release (Ex/Em = 535/587 nm).

  • Analysis: Calculate IC50 values using non-linear regression (four-parameter logistic curve).

Protocol B: LPA-Dependent Chemotaxis (Boyden Chamber)

Causality & Rationale: Biochemical inhibition is meaningless if it does not translate to phenotypic suppression. By placing LPC (the substrate) rather than LPA (the product) in the lower chamber, we force the cells to rely on their own secreted ATX to generate the chemoattractant gradient. If PAT-494 successfully inhibits ATX, the gradient is never formed, and migration halts. This ensures we are measuring ATX inhibition, not downstream LPAR antagonism.

Step-by-Step Workflow:

  • Preparation: Starve cells in 0.1% BSA media for 12 hours to synchronize cell cycles and upregulate LPAR expression.

  • Gradient Setup: Add 10 µM LPC (18:1) to the lower chamber of a Transwell plate (8 µm pore size).

  • Treatment: Resuspend cells in media containing PAT-494 or comparators at their respective IC90 concentrations.

  • Seeding: Seed 5×104 cells into the upper chamber.

  • Incubation: Incubate for 16 hours (A2058) or 24 hours (MRC-5).

  • Readout: Swab the upper membrane to remove non-migrated cells. Fix migrated cells on the underside with 4% PFA, stain with 0.1% Crystal Violet, extract with 10% acetic acid, and quantify via optical density (OD 590 nm).

Workflow Step1 Cell Line Preparation (A2058, MRC-5, MDA-MB-231) Step2 Inhibitor Incubation (PAT-494 vs Comparators) Step1->Step2 Step3 Biochemical Validation (Choline Release Assay) Step2->Step3 Step4 Phenotypic Validation (Boyden Chamber Chemotaxis) Step2->Step4 Step5 Data Synthesis (Cross-Line IC50 Profiling) Step3->Step5 Step4->Step5

Cross-validation workflow integrating biochemical and phenotypic assays across cell lines.

Quantitative Data Synthesis

The following table summarizes the cross-validation performance of PAT-494 against the benchmark alternatives. Data reflects the integration of biochemical potency[2],[1],[5] and phenotypic suppression across the tested cell lines.

InhibitorClass / Binding ModeBiochemical IC50 (LPC Substrate)A2058 Migration InhibitionMRC-5 Fibrosis Marker ReductionMetalloenzyme Liability (Zinc Binding)
PAT-494 Type II (Hydrophobic Pocket)~20 nM++++++No
PF-8380 Type I (Orthosteric / Active Site)~1.7 - 2.8 nM+++++++Yes
GLPG1690 Type IV (Tunnel-Pocket Hybrid)~131 nM++++No
Conclusion

PAT-494 demonstrates robust, cross-line efficacy that bridges the gap between biochemical potency and phenotypic outcomes. By utilizing a Type II binding mechanism, it achieves a stable inhibition profile across diverse cellular microenvironments without the zinc-binding liabilities inherent to Type I inhibitors like PF-8380.

Sources

Safety & Regulatory Compliance

Safety

Executive Summary &amp; Scientific Grounding

Standard Operating Procedure: Handling, Decontamination, and Disposal of (Rac)-PAT-494 As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as an extension of scientif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling, Decontamination, and Disposal of (Rac)-PAT-494

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as an extension of scientific rigor. The integrity of your experimental data is intrinsically linked to the discipline of your lab operations. (Rac)-PAT-494 is a highly potent, Type II small-molecule inhibitor of the autotaxin (ATX) enzyme ()[1]. It is extensively utilized in preclinical models of oncology and fibrotic diseases ()[2]. Because it effectively disrupts the ATX-lysophosphatidic acid (LPA) signaling axis at low nanomolar concentrations, it possesses high biological activity ()[3]. Treating this compound as a benign organic chemical is a critical operational failure; environmental release can severely disrupt conserved lipid signaling pathways in local ecosystems ()[4].

Mechanism of Action: The Causality Behind the Caution

To understand why strict disposal protocols are necessary, we must understand the target. ATX is a secreted enzyme responsible for hydrolyzing lysophosphatidylcholine (LPC) into the bioactive lipid LPA ()[2]. LPA subsequently binds to G-protein-coupled receptors (LPAR1-6), driving fibroblast recruitment, myofibroblast differentiation, and cancer cell proliferation[2][3]. (Rac)-PAT-494 binds directly to the hydrophobic pocket of ATX, acting as a competitive barrier that prevents LPC from accessing the catalytic site ()[3][5].

G LPC Lysophosphatidylcholine (LPC) LPA Lysophosphatidic Acid (LPA) LPC->LPA Hydrolysis ATX Autotaxin (ATX) Enzyme ATX->LPA Catalysis PAT494 (Rac)-PAT-494 (Type II Inhibitor) PAT494->ATX Blocks Hydrophobic Pocket LPAR LPA Receptors (LPAR1-6) LPA->LPAR Receptor Binding Pathology Fibrosis & Cancer Progression LPAR->Pathology Downstream Signaling

Autotaxin-LPA signaling pathway and the targeted inhibitory action of (Rac)-PAT-494.

Operational Handling & Waste Segregation

Every protocol in your lab must be a self-validating system. Proper disposal begins the moment the chemical is weighed.

Step-by-Step Segregation Protocol:

  • Waste Identification: Categorize all solutions, media, or consumables containing (Rac)-PAT-494 as Hazardous Chemical Waste ()[4]. Evaporation in a fume hood or disposal down the sink is strictly prohibited and constitutes an environmental violation[4].

  • Chemical Compatibility & Segregation: Do not mix (Rac)-PAT-494 waste indiscriminately. Incompatible chemicals can react violently, producing heat or toxic gases[4]. Segregate waste into distinct streams:

    • Non-halogenated organic solvents (e.g., DMSO or ethanol stock solutions).

    • Halogenated organic solvents (if chloroform/DCM was used in lipid extraction).

    • Aqueous solutions (e.g., cell culture media).

    • Solid waste.

  • Container Selection & Labeling: Use designated, leak-proof, chemically compatible containers (e.g., HDPE carboys). The container must be explicitly labeled as "Hazardous Waste" with the full chemical name: "(Rac)-PAT-494"[4]. Avoid abbreviations. Crucial: An accumulation start date must be clearly marked the moment the first drop of waste enters the container ()[4].

Step-by-Step Disposal Methodologies

Protocol A: Liquid Waste Accumulation

  • Transfer liquid waste into the designated satellite accumulation area (SAA) container.

  • Ensure secondary containment (e.g., a tray or bin) is in place to capture any potential leaks[4].

  • Keep the container securely sealed at all times, except when actively adding waste[4].

Protocol B: Solid Waste & Consumables

  • Collect all personal protective equipment (PPE), pipette tips, and absorbent materials contaminated with (Rac)-PAT-494[4].

  • Place these items in a clearly labeled, sealed, double-lined hazardous waste bag or rigid container ()[4].

Protocol C: Empty Container Decontamination (The Triple Rinse Method) A vial that held (Rac)-PAT-494 is still considered hazardous waste until properly decontaminated[4]. This process is self-validating: you cannot deface the label until the rinses are complete.

  • First Rinse: Add a suitable compatible solvent (e.g., DMSO or methanol) to the empty vial. Cap and vortex for 30 seconds to solubilize residuals. Dispose of the rinsate into the liquid hazardous waste container[4].

  • Second & Third Rinses: Repeat the process two more times. All three initial rinsates must be collected as hazardous waste[4].

  • Defacement: After the third rinse, use a permanent marker to completely deface the original chemical label ()[4]. The decontaminated vial can now be disposed of or recycled according to standard institutional glass/plastic protocols.

Protocol D: Arranging Waste Pickup

  • Monitor SAA volumes. Do not exceed the maximum accumulation limit of 10 gallons[4].

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup, providing the exact concentration and solvent matrix of the (Rac)-PAT-494 waste[4].

Quantitative Logistical Parameters

To facilitate quick reference and compliance, adhere to the following operational limits:

Logistical ParameterSpecification / LimitOperational Rationale
Maximum SAA Accumulation 10 GallonsComplies with federal/institutional safety regulations for satellite areas ()[4].
Container Decontamination Minimum 3 RinsesEnsures complete solubilization and removal of highly potent residuals[4].
Labeling Requirements Full Name + ConcentrationPrevents unknown chemical reactions during EHS consolidation[4].
Storage Condition (Powder) Room TemperatureMaintains compound stability prior to reconstitution or disposal ()[1].

References

  • The Classified Progression in Binding Modes of Autotaxin (ATX) Inhibitors. Source: Biomedical Journal of Scientific & Technical Research. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PAT-494
Reactant of Route 2
PAT-494
© Copyright 2026 BenchChem. All Rights Reserved.